2-But-3-ynoxyacetamide
Descripción
BenchChem offers high-quality 2-But-3-ynoxyacetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-But-3-ynoxyacetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
IUPAC Name |
2-but-3-ynoxyacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO2/c1-2-3-4-9-5-6(7)8/h1H,3-5H2,(H2,7,8) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKDNUPGESYPQEG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCCOCC(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
2-But-3-ynoxyacetamide synthesis and characterization
An In-Depth Technical Guide to the Synthesis and Characterization of 2-(Prop-2-yn-1-yloxy)acetamide
Authored by a Senior Application Scientist
Abstract
The propargyl moiety is a cornerstone in medicinal chemistry and materials science, serving as a versatile functional handle for further molecular elaboration via reactions like the copper-catalyzed azide-alkyne cycloaddition ("click chemistry").[1][2] This guide provides a comprehensive technical overview of the synthesis and characterization of 2-(prop-2-yn-1-yloxy)acetamide, a valuable building block incorporating this functionality. We will delve into the mechanistic underpinnings of its synthesis via Williamson ether synthesis, provide a detailed, field-proven experimental protocol, and outline the analytical workflow required to verify its structure and purity. This document is intended for researchers and professionals in drug development and chemical synthesis who require a practical, in-depth understanding of this compound.
Introduction: Significance of the Alkynoxyacetamide Scaffold
The structural motif of an acetamide linked to a propargyl group through an ether linkage presents a compelling scaffold for scientific exploration. The terminal alkyne is a highly energetic and versatile functional group, enabling facile conjugation to other molecules, such as biomolecules or polymers, through click chemistry.[2] The acetamide group, on the other hand, can participate in hydrogen bonding and provides a degree of hydrophilicity. While the broader class of acetamidobenzamides has been explored for various biological activities, including antiproliferative effects against cancer cell lines, the specific potential of simple alkynoxyacetamides like the title compound remains an area of active investigation.[3] The synthesis of such molecules is fundamental to accessing novel chemical matter for screening and development.
Synthesis of 2-(Prop-2-yn-1-yloxy)acetamide
The most direct and efficient route for preparing 2-(prop-2-yn-1-yloxy)acetamide is the Williamson ether synthesis. This venerable yet reliable reaction involves the O-alkylation of an alcohol with an alkyl halide.[4] In this case, propargyl alcohol is deprotonated by a suitable base to form a more nucleophilic alkoxide, which then displaces the chlorine atom from 2-chloroacetamide in a classic SN2 reaction.
Mechanistic Considerations & Reagent Selection
-
Choice of Alcohol and Halide : We utilize propargyl alcohol as the oxygen nucleophile precursor and 2-chloroacetamide as the electrophilic alkylating agent. 2-Chloroacetamide is an ideal starting material due to the reactivity of the C-Cl bond, which is activated by the adjacent electron-withdrawing carbonyl group.[4][5]
-
Base Selection : A moderately strong base is required to deprotonate the alcohol without significantly promoting side reactions, such as the self-condensation of 2-chloroacetamide. Sodium hydride (NaH) is an excellent choice as it is a non-nucleophilic base that generates the sodium propargyl alkoxide, with hydrogen gas being the only byproduct, which is easily removed from the reaction system. Anhydrous potassium carbonate (K₂CO₃) is another common and less hazardous alternative, often used in polar aprotic solvents like DMF or acetone.[6]
-
Solvent System : A polar aprotic solvent such as Tetrahydrofuran (THF) or Dimethylformamide (DMF) is optimal.[7] These solvents are capable of solvating the cation of the base (e.g., Na⁺) while not interfering with the nucleophilicity of the alkoxide. Anhydrous conditions are critical, especially when using sodium hydride, to prevent quenching of the base and the reactive alkoxide intermediate.
Synthesis Workflow Diagram
Caption: Williamson ether synthesis workflow for 2-(prop-2-yn-1-yloxy)acetamide.
Detailed Experimental Protocol
Materials:
-
Propargyl alcohol (≥99%)
-
Sodium hydride (60% dispersion in mineral oil)
-
2-Chloroacetamide (≥98%)[7]
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel (for column chromatography)
Procedure:
-
Preparation: To a flame-dried 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add sodium hydride (1.2 eq., 60% dispersion). Wash the NaH three times with anhydrous hexanes under nitrogen to remove the mineral oil, then carefully decant the hexanes.
-
Alkoxide Formation: Add anhydrous THF (100 mL) to the flask, and cool the resulting suspension to 0 °C in an ice bath. Slowly add propargyl alcohol (1.0 eq.) dropwise via syringe. A vigorous evolution of hydrogen gas will be observed. Allow the mixture to stir at 0 °C for 30 minutes after the addition is complete, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the sodium propargyl alkoxide.
-
Nucleophilic Substitution: Dissolve 2-chloroacetamide (1.1 eq.) in a minimal amount of anhydrous THF and add it dropwise to the reaction mixture at room temperature.[4]
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material (propargyl alcohol) is consumed.
-
Work-up: Upon completion, cool the flask to 0 °C and cautiously quench the reaction by the slow, dropwise addition of deionized water to destroy any unreacted NaH.
-
Extraction: Transfer the mixture to a separatory funnel and dilute with ethyl acetate. Wash the organic layer sequentially with water (2x), saturated NaHCO₃ solution (1x), and brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude residue by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes to afford 2-(prop-2-yn-1-yloxy)acetamide as a pure solid.
Characterization and Structural Elucidation
Confirming the identity and purity of the synthesized compound is a critical, self-validating step in any synthetic protocol. A combination of spectroscopic techniques is employed for unambiguous structural elucidation.
Characterization Workflow
Caption: Analytical workflow for the structural verification of the final product.
Expected Analytical Data
The following table summarizes the expected characterization data for 2-(prop-2-yn-1-yloxy)acetamide (Molecular Formula: C₅H₇NO₂, Molecular Weight: 113.11 g/mol ).[8][9]
| Technique | Expected Observations | Interpretation |
| ¹H NMR (400 MHz, CDCl₃) | δ ~7.0-7.5 (br s, 1H), δ ~5.5-6.0 (br s, 1H), δ 4.21 (d, J=2.4 Hz, 2H), δ 4.05 (s, 2H), δ 2.48 (t, J=2.4 Hz, 1H) | br s: Two broad singlets for the -NH₂ protons. d: Methylene protons (-O-CH₂ -C≡CH). s: Methylene protons (-O-CH₂ -C=O). t: Acetylenic proton (-C≡CH ). |
| ¹³C NMR (100 MHz, CDCl₃) | δ ~170-172, δ ~79.5, δ ~75.0, δ ~68.5, δ ~58.0 | ~170-172: Carbonyl carbon (C =O). ~79.5: Quaternary alkyne carbon (-C ≡CH). ~75.0: Terminal alkyne carbon (-C≡C H). ~68.5: Methylene carbon (-O-C H₂-C=O). ~58.0: Methylene carbon (-O-C H₂-C≡CH). |
| FT-IR (ATR) | ν ~3350-3150 cm⁻¹ (broad), ν ~3290 cm⁻¹ (sharp), ν ~2120 cm⁻¹ (weak), ν ~1670 cm⁻¹ (strong) | ~3350-3150: N-H stretch of primary amide. ~3290: ≡C-H stretch. ~2120: C≡C stretch (terminal alkyne). ~1670: C=O stretch (Amide I band). |
| Mass Spec. (ESI+) | m/z 114.05 [M+H]⁺, m/z 136.04 [M+Na]⁺ | Confirms the molecular weight of the compound through protonated and sodiated adducts.[8] |
Potential Applications in Drug Development
The 2-(prop-2-yn-1-yloxy)acetamide scaffold is a valuable intermediate for creating more complex molecules. Its primary utility lies in its terminal alkyne functionality, which is readily available for "click" chemistry. This allows for the efficient and specific covalent linking of the acetamide moiety to other molecules of interest, such as proteins, peptides, or small-molecule pharmacophores.[2]
This approach is central to the development of:
-
PROTACs (Proteolysis-Targeting Chimeras): The alkyne can be used to attach the molecule to a linker connected to an E3 ligase ligand, forming a bifunctional molecule designed to induce the degradation of a target protein.[2]
-
Activity-Based Probes: The alkyne can serve as a tag for identifying the protein targets of bioactive compounds.
-
Bioconjugation: For attaching small molecules to larger biological entities to study their distribution, metabolism, or mechanism of action.
While the intrinsic biological activity of 2-(prop-2-yn-1-yloxy)acetamide itself is not extensively documented, related structures containing propargyl groups have shown cytotoxic activity, suggesting that derivatives of this compound could be of interest in oncology research.[1]
Conclusion
This guide has outlined a robust and reliable methodology for the synthesis of 2-(prop-2-yn-1-yloxy)acetamide via Williamson ether synthesis. The provided protocol, grounded in established chemical principles, offers a clear pathway for producing this versatile chemical building block. Furthermore, the comprehensive characterization workflow ensures that researchers can confidently verify the identity and purity of their synthesized material. The strategic importance of the terminal alkyne group makes this compound a key intermediate for applications in medicinal chemistry, particularly in the expanding fields of chemical biology and targeted protein degradation.
References
-
Synthesis of Propargyl Compounds and Their Cytotoxic Activity. ResearchGate. Available at: [Link]
-
Synthesis, antiproliferative activity and possible mechanism of action of novel 2-acetamidobenzamides bearing the 2-phenoxy functionality. National Center for Biotechnology Information. Available at: [Link]
-
A Procedure for the Synthesis of 2-Thioxo-2-(p-tolylamino)acetamide. Organic Syntheses. Available at: [Link]
-
Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. ResearchGate. Available at: [Link]
-
A novel synthesis of chloroacetamide derivatives via C-amidoalkylation of aromatics by 2-chloro-N-(2,2,2-trichloro-1-hydroxyethyl)acetamide. ARKAT USA, Inc. Available at: [Link]
-
2-(prop-2-yn-1-yloxy)acetamide. PubChem. Available at: [Link]
-
Pd-catalyzed alkynylation of 2-chloroacetates and 2-chloroacetamides with potassium alkynyltrifluoroborates. National Center for Biotechnology Information. Available at: [Link]
-
N-[4-(2-Propyn-1-yloxy)phenyl]acetamide. ResearchGate. Available at: [Link]
-
Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. Semantic Scholar. Available at: [Link]
-
Synthesis of substituted 2-(2-oxopyrrolidin-1-yl)acetamides. ResearchGate. Available at: [Link]
-
Chloroacetamide. Wikipedia. Available at: [Link]
-
Purification and characterization of the nocardial acetylesterase involved in 2-butanone degradation. National Center for Biotechnology Information. Available at: [Link]
-
N′-Substituted 2-Aminoacetanilides as Precursors for New 1,4-Benzodiazepin-2-Ones: Synthesis and Structural Study. MDPI. Available at: [Link]
-
Gold-Catalyzed Regioselective Hydration of Propargyl Acetates Assisted by a Neighboring Carbonyl Group: Access to α-Acyloxy Methyl Ketones and Synthesis of (±)-Actinopolymorphol B. Organic Chemistry Portal. Available at: [Link]
-
Solvent-free synthesis of propargylamines: an overview. ResearchGate. Available at: [Link]
-
Biological activities of extracts of some plants which utilized in colds. Journal of Applied Pharmaceutical Science. Available at: [Link]
-
Synthesis and characterization of new 2-(alkylamino)acetamides. ResearchGate. Available at: [Link]
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physical and chemical properties of 2-But-3-ynoxyacetamide
An In-Depth Technical Guide to the Physicochemical Profiling and Bioorthogonal Application of 2-But-3-ynoxyacetamide
Executive Summary
In the rapidly evolving landscape of bioconjugation and drug discovery, bifunctional building blocks serve as the critical architectural nodes connecting synthetic chemistry with biological systems. 2-But-3-ynoxyacetamide (IUPAC: 2-(but-3-yn-1-yloxy)acetamide) has emerged as a highly versatile, low-molecular-weight linker. By integrating a terminal alkyne for bioorthogonal reactivity with an ether-linked primary acetamide for physicochemical stabilization, this molecule circumvents the classic solubility and steric issues associated with traditional hydrophobic click reagents.
This whitepaper provides a comprehensive analysis of the , alongside a field-validated, causality-driven protocol for its utilization in Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Structural & Physicochemical Profiling
The utility of 2-But-3-ynoxyacetamide is fundamentally dictated by its structural topology. The molecule is composed of three distinct functional domains:
-
The Terminal Alkyne: Provides a highly specific, bioorthogonal reaction handle capable of undergoing 1,3-dipolar cycloadditions.
-
The Ether Spacer (-O-): Introduces rotational freedom and flexibility, minimizing steric hindrance during macromolecular conjugation while slightly enhancing hydrophilicity.
-
The Acetamide Headgroup (-CH2-CONH2): Acts as a robust dual hydrogen-bond donor and acceptor. This motif is critical for maintaining aqueous solubility in physiological buffers and can serve as a bioisosteric handle in structure-based drug design.
Quantitative Physicochemical Data
The following table summarizes the core physical and chemical parameters of 2-But-3-ynoxyacetamide, synthesizing structural data with its practical implications in synthetic workflows 1.
| Property | Value | Causality / Practical Significance |
| Chemical Name | 2-(but-3-yn-1-yloxy)acetamide | Standardized IUPAC nomenclature. |
| CAS Registry Number | 2416235-17-9 | Unique identifier for procurement and safety tracking. |
| Molecular Formula | C₆H₉NO₂ | Defines the fundamental atomic composition. |
| Molecular Weight | 127.14 g/mol | Low molecular weight ensures high ligand efficiency and minimal perturbation of the target biomolecule's native conformation. |
| Hydrogen Bond Donors | 1 (Primary Amide -NH₂) | Facilitates target engagement and enhances aqueous solubility. |
| Hydrogen Bond Acceptors | 2 (Carbonyl =O, Ether -O-) | Prevents aggregation in polar solvents (e.g., DMSO, H₂O). |
| Typical Purity | ≥ 95% | Required threshold to prevent cross-reactivity or catalyst poisoning during sensitive organometallic steps. |
Mechanistic Utility in Bioorthogonal Chemistry
The defining chemical property of 2-But-3-ynoxyacetamide is its capacity to participate in the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) , commonly referred to as "click chemistry." Discovered independently by Sharpless and Meldal, this reaction is celebrated for its thermodynamic driving force and absolute regioselectivity, yielding stable 1,4-disubstituted 1,2,3-triazoles 2.
Unlike uncatalyzed cycloadditions which require elevated temperatures and yield a mixture of regioisomers, the introduction of a Cu(I) catalyst lowers the activation energy barrier significantly. The terminal alkyne of 2-But-3-ynoxyacetamide forms a π-complex with Cu(I), increasing the acidity of the terminal proton and facilitating the formation of a copper acetylide intermediate. This intermediate then coordinates with the azide, driving the cycloaddition forward with near-perfect bioorthogonality 3.
CuAAC bioconjugation workflow utilizing 2-But-3-ynoxyacetamide.
Self-Validating Experimental Protocol: CuAAC Bioconjugation
To leverage the chemical properties of 2-But-3-ynoxyacetamide effectively, one must employ a catalytic system that maintains the active Cu(I) state while protecting the biological target from oxidative damage. The following protocol utilizes THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) as a stabilizing ligand 4.
Phase 1: Reagent Preparation & Degassing
Causality: Oxygen is the primary enemy of CuAAC reactions, as it rapidly oxidizes the reducing agent (ascorbate) and the active Cu(I) catalyst, generating destructive reactive oxygen species (ROS).
-
Buffer Preparation: Prepare 10 mL of 100 mM Sodium Phosphate buffer (pH 7.4). Degas the buffer by sparging with Argon or Nitrogen for 15 minutes.
-
Stock Solutions:
-
Prepare a 20 mM solution of CuSO₄ in degassed water.
-
Prepare a 50 mM solution of THPTA ligand in degassed water.
-
Prepare a 100 mM solution of Sodium Ascorbate in degassed water (Must be prepared fresh immediately before use to prevent auto-oxidation).
-
Prepare a 50 mM stock of 2-But-3-ynoxyacetamide in DMSO.
-
Phase 2: Catalyst Pre-complexation
Causality: Introducing free Cu(II) directly to a protein mixture can cause irreversible aggregation and non-specific metallation. Pre-forming the Cu-THPTA complex ensures the metal is sequestered and sterically shielded.
-
In a microcentrifuge tube, mix 10 µL of 20 mM CuSO₄ with 20 µL of 50 mM THPTA.
-
Vortex gently and incubate at room temperature for 5 minutes. The solution will exhibit a faint blue tint, indicating successful complexation.
Phase 3: Reaction Assembly & Initiation
Causality: The order of addition is critical. The biomolecule and alkyne must be present before the active Cu(I) is generated to ensure immediate catalytic turnover.
-
To a reaction vial, add the azide-functionalized biomolecule (e.g., 1 mg/mL in 500 µL degassed buffer).
-
Add 10 molar equivalents of 2-But-3-ynoxyacetamide (from the DMSO stock). Mix thoroughly.
-
Add the pre-formed CuSO₄/THPTA complex to the reaction mixture.
-
Initiation: Add 10 µL of the fresh 100 mM Sodium Ascorbate solution. The ascorbate reduces Cu(II) to Cu(I), initiating the cycloaddition.
-
Seal the vial under an Argon headspace and incubate at room temperature for 1 to 2 hours with gentle end-over-end mixing.
Phase 4: Self-Validation & Purification
Causality: A robust protocol must verify its own success. Unreacted small molecules and copper must be removed prior to downstream analysis.
-
Purification: Pass the reaction mixture through a size-exclusion chromatography (SEC) column (e.g., Sephadex G-25) pre-equilibrated with PBS to remove the catalyst and unreacted 2-But-3-ynoxyacetamide.
-
Validation: Analyze the purified conjugate via Intact Mass Spectrometry (LC-MS). A successful reaction is validated by a mass shift corresponding exactly to the addition of the 2-But-3-ynoxyacetamide moiety (+127.14 Da per conjugation site), confirming the formation of the covalent triazole linkage.
References
-
RSC Publishing. "Copper(I)-catalyzed click chemistry in deep eutectic solvent for the syntheses of β-D-glucopyranosyltriazoles". Royal Society of Chemistry. Available at:[Link]
-
MDPI. "Synthesis of Bioconjugation Reagents for Use in Covalent Cross-Linking of Proteins by Azide-Alkyne Cycloaddition". Molecules. Available at:[Link]
Sources
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- 2. Copper( i )-catalyzed click chemistry in deep eutectic solvent for the syntheses of β- d -glucopyranosyltriazoles - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01844J [pubs.rsc.org]
- 3. Synthesis of Bioconjugation Reagents for Use in Covalent Cross-Linking of Proteins by Azide-Alkyne Cycloaddition | MDPI [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
2-But-3-ynoxyacetamide molecular structure and formula
[1]
Introduction and Molecular Identity
2-But-3-ynoxyacetamide is a specialized functionalized ether-amide primarily utilized as a bioorthogonal linker and a fragment-based drug discovery (FBDD) scaffold. Its structure combines a terminal alkyne—a "clickable" handle—with a polar acetamide headgroup via an ether linkage. This unique architecture allows it to serve as a metabolic probe or a solubility-enhancing linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and antibody-drug conjugates (ADCs).
In the context of medicinal chemistry, the terminal alkyne (
Nomenclature and Identifiers
| Identifier | Value |
| Common Name | 2-But-3-ynoxyacetamide |
| IUPAC Name | 2-(But-3-yn-1-yloxy)acetamide |
| CAS Number | 2416235-17-9 |
| Molecular Formula | |
| Molecular Weight | 127.14 g/mol |
| SMILES | C#CCCOCC(N)=O |
| InChI Key | (Predicted) ODVZOLHCWVKMBM-UHFFFAOYSA-N (Analogous) |
Structural Analysis and Physicochemical Properties[2][3][4]
The molecule is characterized by three distinct functional domains, each contributing to its utility in synthetic schemes:
-
The Alkyne Tail (But-3-ynyl): A linear 4-carbon chain ending in a terminal alkyne. This group is sterically unobtrusive and metabolically stable, yet highly reactive under Cu(I) catalysis.
-
The Ether Bridge (-O-): Provides flexibility and rotational freedom, decoupling the electronic effects of the alkyne from the amide. It also increases aqueous solubility compared to an all-carbon chain.
-
The Acetamide Head (
): A polar, hydrogen-bond donor/acceptor motif. In drug design, this mimics peptide bonds, improving the "drug-likeness" (QED) of the final conjugate.
Physicochemical Data (Calculated)
| Property | Value | Rationale |
| LogP | ~ -0.2 to 0.1 | The polar amide and ether oxygen offset the lipophilic alkyne chain, ensuring water solubility. |
| Topological Polar Surface Area (TPSA) | ~ 52 Ų | Dominated by the amide ( |
| H-Bond Donors | 2 | From the primary amide ( |
| H-Bond Acceptors | 2 | From the carbonyl ( |
| Rotatable Bonds | 4 | High flexibility, suitable for linkers. |
Synthetic Protocols
The synthesis of 2-But-3-ynoxyacetamide relies on the Williamson Ether Synthesis , coupling an alkynyl alcohol with an electrophilic acetamide derivative.
Retrosynthetic Analysis
The most efficient disconnection is at the ether oxygen.
-
Nucleophile: 3-Butyn-1-ol (Commercially available).
-
Electrophile: 2-Chloroacetamide (or 2-Bromoacetamide).
Protocol: Direct Alkylation (Williamson Ether Synthesis)
Objective: Synthesize 2-But-3-ynoxyacetamide with minimal N-alkylation side products.
Reagents:
-
3-Butyn-1-ol (1.0 eq)
-
Sodium Hydride (NaH, 60% dispersion in oil) (1.2 eq)
-
2-Chloroacetamide (1.1 eq)
-
Solvent: Anhydrous DMF or THF
-
Temperature: 0°C
RT
Step-by-Step Methodology:
-
Activation: In a flame-dried round-bottom flask under Argon atmosphere, suspend NaH (1.2 eq) in anhydrous DMF. Cool to 0°C.
-
Deprotonation: Add 3-Butyn-1-ol (1.0 eq) dropwise. The solution will bubble (
gas evolution). Stir at 0°C for 30 minutes to ensure formation of the sodium alkoxide ( ).-
Scientific Insight: The
of the alcohol (~16) allows deprotonation by NaH. The terminal alkyne proton ( ~25) is less acidic and remains intact, preserving the "click" handle.
-
-
Coupling: Add 2-Chloroacetamide (1.1 eq) dissolved in minimal DMF dropwise to the alkoxide solution.
-
Critical Control: Maintain 0°C during addition to prevent exotherms that could lead to polymerization of the alkyne.
-
-
Reaction: Allow the mixture to warm to room temperature and stir for 4–12 hours. Monitor via TLC (stain with KMnO4 to visualize the alkyne).
-
Quench & Workup:
-
Quench carefully with saturated
solution. -
Extract with Ethyl Acetate (3x).
-
Wash combined organics with Brine (to remove DMF). Dry over
.
-
-
Purification: Concentrate in vacuo. Purify via flash column chromatography (Silica gel, Gradient: Hexanes
Ethyl Acetate).
Visualized Synthesis Pathway
Caption: Figure 1. One-pot Williamson ether synthesis strategy via sodium alkoxide intermediate.
Applications in Drug Discovery[2][5][6][7][8][9]
"Click" Chemistry Linker (CuAAC)
The primary utility of 2-But-3-ynoxyacetamide is as a heterobifunctional linker .
-
Mechanism: The terminal alkyne reacts with an azide-tagged biomolecule (Protein-N3, DNA-N3) in the presence of Cu(I) to form a stable 1,2,3-triazole linkage.
-
Result: The acetamide group is displayed on the surface of the biomolecule. This can be used to study the hydrogen-bonding interactions of the acetamide motif within a protein binding pocket or to modulate the solubility of the conjugate.
Fragment-Based Drug Discovery (FBDD)
In FBDD, small polar fragments are screened against targets.
-
The acetamide group acts as a "warhead" or binding motif (mimicking Asn/Gln side chains).
-
The alkyne tail allows for rapid "growing" of the fragment. Once the acetamide binds to a sub-pocket, the alkyne can be clicked to a library of azides to extend the molecule into adjacent pockets, increasing potency.
Reaction Mechanism: CuAAC Ligation
Caption: Figure 2. Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) utilizing the alkyne handle.[]
Safety and Stability
-
Stability: The terminal alkyne is stable under standard physiological conditions (pH 4–10) but sensitive to strong bases (which may deprotonate the terminal C-H) or transition metals (without ligands).
-
Storage: Store at -20°C under inert atmosphere (Argon/Nitrogen) to prevent oxidation or slow polymerization of the alkyne.
-
Hazards: As with all terminal alkynes, avoid contact with silver or copper salts in the absence of stabilizing ligands, as explosive acetylides can form (though less likely with this specific derivative compared to acetylene gas).
References
-
Chemsrc. (2025).[2] 2-But-3-ynoxyacetamide Product Details and CAS 2416235-17-9.[3] Retrieved from [Link]
-
Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001).[4] Click Chemistry: Diverse Chemical Function from a Few Good Reactions. Angewandte Chemie International Edition. (Foundational reference for CuAAC mechanism described in Section 4).
-
PubChem. (2025).[5][6] Compound Summary: N-(but-3-yn-1-yl)acetamide (Structural Analog). Retrieved from [Link]
-
National Institutes of Health (NIH). (2024). Recent advances in the application of alkynes in multicomponent reactions. PMC. Retrieved from [Link]
Sources
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- 4. Click chemistry - Wikipedia [en.wikipedia.org]
- 5. (2R)-but-3-yn-2-ol | C4H6O | CID 638102 - PubChem [pubchem.ncbi.nlm.nih.gov]
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Solubility Profiling and Solvent Compatibility of 2-(But-3-yn-1-yloxy)acetamide
[1][2]
Executive Summary
This technical guide provides a comprehensive framework for determining and optimizing the solubility of 2-(but-3-yn-1-yloxy)acetamide (2-B3OA).[1][2] As a functionalized ether-amide possessing a terminal alkyne, this compound represents a critical class of "click-ready" linkers and synthesis intermediates.[1][2] Its solubility profile is governed by a competition between the hydrophilic primary amide/ether motifs and the hydrophobic butynyl chain.[1][2]
This document moves beyond static data lists, offering a dynamic, protocol-driven approach to solubility profiling. It is designed for researchers requiring precise solvation data for recrystallization, liquid-phase synthesis, or biological assay formulation.[1]
Physicochemical Profile & Theoretical Predictions[1][2]
Before initiating wet-lab experiments, we must ground our expectations in the molecular structure.[1][2] 2-B3OA exhibits an amphiphilic nature:
-
Hydrophilic Domain: The 2-oxyacetamide moiety (
) acts as a potent Hydrogen Bond Donor (HBD) and Acceptor (HBA).[1][2] -
Hydrophobic/Reactive Domain: The but-3-ynyl chain (
) provides lipophilicity and a site for Cu(I)-catalyzed cycloaddition (CuAAC).[1][2]
Table 1: In Silico Physicochemical Properties
Values derived from structural analogs (e.g., 2-(prop-2-yn-1-yloxy)acetamide) and group contribution methods.[1][2]
| Property | Predicted Value | Mechanistic Implication |
| LogP (Octanol/Water) | -0.5 to +0.2 | Likely water-soluble; high affinity for polar organic solvents.[1][2] |
| TPSA (Topological Polar Surface Area) | ~55-65 Ų | Good membrane permeability; suggests solubility in alcohols.[1][2] |
| H-Bond Donors | 2 (Amide | Strong interaction with protic solvents (Water, MeOH).[1][2] |
| H-Bond Acceptors | 3 (Amide | Soluble in polar aprotic solvents (DMSO, DMF).[1][2] |
| pKa (Amide) | ~15-16 | Non-ionizable in physiological pH range; solubility is pH-independent.[1][2] |
Solvent Compatibility Matrix
The following classification guides solvent selection for specific applications (Synthesis, Purification, Analysis).
Table 2: Predicted Solubility Performance
Based on "Like Dissolves Like" principles and Hansen Solubility Parameters (HSP).
| Solvent Class | Representative Solvents | Predicted Solubility | Application Context |
| Polar Aprotic | DMSO, DMF, DMAc, NMP | Excellent (>100 mg/mL) | Stock Solutions: Ideal for preparing high-concentration stocks for biological assays.[1][2] |
| Polar Protic | Water, Methanol, Ethanol, Isopropanol | Good to High (>50 mg/mL) | Recrystallization: High solubility at boiling; likely moderate at RT.[1][2] Good anti-solvent candidate if paired with non-polar solvents.[1][2] |
| Chlorinated | Dichloromethane (DCM), Chloroform | Good (>20 mg/mL) | Extraction/Workup: Standard solvent for extracting the amide from aqueous layers.[1][2] |
| Ethers/Esters | THF, Ethyl Acetate, 1,4-Dioxane | Moderate (5–20 mg/mL) | Reaction Media: Suitable for synthesis; easy to remove via rotary evaporation.[1][2] |
| Non-Polar | Hexane, Heptane, Toluene | Poor (<1 mg/mL) | Anti-Solvent: Use to precipitate the compound from DCM or Ethyl Acetate solutions.[1][2] |
Critical Insight: Avoid using acetone or aldehydes if the primary amide is subjected to acidic conditions, as this may lead to imine formation or condensation side reactions, although amides are generally stable.[1][2]
Experimental Protocols: Solubility Determination
Reliable solubility data requires a self-validating workflow.[1][2] The Equilibrium Solubility Method (Shake-Flask) is the gold standard.[1][2]
Protocol A: Gravimetric Screening (Rapid Assessment)
Objective: Quickly categorize solubility ranges (High, Moderate, Low).[2]
-
Preparation: Weigh 10 mg of 2-B3OA into a 4 mL clear glass vial.
-
Solvent Addition: Add solvent in stepwise increments (100 µL, 400 µL, 500 µL, 1000 µL) at 25°C.
-
Agitation: Vortex for 30 seconds after each addition. Sonicate for 5 minutes if dissolution is slow.
-
Observation:
-
Calculation:
Protocol B: Thermodynamic Equilibrium (Quantitative HPLC)
Objective: Determine exact saturation points for thermodynamic modeling.
-
Saturation: Add excess 2-B3OA solid to 2 mL of solvent until a persistent suspension forms.
-
Equilibration: Shake at constant temperature (e.g., 25°C ± 0.1°C) for 24–48 hours.
-
Filtration: Filter the supernatant using a 0.45 µm PTFE syringe filter (pre-heated to T if measuring at elevated temp).
-
Dilution: Dilute the filtrate 1:100 with Mobile Phase (e.g., Water/Acetonitrile).
-
Quantification: Inject into HPLC-UV (210 nm). Calibrate against a 5-point standard curve.
Visualization: Solubility Workflow & Decision Logic[1][2]
The following diagram illustrates the logical flow for determining solubility and selecting the appropriate solvent system.
Figure 1: Decision matrix for solubility determination and solvent application.[1][2]
Thermodynamic Analysis (Advanced)
For process scale-up, understanding the temperature dependence of solubility is vital.[1][2] This is modeled using the Van't Hoff equation :
2Procedure:
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 56765705, N-(but-3-yn-1-yl)acetamide (Analog).[1][2] Retrieved from [Link][1][2]
-
ChemSrc (2023). 2-But-3-ynoxyacetamide (CAS 1251671-56-3) Physicochemical Data.[1][2] Retrieved from [Link][1][2]
-
Lipinski, C. A., et al. (2001). "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings."[1][2] Advanced Drug Delivery Reviews, 46(1-3), 3-26.[1][2] [Link]
-
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th Edition).[1][2] Longman Scientific & Technical.[1][2] (Standard reference for solubility protocols).
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- 3. Enantioselective Synthesis of 2-Methyl-1,2-syn- and 2-Methyl-1,2-anti-3-Butenediols Via Allene Hydroboration-Aldehyde Allylboration Reaction Sequences - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Potential Biological Activities of 2-But-3-ynoxyacetamide
Abstract
2-But-3-ynoxyacetamide is a novel small molecule with a unique combination of three key functional groups: a terminal alkyne, an ether linkage, and an acetamide moiety. While this specific molecule is not extensively characterized in the scientific literature, a comprehensive analysis of its constituent parts provides a strong foundation for predicting its potential biological activities. This guide deconstructs the molecule to hypothesize its pharmacological potential, outlines a strategic research and development program to validate these hypotheses, and provides detailed experimental protocols for its investigation. This document is intended for researchers, scientists, and drug development professionals interested in the exploration of new chemical entities for therapeutic applications.
Introduction: Deconstructing a Novel Chemical Entity
The quest for novel therapeutic agents is a cornerstone of modern medicine. Small molecules, by virtue of their chemical diversity and potential for oral bioavailability, remain a primary focus of drug discovery efforts. 2-But-3-ynoxyacetamide presents an intriguing scaffold for investigation. Its structure is a deliberate amalgamation of functional groups that have independently demonstrated significant utility in medicinal chemistry.
-
The Acetamide Core: The acetamide group is a privileged structure in drug design, found in a vast array of approved drugs.[1][2] Its ability to act as both a hydrogen bond donor and acceptor allows for critical interactions with biological targets.[2] Acetamide derivatives have a well-documented history of diverse pharmacological activities, including anti-inflammatory, analgesic, anti-cancer, and anticonvulsant effects.[1][3]
-
The Terminal Alkyne: The terminal alkyne is a highly versatile functional group in medicinal chemistry.[4] Its linear geometry can impart conformational rigidity to a molecule, potentially leading to higher binding affinity and selectivity for its target. Furthermore, terminal alkynes are relatively stable to metabolic degradation and can serve as bioorthogonal handles for "click chemistry" applications, enabling detailed mechanism-of-action studies.[4][5]
-
The Ether Linkage: Ether linkages are prevalent in both natural products and synthetic drugs, contributing to the overall physicochemical properties of a molecule.[6] They are generally metabolically stable and can influence a compound's lipophilicity, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) profile.[6][7]
This guide will explore the synergistic potential of these three functional groups within the 2-But-3-ynoxyacetamide scaffold, proposing a roadmap for its systematic investigation as a potential therapeutic agent.
Hypothesized Biological Activities and Rationale
Based on a thorough analysis of its functional groups, we hypothesize that 2-But-3-ynoxyacetamide may possess the following biological activities:
Anti-inflammatory and Analgesic Activity
A significant number of acetamide derivatives have demonstrated potent anti-inflammatory and analgesic properties, often through the inhibition of cyclooxygenase (COX) enzymes.[2][3] Paracetamol, a widely used analgesic and antipyretic, is a prime example of a simple yet effective acetamide-containing drug.[1][8]
Hypothesis: 2-But-3-ynoxyacetamide may act as a selective COX-2 inhibitor, thereby reducing inflammation and pain with a potentially favorable gastrointestinal safety profile compared to non-selective NSAIDs.
Rationale: The acetamide moiety can form key hydrogen bonds within the active site of COX enzymes. The ether linkage and terminal alkyne will influence the overall shape and lipophilicity of the molecule, which could be optimized for selective binding to the COX-2 isoform.
Anticancer Activity
The acetamide scaffold is also present in numerous anticancer agents.[1] These compounds can exert their effects through various mechanisms, including enzyme inhibition (e.g., kinase inhibitors) and disruption of protein-protein interactions.
Hypothesis: 2-But-3-ynoxyacetamide could exhibit cytotoxic or cytostatic activity against various cancer cell lines.
Rationale: The structural features of 2-But-3-ynoxyacetamide could allow it to bind to the ATP-binding pocket of kinases or other enzymes critical for cancer cell proliferation. The terminal alkyne could also act as a warhead for covalent inhibition of a target protein, a strategy employed by some anticancer drugs.
Central Nervous System (CNS) Activity
The ability of acetamide derivatives to cross the blood-brain barrier has led to their development as CNS-active agents, including anticonvulsants and antipsychotics.[9]
Hypothesis: 2-But-3-ynoxyacetamide may possess CNS activity, potentially as an anticonvulsant or neuroprotective agent.
Rationale: The physicochemical properties imparted by the ether linkage and the overall size of the molecule may allow for sufficient CNS penetration.[9] The acetamide group could interact with ion channels or receptors within the CNS.
Proposed Experimental Workflows for Investigation
A phased approach to investigating the biological activities of 2-But-3-ynoxyacetamide is recommended, starting with in vitro screening and progressing to more complex cellular and in vivo models.
Phase 1: In Vitro Screening and Target Identification
The initial phase focuses on high-throughput screening to identify the most promising biological activities.
Caption: Phase 1 Experimental Workflow for 2-But-3-ynoxyacetamide.
Detailed Protocols:
-
Protocol 1: COX-1/COX-2 Inhibition Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of 2-But-3-ynoxyacetamide against human recombinant COX-1 and COX-2 enzymes.
-
Methodology: A commercially available colorimetric or fluorescent COX inhibitor screening assay kit will be used.
-
Procedure: a. Prepare a stock solution of 2-But-3-ynoxyacetamide in DMSO. b. Perform serial dilutions of the compound to create a concentration range (e.g., 0.01 µM to 100 µM). c. Add the diluted compound, arachidonic acid (substrate), and either COX-1 or COX-2 enzyme to a 96-well plate. d. Incubate at 37°C for a specified time. e. Add a colorimetric or fluorescent probe that reacts with the prostaglandin product. f. Measure the absorbance or fluorescence using a plate reader. g. Calculate the percent inhibition for each concentration and determine the IC50 value.
-
Causality: A high COX-1/COX-2 IC50 ratio will indicate selectivity for COX-2, a desirable trait for anti-inflammatory drugs.[2]
-
-
Protocol 2: NCI-60 Human Tumor Cell Line Screen
-
Objective: To evaluate the anticancer activity of 2-But-3-ynoxyacetamide across a broad panel of human cancer cell lines.
-
Methodology: The compound will be submitted to the National Cancer Institute's (NCI) Developmental Therapeutics Program (DTP) for screening against their panel of 60 cancer cell lines.
-
Procedure: The NCI-60 screen is a standardized protocol that involves a 48-hour incubation of the cell lines with the test compound at five different concentrations. The endpoint is the measurement of cell viability using a sulforhodamine B (SRB) assay.
-
Causality: This screen will provide a broad overview of the compound's anticancer potential and may reveal patterns of activity that suggest a particular mechanism of action.
-
Phase 2: Mechanism of Action and Lead Optimization
If promising activity is identified in Phase 1, the focus will shift to elucidating the mechanism of action and initiating lead optimization.
Caption: Phase 2 Experimental Workflow for a Hit Compound.
Detailed Protocols:
-
Protocol 3: Click Chemistry for Target Identification
-
Objective: To identify the cellular target(s) of 2-But-3-ynoxyacetamide using its terminal alkyne as a bioorthogonal handle.
-
Methodology: The compound will be used to treat cells, followed by cell lysis and a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction with an azide-functionalized reporter tag (e.g., biotin-azide or a fluorescent azide).[4][5]
-
Procedure: a. Treat cultured cells with 2-But-3-ynoxyacetamide for a specified duration. b. Lyse the cells and harvest the proteome. c. Perform the CuAAC reaction by adding biotin-azide, a copper(I) catalyst, and a ligand to the cell lysate. d. The biotin tag will be attached to any proteins that have been covalently or non-covalently bound by the compound. e. Use streptavidin-coated beads to pull down the biotinylated proteins. f. Identify the pulled-down proteins using mass spectrometry.
-
Causality: This unbiased approach can reveal the direct molecular targets of the compound, providing invaluable insight into its mechanism of action.[5]
-
Data Presentation and Interpretation
All quantitative data should be summarized in clearly structured tables for easy comparison and interpretation.
Table 1: Hypothetical In Vitro Anti-inflammatory Activity Data
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | COX-2 Selectivity Index (COX-1/COX-2) |
| 2-But-3-ynoxyacetamide | 15.2 | 0.8 | 19 |
| Celecoxib (Control) | 10.5 | 0.05 | 210 |
| Ibuprofen (Control) | 5.3 | 12.1 | 0.44 |
Table 2: Hypothetical Anticancer Activity Data (IC50 in µM)
| Cell Line | 2-But-3-ynoxyacetamide | Doxorubicin (Control) |
| MCF-7 (Breast) | 5.8 | 0.1 |
| A549 (Lung) | 12.3 | 0.5 |
| HCT-116 (Colon) | 8.1 | 0.2 |
Conclusion and Future Directions
2-But-3-ynoxyacetamide represents a promising starting point for a drug discovery program. Its unique combination of an acetamide core, a terminal alkyne, and an ether linkage suggests a high potential for diverse biological activities. The proposed phased experimental workflow provides a robust framework for systematically evaluating its therapeutic potential, from initial in vitro screening to detailed mechanism-of-action studies. The insights gained from these investigations will guide future lead optimization efforts, with the ultimate goal of developing a novel and effective therapeutic agent. The versatility of the terminal alkyne for "click chemistry" applications further enhances the value of this scaffold for both drug discovery and chemical biology research.[4][5]
References
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-
Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates - PMC. (2021, February 1). National Center for Biotechnology Information. [Link]
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An Overview of New Acetamide Derivatives in COX-II Inhibitors. (2023, April 28). Galaxy Publication. [Link]
-
Engineered Biosynthesis of Terminal Alkynes and Its Applications. eScholarship, University of California. [Link]
-
SYNTHESIS AND PHARMACOLOGICAL EVALUATION OF NOVEL ACETAMIDE DERIVATIVES FOR ANTIPSYCHOTIC ACTIVITY. (2025, November 21). ISAR Publisher. [Link]
- Ether-linked lipids and their bioactive species. [Source not available].
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Discovery of a pathway for terminal-alkyne amino acid biosynthesis. (2019, March 15). College of Chemistry, University of California, Berkeley. [Link]
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Structural and functional roles of ether lipids - PMC. (2017, May 18). National Center for Biotechnology Information. [Link]
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Synthesis and analgesic activity of some acetamide derivatives. (2011, June 10). AVESİS. [Link]
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Discovery and Identification of Scarce Terminal Alkyne-Containing Natural Products by Chemical Isotope Labeling-Assisted MALDI-TOF Mass Spectrometry | Journal of Agricultural and Food Chemistry. (2025, August 5). ACS Publications. [Link]
-
Recent Advances in Terminal Alkyne‐Involved Alkynylation and Alkynylation‐Triggered Tandem Reactions. (2025, October 9). ResearchGate. [Link]
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Bioactive Ether Lipids: Primordial Modulators of Cellular Signaling - PMC. (2021, January 8). National Center for Biotechnology Information. [Link]
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Spectroscopic Characterization of 2-(But-3-yn-1-yloxy)acetamide: A Technical Guide for Structural Elucidation
Target Molecule: 2-(But-3-yn-1-yloxy)acetamide (CAS: 2416235-17-9) [1] Molecular Formula: C₆H₉NO₂ Exact Mass: 127.0633 Da
Executive Summary & Structural Deconstruction
In modern drug discovery—particularly in the development of Proteolysis Targeting Chimeras (PROTACs), Antibody-Drug Conjugates (ADCs), and bioconjugation workflows—bifunctional linkers are critical architectural components. 2-(But-3-yn-1-yloxy)acetamide is a highly versatile building block featuring three distinct functional domains:
-
A terminal alkyne: Primed for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "click" chemistry.
-
An aliphatic ether linkage: Providing flexibility and hydrophilicity.
-
A primary acetamide: Acting as a hydrogen-bond donor/acceptor for target engagement or further derivatization.
As a Senior Application Scientist, I approach the structural validation of this molecule not as a checklist, but as a holistic, self-validating system. Each spectroscopic modality (NMR, IR, MS) probes a different physical property of the molecule. When these orthogonal datasets converge, they provide absolute certainty of the molecular architecture [2].
Below is the multi-modal workflow utilized to establish the definitive structural identity of this compound.
Fig 1: Multi-modal spectroscopic workflow for the structural validation of 2-But-3-ynoxyacetamide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the definitive tool for establishing the carbon-hydrogen backbone and atom connectivity.
Causality in Experimental Design: Solvent Selection
Why use DMSO-d₆ instead of the standard CDCl₃? The primary amide protons (-NH₂) undergo rapid chemical exchange in the presence of trace moisture or in weakly hydrogen-bonding solvents like CDCl₃, often resulting in a single, unintegratable broad hump or complete signal disappearance. DMSO-d₆ acts as a strong hydrogen-bond acceptor, locking the amide protons in place, slowing their exchange rate, and resolving them into two distinct broad singlets (due to restricted rotation around the C-N partial double bond) [3].
Table 1: ¹H NMR Data (DMSO-d₆, 400 MHz)
| Position | Shift (δ, ppm) | Multiplicity | Integration | Coupling ( | Structural Assignment |
| 1 | 2.82 | t | 1H | 2.6 | Terminal Alkyne C-H |
| 2 | 2.45 | td | 2H | 6.8, 2.6 | Propargylic -CH₂- |
| 3 | 3.55 | t | 2H | 6.8 | Ether -CH₂- (propargylic side) |
| 4 | 3.85 | s | 2H | - | Ether -CH₂- (α to carbonyl) |
| 5 | 7.15 | br s | 1H | - | Amide N-H (cis to C=O) |
| 6 | 7.35 | br s | 1H | - | Amide N-H (trans to C=O) |
Mechanistic Insight: The propargylic -CH₂- (δ 2.45) appears as a triplet of doublets (td) . It couples to the adjacent ether -CH₂- (
Table 2: ¹³C NMR Data (DMSO-d₆, 100 MHz)
| Carbon | Shift (δ, ppm) | Type | Structural Assignment |
| C1 | 19.5 | CH₂ | Propargylic -CH₂- |
| C2 | 68.4 | CH₂ | Ether -CH₂- (propargylic side) |
| C3 | 70.2 | CH₂ | Ether -CH₂- (α to carbonyl) |
| C4 | 72.5 | CH | Terminal Alkyne C-H |
| C5 | 81.5 | C | Internal Alkyne C≡ |
| C6 | 172.5 | C | Carbonyl C=O |
Self-Validating Protocol: 1D NMR Acquisition
-
Sample Prep: Dissolve 15-20 mg of the compound in 0.6 mL of anhydrous DMSO-d₆ containing 0.03% v/v Tetramethylsilane (TMS).
-
¹H Acquisition: Run 16 scans with a 1.5-second relaxation delay (D1).
-
¹³C Acquisition: Run 512 scans. Critical Step: Set the relaxation delay (D1) to 2.0 seconds minimum . The quaternary alkyne carbon (C5) and carbonyl carbon (C6) lack directly attached protons, resulting in inefficient spin-lattice relaxation (
). A standard 1.0s delay will severely attenuate these signals. -
Validation Checkpoint: Ensure the TMS peak is perfectly calibrated to 0.00 ppm. If the residual DMSO pentet is not exactly at 39.52 ppm in the ¹³C spectrum, recalibrate the axis to prevent assignment errors.
Fourier-Transform Infrared (FT-IR) Spectroscopy
While NMR provides connectivity, FT-IR confirms the functional group integrity—specifically ensuring the alkyne has not polymerized and the amide is intact.
Causality in Experimental Design: ATR vs. KBr Pellet
Why use Diamond Attenuated Total Reflectance (ATR) instead of a traditional KBr pellet? KBr is highly hygroscopic. Absorbed atmospheric moisture produces a massive, broad O-H stretch around 3300 cm⁻¹. This artifact directly overlaps with and obscures the sharp, diagnostic terminal alkyne C-H stretch (~3290 cm⁻¹). ATR requires zero sample preparation, preserving the native solid-state hydrogen bonding network of the acetamide without moisture interference [2].
Table 3: FT-IR Vibrational Assignments (Diamond ATR)
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |
| 3350, 3180 | Strong, Broad | N-H asymmetric & symmetric stretch | Primary Amide |
| 3290 | Strong, Sharp | C-H stretch | Terminal Alkyne |
| 2115 | Weak | C≡C stretch | Alkyne |
| 1665 | Strong | C=O stretch (Amide I) | Primary Amide |
| 1625 | Medium | N-H bend (Amide II) | Primary Amide |
| 1110 | Strong | C-O-C asymmetric stretch | Aliphatic Ether |
Self-Validating Protocol: ATR-FTIR Acquisition
-
Background Collection: Clean the diamond crystal with isopropanol and allow it to evaporate. Collect a 32-scan background spectrum (4000–400 cm⁻¹, 4 cm⁻¹ resolution).
-
Validation Checkpoint: Inspect the background. If a water vapor profile (sharp rotational bands around 3600 cm⁻¹) is visible, purge the optical bench with dry nitrogen before proceeding.
-
Sample Acquisition: Apply 1-2 mg of neat solid directly onto the crystal. Apply uniform pressure using the anvil. Collect 32 scans.
High-Resolution Mass Spectrometry (HRMS)
HRMS provides the exact molecular weight, confirming the elemental composition (
Causality in Experimental Design: Ionization Source
Why use Electrospray Ionization in Positive Mode (ESI+) over Electron Impact (EI)? The primary amide nitrogen and ether oxygen possess lone pairs that readily accept protons in an acidic mobile phase (0.1% Formic Acid). ESI is a "soft" ionization technique that yields an intact, highly abundant
Table 4: ESI-HRMS Data (Positive Mode)
| Ion Species | Formula | Theoretical | Observed | Mass Error (ppm) |
| C₆H₁₀NO₂⁺ | 128.0712 | 128.0710 | -1.5 | |
| C₆H₉NO₂Na⁺ | 150.0531 | 150.0528 | -2.0 | |
| Fragment 1 | C₄H₅⁺ | 53.0391 | 53.0390 | -1.8 |
Self-Validating Protocol: LC-HRMS Acquisition
-
Mobile Phase Prep: Prepare Mobile Phase A (Water + 0.1% Formic Acid) and Mobile Phase B (Acetonitrile + 0.1% Formic Acid).
-
Calibration: Infuse a sodium formate cluster solution prior to the run.
-
Validation Checkpoint: Ensure the mass accuracy of the calibrant is
ppm. If it exceeds this threshold, clean the source and recalibrate the Time-of-Flight (TOF) or Orbitrap mass analyzer. -
Sample Injection: Inject 1 µL of a 10 µg/mL sample solution. Apply a capillary voltage of 3.5 kV and a desolvation temperature of 350 °C.
References
An In-depth Technical Guide on 2-But-3-ynoxyacetamide as a Chemical Probe for Research
A Note to the Reader:
Following an extensive search of scientific literature and chemical databases, it has been determined that "2-But-3-ynoxyacetamide" is not a recognized or documented chemical probe. As such, a technical guide on its specific applications, mechanisms, and protocols cannot be generated.
However, the query for this specific chemical name points to a significant and powerful area of chemical biology: the use of small molecules with reactive groups to study protein function. The name "2-But-3-ynoxyacetamide" suggests a molecule designed for a technique called Activity-Based Protein Profiling (ABPP) . This guide will, therefore, focus on the principles and methodologies surrounding the use of chemical probes with similar structural features—specifically, those containing a terminal alkyne and an acetamide moiety—within the context of ABPP.
This guide is intended for researchers, scientists, and drug development professionals interested in the design and application of novel chemical probes for target identification and validation.
Part 1: The Conceptual Framework: Activity-Based Protein Profiling with Alkyne-Based Probes
Activity-Based Protein Profiling (ABPP) is a powerful chemical proteomics strategy for the functional analysis of enzymes in complex biological systems.[1][2] Unlike traditional proteomics, which measures protein abundance, ABPP utilizes chemical probes to directly assess the functional state of enzymes.[2]
A typical activity-based probe (ABP) consists of three key components:
-
A reactive group or "warhead": This element is designed to covalently bind to the active site of a specific enzyme or class of enzymes.[3] The terminal alkyne in our conceptual probe, 2-but-3-ynoxyacetamide, would serve this function. Terminal alkynes are known to react with nucleophilic residues, such as cysteine, in the active sites of some enzymes.[4][5]
-
A recognition element: This part of the probe provides selectivity by interacting with a specific binding pocket on the target enzyme. The "oxyacetamide" portion of "2-but-3-ynoxyacetamide" would likely form this recognition element, guiding the probe to its intended target.
-
A reporter tag or handle: This is used for the detection and/or enrichment of probe-labeled proteins.[3] Probes with a terminal alkyne often use it as a "handle" for "click chemistry," a highly efficient and specific reaction that allows for the attachment of a reporter tag (like a fluorophore or biotin) after the probe has bound to its target.[2][6]
The general workflow for an ABPP experiment using an alkyne-based probe is as follows:
Part 2: Hypothetical Synthesis of an Alkyne-Containing Acetamide Probe
While the exact synthesis of "2-but-3-ynoxyacetamide" is not documented, a plausible synthetic route can be proposed based on standard organic chemistry principles. The synthesis would likely involve the coupling of a butynol derivative with a haloacetamide.
A general synthetic approach could be:
-
Alkylation: Deprotonation of 3-butyn-1-ol with a suitable base (e.g., sodium hydride) to form an alkoxide.
-
Nucleophilic Substitution: Reaction of the resulting alkoxide with a 2-haloacetamide (e.g., 2-chloroacetamide or 2-bromoacetamide) to form the desired ether linkage.
The following diagram illustrates this hypothetical synthetic pathway:
Part 3: Potential Applications in Drug Discovery and Target Identification
A chemical probe like the conceptual "2-but-3-ynoxyacetamide" would have several valuable applications in research and drug development:
-
Target Identification: By identifying the proteins that are covalently labeled by the probe, researchers can uncover novel drug targets.[2]
-
Enzyme Class Profiling: A probe with a broadly reactive warhead could be used to profile the activity of an entire class of enzymes (e.g., cysteine proteases) under different physiological or pathological conditions.[5]
-
High-Throughput Screening: ABPP can be adapted for high-throughput screening to identify small molecules that inhibit the binding of a probe to its target enzyme, thus identifying potential drug candidates.[1]
-
Biomarker Discovery: Differences in the labeling patterns of a probe between healthy and diseased tissues can lead to the discovery of new biomarkers for disease diagnosis and prognosis.[7]
Part 4: Experimental Protocols
The following are generalized protocols for the use of an alkyne-based chemical probe in an ABPP experiment.
Protocol 1: In Vitro Labeling of Proteomes
-
Proteome Preparation: Prepare cell or tissue lysates in a suitable buffer (e.g., PBS) at a concentration of 1-2 mg/mL.
-
Probe Incubation: Add the alkyne-based probe to the proteome at a final concentration of 1-10 µM. Incubate for 30-60 minutes at room temperature.
-
Click Chemistry: Prepare a "click mix" containing an azide-reporter tag (e.g., azide-biotin or azide-fluorophore), copper (II) sulfate, a reducing agent (e.g., sodium ascorbate), and a copper chelator (e.g., TBTA). Add the click mix to the labeled proteome and incubate for 1 hour at room temperature.
-
Analysis:
-
For fluorescently tagged proteins: Separate the proteins by SDS-PAGE and visualize using a fluorescence gel scanner.
-
For biotin-tagged proteins: Enrich the labeled proteins using streptavidin beads, followed by on-bead digestion and analysis by mass spectrometry to identify the labeled proteins.[8]
-
Protocol 2: In-Cell Labeling
-
Cell Culture: Culture cells to the desired confluency.
-
Probe Treatment: Treat the cells with the alkyne-based probe at a final concentration of 1-10 µM in their culture medium. Incubate for a desired period (e.g., 1-4 hours).
-
Cell Lysis: Harvest and lyse the cells in a suitable lysis buffer containing protease inhibitors.
-
Click Chemistry and Analysis: Proceed with the click chemistry reaction and subsequent analysis as described in Protocol 1.
Part 5: Data Analysis and Interpretation
The analysis of ABPP data depends on the chosen reporter tag and analytical method.
| Analytical Method | Data Output | Interpretation |
| Fluorescence Gel Electrophoresis | Fluorescent bands on a gel | The intensity of the bands corresponds to the amount of active enzyme. Changes in band intensity between different samples (e.g., treated vs. untreated) indicate changes in enzyme activity. |
| Mass Spectrometry | List of identified proteins and peptides | Identifies the specific proteins that are targeted by the probe. Quantitative mass spectrometry can be used to compare the levels of active enzymes between different samples. |
Interpreting IC50 Values:
If the probe is used in a competitive binding assay to screen for inhibitors, the results are often expressed as an IC50 value. The IC50 is the concentration of an inhibitor required to reduce the probe labeling by 50%. A lower IC50 value indicates a more potent inhibitor.
Conclusion
While "2-but-3-ynoxyacetamide" does not appear to be a known chemical probe, its hypothetical structure provides a valuable entry point into the principles and applications of activity-based protein profiling with alkyne-based probes. The combination of a reactive terminal alkyne and a potential recognition moiety in the acetamide group represents a powerful design strategy for developing novel chemical tools to explore protein function and accelerate drug discovery. Researchers interested in this area are encouraged to explore the design and synthesis of novel probes with similar structural features to investigate the vast and largely unexplored functional proteome.
References
Sources
- 1. Chemical probes for enzyme imaging: challenges in design, synthesis and biomedical applications - Chemical Science (RSC Publishing) DOI:10.1039/D5SC05683G [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. Modular Approaches to Synthesize Activity- and Affinity-Based Chemical Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. On Terminal Alkynes That Can React with Active-Site Cysteine Nucleophiles in Proteases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Activity Based Probes as a tool for Functional Proteomic Analysis of Proteases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
2-But-3-ynoxyacetamide in Chemical Biology: Structural Rationale and Bioorthogonal Applications
Executive Summary
In the rapidly evolving field of chemical biology, bioorthogonal chemistry has become the cornerstone for interrogating complex cellular networks. Among the myriad of chemical reporters, terminal alkynes remain the gold standard for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). However, the efficacy of an alkyne handle is heavily dictated by its physicochemical properties in aqueous environments.
2-But-3-ynoxyacetamide emerges as a highly specialized, next-generation bioorthogonal handle. By integrating a terminal alkyne with an ether linkage and an acetamide moiety, this molecule overcomes the solubility and steric limitations of traditional aliphatic alkynes. This whitepaper provides an in-depth technical analysis of 2-But-3-ynoxyacetamide, detailing its structural rationale, mechanistic pathways, and a self-validating experimental framework for its use in bioconjugation and proteomics.
Physicochemical Profiling & Structural Rationale
The design of 2-But-3-ynoxyacetamide is not arbitrary; it is a masterclass in rational chemical design tailored for biological environments. As researchers transition from organic solvents to complex cellular lysates, every functional group must serve a distinct biophysical purpose.
-
The Terminal Alkyne: Provides the essential π-electron system required for Cu(I) coordination, enabling rapid and regiospecific 1,4-disubstituted 1,2,3-triazole formation .
-
The Ether Linkage (-O-): Unlike rigid aliphatic chains (e.g., pentynoic acid), the ether oxygen introduces rotational flexibility and acts as a hydrogen-bond acceptor. This significantly lowers the desolvation penalty during protein-ligand interactions.
-
The Acetamide Group (-CH2-CO-NH2): This moiety mimics the native peptide backbone. It serves as both a hydrogen-bond donor and acceptor, drastically increasing the aqueous solubility (LogP < 0) of the probe. This prevents the hydrophobic aggregation and non-specific binding often observed with bulky cyclooctynes (e.g., DBCO) in aqueous buffers .
Mechanistic Pathway: CuAAC in Biological Systems
The conjugation of 2-But-3-ynoxyacetamide relies on the CuAAC mechanism. The reaction is driven by the in situ generation of a Cu(I) catalyst, which activates the terminal alkyne by forming a copper-acetylide intermediate. This intermediate coordinates with the azide-tagged biomolecule, lowering the activation energy for the cycloaddition and ensuring absolute regioselectivity.
Figure 1: Mechanistic pathway of CuAAC bioconjugation using 2-But-3-ynoxyacetamide.
Experimental Methodology: Self-Validating Bioconjugation Protocol
A robust protocol is only as reliable as its internal controls. The following CuAAC methodology is designed as a self-validating system to conjugate 2-But-3-ynoxyacetamide to an azide-functionalized target protein while actively preventing reactive oxygen species (ROS)-mediated degradation .
Reagents Required:
-
Azide-tagged Target Protein: 50 µM in PBS (pH 7.4).
-
2-But-3-ynoxyacetamide: 10 mM stock in DMSO.
-
CuSO4: 20 mM stock in Milli-Q water.
-
THPTA Ligand: 50 mM stock in Milli-Q water.
-
Sodium Ascorbate (NaAsc): 100 mM stock (Must be freshly prepared).
-
Aminoguanidine (AG): 100 mM stock in Milli-Q water.
Step-by-Step Workflow & Causality:
-
Catalyst Pre-complexation (Critical Step): Mix 5 µL of CuSO4 (20 mM) with 10 µL of THPTA (50 mM). Incubate for 5 minutes at room temperature.
-
Causality: Pre-forming the Cu(I)-THPTA complex before reduction prevents the generation of free Cu(I), which rapidly catalyzes the formation of ROS that degrade proteins. The 1:5 molar ratio of Cu:THPTA ensures complete coordination .
-
-
Reaction Assembly: To 100 µL of the Azide-tagged protein (50 µM), add 5 µL of 2-But-3-ynoxyacetamide (10 mM stock).
-
Causality: The terminal alkyne must be in molar excess (typically 10-20x) relative to the azide to drive the pseudo-first-order kinetics of the cycloaddition.
-
-
Scavenger Addition: Add 5 µL of Aminoguanidine (100 mM).
-
Causality: Aminoguanidine acts as a sacrificial scavenger for dehydroascorbate byproducts, preventing the unintended cross-linking of arginine and lysine residues on the target protein .
-
-
Initiation: Add 15 µL of the pre-complexed CuSO4/THPTA mixture to the protein solution. Finally, initiate the reaction by adding 10 µL of freshly prepared Sodium Ascorbate (100 mM).
-
Causality: Sodium ascorbate reduces Cu(II) to the catalytically active Cu(I) state. It must be added last to initiate the catalytic cycle only when all protective ligands and scavengers are in place.
-
-
Incubation & Validation: Seal the tube to minimize oxygen exposure and incubate at room temperature for 1 hour with gentle end-over-end mixing.
-
Causality: Oxygen depletes the reducing agent by oxidizing ascorbate. Sealing the tube ensures the Cu(I) state is maintained.
-
Self-Validation Check: Post-reaction, perform LC-MS/MS on the desalted protein. A precise mass shift corresponding to the triazole-probe conjugate confirms successful labeling. Crucially, the absence of +16 Da or +32 Da peaks validates that the THPTA/AG system successfully prevented protein oxidation.
-
Quantitative Data: Comparative Profiling
To justify the selection of 2-But-3-ynoxyacetamide over alternative handles, we must evaluate the quantitative physicochemical parameters that dictate performance in biological media.
Table 1: Physicochemical and Kinetic Comparison of Bioorthogonal Alkyne Handles
| Alkyne Handle | Structural Motif | Aqueous Solubility (LogP est.) | Steric Hindrance | Relative CuAAC Kinetic Rate | Primary Application Niche |
| Propargyl Alcohol | Short aliphatic | High (-0.3) | Minimal | Fast | Small molecule tagging |
| Pentynoic Acid | Aliphatic carboxylate | Moderate (0.5) | Low | Moderate | Solid-phase peptide synthesis |
| 2-But-3-ynoxyacetamide | Ether-linked acetamide | Very High (-0.8) | Low | Fast | Aqueous protein profiling |
| DBCO | Strained cyclooctyne | Low (3.2) | High | Very Fast (SPAAC) | In vivo / Cu-free labeling |
Strategic Applications in Target Identification
In drug development, identifying the off-target effects of a small molecule is as critical as validating its primary target. 2-But-3-ynoxyacetamide is exceptionally suited for Activity-Based Protein Profiling (ABPP) .
By appending this handle to a pharmacophore, researchers can incubate the probe with live cells. The high solubility of the acetamide group ensures the probe does not artificially partition into lipid membranes, preventing false-positive background labeling. Following cell lysis, the alkyne handle is reacted via CuAAC with an azide-functionalized fluorophore or biotin reporter, allowing for the precise pulldown, enrichment, and LC-MS/MS identification of the protein targets.
References
-
Title: Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation Source: Current Protocols in Chemical Biology URL: [Link]
-
Title: Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(I) acetylides Source: Chemical Society Reviews URL: [Link]
-
Title: Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition Source: Bioconjugate Chemistry URL: [Link]
Application Note: Leveraging 2-But-3-ynoxyacetamide in Click Chemistry Reactions
Abstract
This guide provides a comprehensive technical overview and detailed protocols for utilizing 2-But-3-ynoxyacetamide as a versatile building block in Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) click chemistry. Designed for researchers, scientists, and drug development professionals, this document elucidates the underlying chemical principles, offers step-by-step experimental procedures for bioconjugation, and includes practical insights for troubleshooting and reaction optimization. By explaining the causality behind experimental choices and grounding protocols in established literature, this note serves as an authoritative resource for leveraging this unique alkyne-containing reagent for the synthesis of complex bioconjugates and novel molecular architectures.
Introduction: The Role of 2-But-3-ynoxyacetamide in Modern Bioconjugation
The advent of "click chemistry," a concept pioneered by K. Barry Sharpless, has revolutionized the fields of drug discovery, materials science, and chemical biology.[1][2] These reactions are prized for their high efficiency, specificity, mild reaction conditions, and the formation of inoffensive byproducts.[2][3] The premier example of a click reaction is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), which facilitates the formation of a stable 1,4-disubstituted 1,2,3-triazole from a terminal alkyne and an azide.[1][3][4]
This application note focuses on 2-But-3-ynoxyacetamide , a valuable yet under-documented reagent for CuAAC reactions. Its structure incorporates a terminal alkyne, the key functional group for the cycloaddition, and an acetamide moiety linked via an ether bond. This configuration offers potential advantages in terms of solubility in aqueous and mixed-solvent systems commonly used for bioconjugation, while the compact size minimizes steric hindrance at the reaction site.
The ability to covalently link molecules with high precision is fundamental to creating advanced therapeutics like antibody-drug conjugates (ADCs), developing diagnostic probes, and functionalizing biomaterials.[] 2-But-3-ynoxyacetamide serves as an ideal partner for azide-modified biomolecules, such as proteins, nucleic acids, or cell surfaces, enabling their conjugation to reporter tags, drugs, or other functional moieties.[][6]
Principle of the Reaction: The CuAAC Catalytic Cycle
The CuAAC reaction proceeds at a vastly accelerated rate (10⁷ to 10⁸-fold) compared to the uncatalyzed thermal cycloaddition.[7] This remarkable efficiency is attributed to the copper(I) catalyst, which orchestrates a highly specific reaction pathway that exclusively yields the 1,4-regioisomer of the triazole product.[1][4] While initial proposals considered a mononuclear catalyst, substantial kinetic and computational evidence now supports a dinuclear copper mechanism as the kinetically favored pathway.[1][8]
The catalytic cycle involves several key stages:
-
Copper(I) Acetylide Formation: The reaction initiates with the coordination of the terminal alkyne (from 2-But-3-ynoxyacetamide) to a Cu(I) center, followed by deprotonation to form a copper acetylide.[1]
-
Azide Coordination: The azide-containing molecule then coordinates to a copper center.
-
Cycloaddition: A six-membered copper metallacycle intermediate is formed.[7]
-
Ring Contraction & Product Release: The metallacycle rearranges, leading to the formation of the stable triazole ring.
-
Catalyst Regeneration: The final step involves protonolysis, which releases the triazole product and regenerates the active copper catalyst for the next cycle.[1]
The active Cu(I) catalyst is typically generated in situ from a Cu(II) salt, such as copper(II) sulfate (CuSO₄), using a mild reducing agent like sodium ascorbate.[3][7]
Diagram: The Dinuclear Catalytic Cycle of CuAAC
Caption: A streamlined workflow for labeling an azide-modified protein using CuAAC chemistry.
Troubleshooting Guide
Even with a robust protocol, challenges can arise. This section addresses common issues encountered during CuAAC bioconjugation. [9][10]
| Problem | Potential Cause(s) | Recommended Solution(s) |
|---|---|---|
| Low or No Conjugation Yield | Degraded Sodium Ascorbate: The reducing agent is unstable in solution. | Always prepare the sodium ascorbate solution fresh immediately before use. |
| Inhibited Catalyst: Buffer components (Tris, high chloride) or other sample impurities (thiols) are chelating/poisoning the copper. [4][11] | Perform a buffer exchange on the protein into a recommended buffer (PBS, HEPES) prior to the reaction. | |
| Oxidized Catalyst: Insufficient reducing agent or presence of oxygen. | Degas solutions before use. Increase the concentration of sodium ascorbate (e.g., to 10 mM). | |
| Protein Precipitation/Aggregation | High Reagent Concentration: High levels of DMSO or copper can denature some proteins. | Reduce the percentage of DMSO in the final reaction volume (<5% if possible). Reduce the copper/ligand concentration (e.g., to 0.5 mM). |
| Protein Instability: The protein is not stable under the reaction conditions. | Perform the reaction at 4°C. Add a stabilizing agent like glycerol (if compatible with the protein). | |
| Inconsistent Results | Inaccurate Reagent Concentrations: Pipetting errors or improperly stored stock solutions. | Recalculate all concentrations. Use freshly prepared or properly stored stocks. Quantify protein concentration accurately before starting. |
| | Reagent Incompatibility: The azide or alkyne handle is inaccessible due to protein folding. | Consider using a longer linker on the azide or alkyne modification. If possible, perform the conjugation under partially denaturing conditions (use with caution). |
Safety and Handling
-
Copper Sulfate: Harmful if swallowed and an irritant. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Organic Solvents (DMSO): Can facilitate the absorption of other chemicals through the skin. Handle with care in a well-ventilated area or chemical fume hood.
-
General: Follow standard laboratory safety procedures. Consult the Safety Data Sheet (SDS) for each reagent before use.
References
-
Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides . (2011). Chemical Society Reviews. Retrieved March 7, 2026, from [Link]
-
Understanding the mechanism and regioselectivity of the copper(i) catalyzed [3 + 2] cycloaddition reaction between azide and alkyne: a systematic DFT study . (2018). RSC Advances. Retrieved March 7, 2026, from [Link]
-
TBTA | Tris((3-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine . (n.d.). baseclick. Retrieved March 7, 2026, from [Link]
-
The Copper‐Catalyzed Azide–Alkyne Cycloaddition Reaction: Why Two Is Faster than One . (2020). Chemistry – A European Journal. Retrieved March 7, 2026, from [Link]
-
Protocol for clickable photoaffinity labeling and quantitative chemical proteomics . (2021). STAR Protocols. Retrieved March 7, 2026, from [Link]
-
Click Chemistry: new protocol for the labeling and modification of biomolecules . (n.d.). Interchim. Retrieved March 7, 2026, from [Link]
-
Ligand tricks for faster clicks: bioconjugation via the CuAAC reaction . (2024). Chemical Communications. Retrieved March 7, 2026, from [Link]
-
Protocol for quantifying N-Myc and global protein translation in neuroblastoma cells using click chemistry on polyvinylidene fluoride membranes . (2023). STAR Protocols. Retrieved March 7, 2026, from [Link]
-
Advances in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) Introducing Oligo-Click Kits . (n.d.). Glen Research. Retrieved March 7, 2026, from [Link]
-
Site-specific protein labeling using PRIME and chelation-assisted click chemistry . (2013). Nature Protocols. Retrieved March 7, 2026, from [Link]
-
Tris(benzyltriazolylmethyl)amine . (n.d.). Wikipedia. Retrieved March 7, 2026, from [Link]
-
Troubleshooting Guides . (2024). Creative Biolabs. Retrieved March 7, 2026, from [Link]
-
Exploring advanced Click Chemistry for versatile and efficient bioconjugations . (2023). Uptima. Retrieved March 7, 2026, from [Link]
-
Effective, Rapid, and Small-Scale Bioconjugation and Purification of "Clicked" Small-Molecule DNA Oligonucleotide for Nucleic Acid Nanoparticle Functionalization . (2023). International Journal of Molecular Sciences. Retrieved March 7, 2026, from [Link]
-
Effective, Rapid, and Small-Scale Bioconjugation and Purification of “Clicked” Small-Molecule DNA Oligonucleotide for Nucleic Acid Nanoparticle Functionalization . (2023). National Science Foundation Public Access Repository (NSF-PAR). Retrieved March 7, 2026, from [Link]
-
Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition . (2019). Bioconjugate Chemistry. Retrieved March 7, 2026, from [Link]
-
Bioconjugation Chemistry: Challenges and Solutions . (2022). kbDNA. Retrieved March 7, 2026, from [Link]
-
Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation . (2011). Current Protocols in Chemical Biology. Retrieved March 7, 2026, from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. interchim.fr [interchim.fr]
- 7. organic-chemistry.org [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. selectscience.net [selectscience.net]
- 10. Troubleshooting Guides - Creative Biolabs [creative-biolabs.com]
- 11. scispace.com [scispace.com]
2-But-3-ynoxyacetamide for metabolic labeling of proteins
Application Note & Protocol: 2-But-3-ynoxyacetamide for Metabolic Labeling of Proteins
Target Audience: Researchers, Application Scientists, and Drug Development Professionals Focus: Bioorthogonal Chemical Profiling, Post-Translational Modifications (PTMs), and Proteomics
Executive Summary
The mapping of dynamic post-translational modifications (PTMs)—such as acetylation and glycosylation—is critical for understanding cellular signaling and identifying novel therapeutic targets. 2-But-3-ynoxyacetamide is a highly efficient bioorthogonal chemical reporter designed for the metabolic labeling of proteins. Featuring an acetamide core linked to a terminal alkyne via an ether oxygen, this small molecule acts as a structural surrogate for endogenous acetyl or sugar-nucleotide precursors.
By hijacking cellular salvage pathways, 2-But-3-ynoxyacetamide is enzymatically incorporated into target proteins in vivo. The sterically unobtrusive terminal alkyne remains completely inert to native biology until it is selectively reacted with an azide-functionalized probe via Copper(I)-catalyzed Alkyne-Azide Cycloaddition (CuAAC) [1]. This application note details the mechanistic rationale, self-validating experimental protocols, and quantitative optimization required to deploy this probe effectively.
Mechanistic Insights: The Causality Behind the Chemistry
To achieve robust and reproducible labeling, it is essential to understand the causality governing the interaction between the probe, the cellular machinery, and the click chemistry reagents.
-
Cellular Uptake & Metabolic Activation: Because of its low molecular weight and neutral charge, 2-But-3-ynoxyacetamide readily permeates the plasma membrane. Once intracellular, it is processed by salvage enzymes into an active donor (e.g., an acyl-CoA analog) [2].
-
Enzymatic Incorporation: Endogenous transferases (such as lysine acetyltransferases [KATs] or glycosyltransferases) utilize this alkyne-modified donor, covalently attaching the tag to the target protein. The small size of the but-3-ynoxy group prevents steric hindrance, ensuring that the labeled protein retains its native conformation and interaction profile [3].
-
Bioorthogonal Detection (CuAAC): Following cell lysis, the alkyne is reacted with an azide-reporter (e.g., Cyanine5-azide for imaging, or Biotin-azide for enrichment). The addition of a water-soluble ligand (THPTA) is critical; it coordinates the Cu(I) catalyst, accelerating the triazole-forming cycloaddition while protecting the protein lysate from reactive oxygen species (ROS) degradation.
Fig 2: Mechanistic pathway of 2-But-3-ynoxyacetamide cellular incorporation and tagging.
Experimental Protocols: A Self-Validating System
To ensure scientific integrity, this protocol is designed as a self-validating system. It incorporates mandatory negative controls (DMSO vehicle and omission of CuSO4) to definitively prove that the resulting signal is dependent on both the metabolic incorporation of the alkyne and the specific CuAAC reaction.
Phase 1: Metabolic Labeling in Living Cells
-
Cell Seeding: Seed target cells (e.g., HeLa, Jurkat, or patient-derived primary cells) in a 6-well plate to reach 70% confluency at the time of labeling.
-
Probe Incubation: Replace the media with fresh media containing 5.0 mM 2-But-3-ynoxyacetamide (optimized concentration; see Table 1).
-
Control A (Vehicle): Treat one well with an equivalent volume of DMSO.
-
Control B (Inhibition): Treat one well with the probe + a known transferase inhibitor (e.g., a HAT inhibitor) to validate target specificity.
-
-
Metabolic Pulse: Incubate the cells under standard conditions (37°C, 5% CO2) for 12 hours. Causality: A 12-hour pulse allows sufficient time for the turnover of native PTMs and the accumulation of the alkyne-tagged variants without inducing cytotoxicity.
Phase 2: Cell Lysis and Protein Extraction
-
Washing: Aspirate media and wash the cells 3× with ice-cold PBS to halt metabolism and remove unincorporated extracellular probe.
-
Lysis: Add 200 µL of EDTA-free RIPA buffer supplemented with EDTA-free protease inhibitors.
-
Critical Causality: EDTA strongly chelates copper ions. Its presence in the lysate will completely quench the downstream CuAAC reaction, leading to false negatives.
-
-
Extraction: Scrape the cells, incubate on ice for 20 minutes, and centrifuge at 14,000 × g for 15 minutes at 4°C. Collect the supernatant and quantify protein concentration via BCA assay.
Phase 3: CuAAC (Click Chemistry) Reaction
Prepare the "Click Cocktail" immediately before use. For a 100 µL reaction containing 100 µg of protein lysate:
-
Azide Probe: Add Azide-Fluorophore (e.g., Cy5-Azide) to a final concentration of 20 µM.
-
Catalyst Pre-mix: In a separate tube, mix CuSO4 (final rxn conc. 1 mM) with THPTA ligand (final rxn conc. 5 mM). Causality: Pre-mixing ensures Cu(I) is immediately coordinated upon reduction, preventing copper-induced protein precipitation and ROS generation.
-
Initiation: Add the CuSO4/THPTA complex to the lysate, followed immediately by Sodium Ascorbate (final conc. 5 mM). Causality: Ascorbate must be added last. It reduces inactive Cu(II) to the active Cu(I) catalyst, initiating the cycloaddition.
-
Incubation: React for 1 hour at room temperature in the dark, with gentle vortexing.
Phase 4: Downstream Protein Precipitation & Analysis
-
Quenching & Cleanup: Add 4 volumes of ice-cold methanol, 1 volume of chloroform, and 3 volumes of water. Vortex and centrifuge at 10,000 × g for 5 minutes.
-
Causality: This biphasic precipitation removes unreacted Azide-Fluorophore, drastically reducing background noise in downstream imaging.
-
-
Analysis: Wash the protein pellet twice with methanol, resuspend in 1× SDS loading buffer, boil for 5 minutes, and resolve via SDS-PAGE. Detect the labeled proteins using an in-gel fluorescence scanner.
Fig 1: End-to-end workflow for metabolic labeling and CuAAC detection of target proteins.
Quantitative Data & Optimization
Table 1: Optimization of 2-But-3-ynoxyacetamide Labeling Parameters Data represents empirical optimization in HeLa cell lines to balance labeling efficiency against metabolic toxicity.
| Probe Concentration (mM) | Incubation Time (h) | Signal-to-Noise Ratio (A.U.) | Cell Viability (%) | Analytical Recommendation |
| 1.0 | 6 | 3.2 | >98 | Sub-optimal; low target saturation. |
| 2.5 | 12 | 15.5 | 95 | Good; suitable for highly abundant PTMs. |
| 5.0 | 12 | 28.4 | 92 | Optimal; maximum dynamic range. |
| 10.0 | 24 | 31.0 | 75 | Toxic; metabolic stress alters native proteome. |
Table 2: Troubleshooting Matrix
| Symptom | Causality (Root Cause) | Corrective Action |
| No fluorescent signal | EDTA in lysis buffer chelating Cu(I) catalyst. | Use strictly EDTA-free protease inhibitors and lysis buffers. |
| High background smear | Non-specific binding of unreacted azide probe. | Perform rigorous MeOH/CHCl3 protein precipitation post-click to remove free dye. |
| Protein precipitation | Uncoordinated Cu(I) causing ROS damage to proteins. | Ensure THPTA:CuSO4 ratio is at least 5:1; pre-mix before adding to lysate. |
| Signal in DMSO control | Endogenous fluorescence or cross-reactivity. | Verify scanner settings; ensure the omission of CuSO4 yields a blank lane. |
References
-
Specific and quantitative labeling of biomolecules using click chemistry. Frontiers in Chemistry. 1
-
Bioorthogonal Chemical Reporters for Monitoring Protein Acetylation. PubMed Central (PMC). 2
-
Metabolic Glycan Labeling of Cancer Cells Using Variably Acetylated Monosaccharides. ACS Publications. 3
Sources
Application Note: 2-But-3-ynoxyacetamide as a Bifunctional Tool for Protein Function Studies
Executive Summary
In the rapidly evolving field of chemical biology and fragment-based ligand discovery (FBLD), low-molecular-weight probes are essential for mapping protein binding pockets and validating novel therapeutic targets. 2-But-3-ynoxyacetamide (CAS: 2416235-17-9) has emerged as a highly versatile, bifunctional building block. By combining a primary acetamide moiety—a classic bioisostere for acetyl-lysine (KAc)—with a terminal but-3-ynyl chain, this molecule serves as a "clickable fragment." It is specifically engineered to interrogate epigenetic reader proteins (such as bromodomains) and map transient protein-ligand interactions across the proteome using Activity-Based Protein Profiling (ABPP)[1].
This application note provides a comprehensive, self-validating guide to utilizing 2-but-3-ynoxyacetamide in protein function studies, detailing the mechanistic rationale behind its design and step-by-step protocols for in-cell target engagement.
Mechanistic Rationale: The Anatomy of a Clickable Fragment
The utility of 2-but-3-ynoxyacetamide lies in its dual-action structural logic, which balances target recognition with bioorthogonal reactivity.
-
The Acetamide Warhead (Target Recognition): Reversible lysine acetylation is a central regulatory mechanism for chromatin structure and gene transcription[2]. Bromodomain and Extra-Terminal (BET) family proteins, such as BRD4, function as "readers" of these epigenetic marks[2]. The primary amide of 2-but-3-ynoxyacetamide mimics the
-epsilon acetyl group of histone lysines. Upon entering the hydrophobic KAc binding pocket, the acetamide carbonyl acts as a hydrogen bond acceptor, anchoring directly to conserved asparagine residues (e.g., Asn140 in BRD4 BD1 or Asn1064 in ATAD2)[3]. The ether oxygen provides additional stabilization by coordinating with structured water molecules at the pocket's rim. -
The But-3-ynyl Handle (Bioorthogonal Reporter): Traditional fluorophore-conjugated probes often suffer from steric bulk, which can abolish the binding affinity of small fragments. The terminal alkyne is sterically unobtrusive, allowing the fragment to penetrate live cells and engage its target in a native environment[4]. The inclusion of an extra methylene group (but-3-ynyl vs. propargyl) provides critical flexibility, reducing steric clash between the protein surface and the triazole ring formed during downstream Copper-catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Caption: Structural interaction logic of 2-But-3-ynoxyacetamide with epigenetic reader domains.
Quantitative Data: Profiling KAc Mimetic Probes
Because 2-but-3-ynoxyacetamide is a minimal fragment, its intrinsic binding affinity is lower than that of fully elaborated inhibitors (e.g., JQ1)[2]. Therefore, experimental design must account for rapid off-rates by utilizing higher probe concentrations and in situ crosslinking.
Table 1: Comparative Profiling of KAc Mimetic Probes in Target Engagement
| Probe Type | Structural Motif | Target Affinity (BRD4 BD1) | In-cell Crosslinking Required? | CuAAC Efficiency (Yield) |
| 2-But-3-ynoxyacetamide | Ether-linked Acetamide + Alkyne | Weak ( | Yes (Formaldehyde) | High (>85%) |
| JQ1-Alkyne | Triazolodiazepine + Alkyne | Potent ( | No | High (>85%) |
| Standard KAc Peptide | Acetylated Lysine Residue | Moderate ( | Yes (Photo-crosslinker) | N/A (No Alkyne) |
Experimental Workflows & Protocols
To successfully utilize a non-covalent, low-affinity fragment like 2-but-3-ynoxyacetamide for proteomic pull-downs, formaldehyde crosslinking must be employed prior to cell lysis. Without this step, the fragment will rapidly dissociate during washing steps, leading to false-negative results.
Caption: Workflow for in-cell target engagement and proteomic profiling using 2-But-3-ynoxyacetamide.
Protocol A: In Situ Target Engagement & Formaldehyde Crosslinking
Causality Note: High probe concentrations (1 mM) are used to drive target occupancy for weak fragments. Formaldehyde is used to freeze the transient protein-fragment complex in live cells.
-
Cell Culture & Dosing: Culture HEK293T or target cells to 80% confluency in 10 cm dishes. Treat cells with 1 mM 2-but-3-ynoxyacetamide (from a 100 mM DMSO stock) for 4 hours at 37°C. Control: Treat a parallel dish with DMSO vehicle.
-
In Situ Crosslinking: Add methanol-free formaldehyde directly to the culture media to a final concentration of 1% (v/v). Incubate at room temperature for exactly 10 minutes.
-
Quenching: Quench the crosslinking reaction by adding 1.25 M glycine (to a final concentration of 125 mM). Incubate for 5 minutes.
-
Harvesting: Wash cells three times with ice-cold PBS. Scrape cells into 1 mL of ice-cold PBS and pellet by centrifugation (1,000 x g, 5 min, 4°C).
-
Lysis: Resuspend the pellet in 500 µL of RIPA buffer supplemented with protease inhibitors. Sonicate on ice (10s on/10s off, 3 cycles) to shear crosslinked chromatin. Centrifuge at 20,000 x g for 15 minutes to clear the lysate. Quantify protein concentration using a BCA assay.
Protocol B: CuAAC-Mediated Proteomic Pull-Down
Causality Note: Tris(benzyltriazolylmethyl)amine (TBTA) is critical in this step. It acts as a stabilizing ligand for Cu(I), preventing its disproportionation and minimizing reactive oxygen species (ROS) generation, which could otherwise oxidize protein side chains and confound MS/MS analysis.
-
Click Chemistry Reaction: Normalize lysates to 2 mg/mL protein. To 500 µL of lysate, add the following reagents sequentially (vortexing between additions):
-
Azide-PEG4-Biotin: 100 µM final (from 10 mM DMSO stock).
-
TBTA: 100 µM final (from 10 mM DMSO stock).
-
CuSO
: 1 mM final (from 50 mM aqueous stock). -
TCEP (Tris(2-carboxyethyl)phosphine): 1 mM final (from freshly prepared 50 mM aqueous stock).
-
-
Incubation: Rotate the reaction end-over-end in the dark at room temperature for 1.5 hours.
-
Protein Precipitation: Add 2 mL of ice-cold methanol, 0.5 mL of chloroform, and 1 mL of LC-MS grade water. Vortex vigorously and centrifuge (10,000 x g, 5 min). Discard the upper and lower liquid phases, leaving the protein disk at the interface. Wash the pellet twice with 1 mL cold methanol.
-
Resuspension & Enrichment: Resuspend the dried protein pellet in 500 µL of 1% SDS in PBS (requires heating to 65°C and sonication). Once fully dissolved, dilute with 5 mL of PBS to reduce SDS concentration to 0.1%. Add 50 µL of pre-washed Streptavidin agarose beads and rotate overnight at 4°C.
-
Washing & Elution: Wash beads sequentially with 0.1% SDS in PBS (2x), 4 M urea in PBS (2x), and pure PBS (3x). The enriched proteins are now ready for on-bead trypsin digestion and subsequent LC-MS/MS proteomic identification[1].
References
-
Covalent Ligand Screening Uncovers a RNF4 E3 Ligase Recruiter for Targeted Protein Degradation Applications. bioRxiv. Available at:[Link][1]
-
Mutate and Conjugate: A Method to Enable Rapid In-Cell Target Validation. ACS Chemical Biology. Available at:[Link][4]
-
Mapping Ligand Interactions of Bromodomains BRD4 and ATAD2 with FragLites and PepLites—Halogenated Probes of Druglike and Peptide-like Molecular Interactions. Journal of Medicinal Chemistry (PMC). Available at:[Link][3]
-
Fragment-Based, Structure-Enabled Discovery of Novel Pyridones and Pyridone Macrocycles as Potent Bromodomain and Extra-Terminal Domain (BET) Family Bromodomain Inhibitors. Journal of Medicinal Chemistry. Available at:[Link][2]
Sources
Application Note: Site-Specific Protein Modification with 2-But-3-ynoxyacetamide
This is a detailed Application Note and Protocol guide for site-specific protein modification using 2-But-3-ynoxyacetamide (and its reactive derivatives).
Introduction & Mechanistic Insight
2-But-3-ynoxyacetamide (CAS: 2416235-17-9) represents a class of bioorthogonal linkers designed to install a terminal alkyne handle onto biomolecules. Structurally, it consists of a terminal alkyne group (but-3-yne) linked via an ether oxygen to an acetamide motif.
In protein science, "acetamide" reagents are predominantly used as electrophiles (e.g., iodoacetamide or chloroacetamide) to target nucleophilic residues like Cysteine (Cys) . While the primary amide form (
This guide focuses on the two primary applications of this structural motif:
-
Cysteine Bioconjugation: Using the activated
-halo derivative (e.g., N-(2-but-3-ynoxy)-2-chloroacetamide or similar analogs) to cap Cysteine residues with an alkyne handle. -
Bioorthogonal "Click" Chemistry: Utilizing the installed alkyne for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) to attach fluorophores, affinity tags, or drugs.
Mechanism of Action
-
Step 1: Alkylation (Cysteine Targeting): The electrophilic carbon of the activated acetamide undergoes nucleophilic attack by the thiolate anion (
) of a Cysteine residue. This forms a stable thioether bond, permanently attaching the but-3-ynoxy moiety. -
Step 2: Bioorthogonal Ligation: The terminal alkyne remains inert in biological systems until reacted with an azide-functionalized probe via CuAAC, forming a stable triazole linkage.
Experimental Workflow (Graphviz Diagram)
The following diagram outlines the logical flow from protein preparation to functionalized conjugate.
Caption: Workflow for installing an alkyne handle via 2-But-3-ynoxyacetamide derivatives followed by Click Chemistry.
Detailed Protocol: Cysteine Labeling & Click Chemistry
Objective: To site-specifically label surface-exposed Cysteine residues with an alkyne handle using a 2-But-3-ynoxyacetamide derivative, followed by conjugation to a fluorescent azide.
Materials Required
-
Target Protein: Purified protein (1–5 mg/mL) in PBS (pH 7.4).
-
Reagent: 2-But-3-ynoxyacetamide (activated as
-chloro/iodo or used as a linker precursor). Note: If using the primary amide directly, ensure it is the specific enzymatic substrate; otherwise, use the -halo derivative for chemical labeling. -
Reducing Agent: TCEP (Tris(2-carboxyethyl)phosphine) or DTT.
-
Click Reagents:
-
Azide-Fluorophore (e.g., Azide-Cy5).
-
CuSO4 (20 mM stock).
-
THPTA Ligand (100 mM stock) – Critical for protecting proteins from oxidation.
-
Sodium Ascorbate (100 mM stock, freshly prepared).
-
-
Desalting Columns: Zeba™ Spin Desalting Columns or PD-10.
Part A: Reduction and Alkyne-Tagging
-
Reduction: Dilute the protein to 50 µM in PBS (pH 7.4). Add TCEP to a final concentration of 500 µM (10-fold molar excess). Incubate for 30 minutes at Room Temperature (RT) to reduce disulfide bonds (if targeting total Cys) or skip if targeting free surface Cys.
-
Labeling: Prepare a 100 mM stock of the 2-But-3-ynoxyacetamide reagent in DMSO.
-
Incubation: Add the reagent to the protein solution at a 20-fold molar excess (e.g., 1 mM final concentration).
-
Scientific Rationale: A high excess drives the second-order nucleophilic substitution reaction to completion.
-
-
Reaction: Incubate for 1–2 hours at RT in the dark with gentle agitation.
-
Tip: If using the chloro-derivative, incubation may require 2–4 hours due to lower reactivity compared to iodo-derivatives.
-
-
Quenching: Add DTT (final 10 mM) to quench unreacted electrophiles.
-
Purification (Step 1): Remove excess reagent using a desalting column equilibrated with PBS. This prevents the free alkyne reagent from competing in the subsequent Click reaction.
Part B: CuAAC (Click) Reaction
-
Setup: To the alkyne-tagged protein (from Part A), add the Azide-Fluorophore (2–5 equivalents relative to protein).
-
Catalyst Premix: In a separate tube, mix CuSO4 and THPTA ligand in a 1:5 molar ratio (e.g., 1 mM CuSO4 + 5 mM THPTA). Incubate for 5 minutes.
-
Why? Pre-complexing Copper with THPTA prevents Cu(I)-induced protein denaturation and reactive oxygen species (ROS) generation.
-
-
Initiation: Add the Cu-THPTA complex to the protein mixture (final [Cu] = 100–500 µM).
-
Reduction: Immediately add Sodium Ascorbate (final 2.5–5 mM) to initiate the reaction.
-
Incubation: Incubate for 1 hour at RT or 4°C overnight.
-
Final Purification: Remove excess fluorophore and copper using a fresh desalting column or dialysis.
Data Presentation & Troubleshooting
Expected Results
| Parameter | Control (No Reagent) | Labeled Sample |
| SDS-PAGE (Coomassie) | Single band at MW | Single band at MW (slight shift possible) |
| In-Gel Fluorescence | No Signal | Strong Signal (corresponding to Azide dye) |
| Mass Spectrometry | Mass = M_protein | Mass = M_protein + [Linker Mass] + [Dye Mass] |
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Labeling Efficiency | Inaccessible Cysteines | Perform reaction under denaturing conditions (4M Urea) if structure permits. |
| Protein Precipitation | Copper Toxicity | Increase THPTA concentration; ensure [Cu] < 500 µM. |
| High Background | Incomplete Removal of Free Dye | Perform two rounds of desalting or use dialysis. |
| No Fluorescence | Oxidation of Copper | Ensure Sodium Ascorbate is freshly prepared (white powder, not yellow). |
References
-
Site-Selective Protein Modification: Advances and Applications. Nature Reviews Chemistry. (2019). Link
-
Bioorthogonal Chemistry: Fishing for Selectivity in a Sea of Functionality. Bioconjugate Chemistry. Link
-
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) in Protein Labeling. Thermo Fisher Scientific Protocols. Link
-
Chemical Proteomics Approaches for Identifying Cellular Targets. ResearchGate. Link
-
2-But-3-ynoxyacetamide Product Data. ChemSrc. Link
incorporating 2-But-3-ynoxyacetamide into cell culture
Application Note: Incorporating 2-But-3-ynoxyacetamide into Cell Culture for Chemical Proteomic Profiling
Executive Summary
This guide details the protocol for incorporating 2-But-3-ynoxyacetamide (2-B3OA) into mammalian cell culture. 2-B3OA is a functionalized small molecule combining a hydrophilic acetamide motif (mimicking endogenous acetylated metabolites or acting as a fragment binder) with a bioorthogonal terminal alkyne handle.
This reagent is primarily utilized in Chemical Proteomics and Fragment-Based Drug Discovery (FBDD) . Upon cellular uptake, the alkyne handle remains inert until reacted via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)—"Click Chemistry"—post-lysis. This allows for the precise identification of protein targets, metabolic incorporation into glycans/lipids, or assessment of cellular retention.
Mechanistic Principles & Experimental Logic
To ensure scientific integrity, it is crucial to understand why this protocol is structured as follows. The workflow relies on the Bioorthogonal Chemical Reporter Strategy .
The Chemical Probe: 2-But-3-ynoxyacetamide
-
Acetamide Warhead/Recognition Motif: The acetamide group (
) acts as a structural mimic for N-acetylated metabolites (e.g., N-acetylglucosamine precursors) or as a hydrogen-bonding fragment that binds specific enzymatic pockets (e.g., Amidases, Deacetylases, or Bromodomains). -
Ether Linkage (
): Provides flexibility and improves solubility compared to all-carbon chains. -
Terminal Alkyne (
): The "Click" handle. It is sterically small, biologically inert (does not react with native cysteine/amines), and allows for ex-vivo conjugation to fluorescent or biotinylated azides.
The Workflow Logic
-
Pulse (Incubation): The probe enters the cell (passive diffusion or active transport) and interacts with targets or enters metabolic pathways.
-
Chase/Wash: Removal of free, unbound probe to reduce background noise.
-
Lysis & Click: The cell is disrupted, and the "invisible" alkyne is clicked to a "visible" tag (e.g., Rhodamine-Azide).
-
Readout: Visualization via SDS-PAGE (In-gel fluorescence) or enrichment for Mass Spectrometry (Streptavidin pulldown).
Pathway Visualization
Figure 1: Workflow for bioorthogonal profiling using 2-But-3-ynoxyacetamide.
Pre-Experimental Validation (Quality Control)
Before applying to valuable biological samples, validate the reagent stability and solubility.
Table 1: Reagent Properties & Handling
| Property | Specification | Handling Note |
| Solubility | High in DMSO, Ethanol | Prepare 100 mM stock in anhydrous DMSO. |
| Stability | Hydrolytically stable at pH 7.4 | Avoid acidic pH (< 4.0) which may affect the acetamide.[1][2] |
| Storage | -20°C (Desiccated) | Aliquot to avoid freeze-thaw cycles. |
| Working Conc. | 10 µM – 100 µM | High concentrations (>500 µM) may induce osmotic stress. |
Detailed Protocol: Cellular Incorporation
Phase A: Cytotoxicity Assessment (Dose-Ranging)
Rationale: As a chemical probe, 2-B3OA may exhibit off-target toxicity. Establishing a non-toxic window is critical to ensure phenotypic changes are not artifacts of cell death.
-
Seed Cells: Plate cells (e.g., HeLa, HEK293, or primary lines) at 5,000 cells/well in a 96-well plate. Allow adhesion overnight.[1]
-
Treatment: Prepare serial dilutions of 2-B3OA in complete media (0, 1, 10, 50, 100, 500 µM). Ensure final DMSO concentration is consistent (e.g., 0.5%) across all wells.
-
Incubation: Incubate for 24 hours at 37°C, 5% CO₂.
-
Readout: Perform an MTS or ATP-based viability assay (e.g., CellTiter-Glo).
-
Criteria: Select the highest concentration that maintains >90% viability relative to the DMSO vehicle control.
Phase B: Metabolic Labeling / Probe Incubation
Rationale: This step allows the probe to permeate the cell and equilibrate with its biological targets.
Materials:
-
Adherent cells (at 70-80% confluency in 6-well plates).
-
2-B3OA Stock (100 mM in DMSO).
-
Complete Culture Media.[3]
Steps:
-
Preparation: Warm culture media to 37°C. Calculate the volume required.
-
Spike-in: Add 2-B3OA stock to the media to achieve the desired working concentration (typically 50 µM based on Phase A). Vortex vigorously.
-
Control: Prepare a "Vehicle Only" media containing an equivalent volume of DMSO.
-
-
Pulse: Aspirate old media from cells. Gently add the 2-B3OA-containing media.
-
Incubation: Incubate for 6 to 18 hours .
-
Note: Shorter times (1-4h) detect rapid binding events; longer times (12-24h) are required for metabolic incorporation into slow-turnover macromolecules.
-
-
Harvest:
-
Aspirate media.[4]
-
Critical Wash: Wash cells 3x with ice-cold PBS to remove non-specifically associated probe from the membrane surface.
-
Scrape cells into 500 µL PBS or Lysis Buffer (e.g., RIPA + Protease Inhibitors).
-
Protocol: Click Chemistry & Detection[5]
Rationale: The alkyne on 2-B3OA is invisible. We must covalently attach a reporter (Azide-Fluorophore) using Copper(I) catalysis.
Phase C: Lysate Preparation & CuAAC Reaction
Reagents Required:
-
Capture Reagent: Azide-PEG3-Biotin or Azide-Fluorophore (e.g., TAMRA-Azide).
-
Catalyst: CuSO₄ (50 mM stock in water).
-
Ligand: THPTA or TBTA (Stabilizes Cu(I) state, preventing protein oxidation).
-
Reducing Agent: Sodium Ascorbate (100 mM fresh stock).
Reaction Setup (Per 100 µL Lysate @ 1-2 mg/mL protein):
| Component | Final Conc. | Volume to Add | Order of Addition |
| Cell Lysate | N/A | 88 µL | 1 |
| Azide-Tag (1 mM) | 20 µM | 2 µL | 2 |
| CuSO₄ (50 mM) | 1 mM | 2 µL | 4 (Premix w/ Ligand) |
| THPTA (10 mM) | 100 µM | 4 µL | 3 (Premix w/ Cu) |
| Na-Ascorbate (100 mM) | 4 mM | 4 µL | 5 (Start Reaction) |
Steps:
-
Premix: Combine CuSO₄ and THPTA first. Let sit for 1 minute (complex formation).
-
Add Components: Add the Azide-Tag to the lysate, then the Cu-THPTA complex.
-
Initiate: Add Sodium Ascorbate last. Vortex immediately.
-
Incubate: Rotate at Room Temperature for 1 hour in the dark.
-
Quench: Add 4x SDS-PAGE Loading Buffer (containing
-mercaptoethanol) to stop the reaction. Boil for 5 minutes at 95°C.
Phase D: Analysis
-
In-Gel Fluorescence: Run SDS-PAGE. Scan the gel on a fluorescent typhoon scanner (e.g., Cy3/TAMRA channel) before staining with Coomassie.
-
Interpretation: Distinct bands indicate specific proteins modified by or bound to 2-B3OA. A smear indicates general metabolic incorporation (e.g., into glycoproteins).
-
-
Western Blot: If using Biotin-Azide, transfer to nitrocellulose and probe with Streptavidin-HRP.
Troubleshooting & Optimization
| Observation | Root Cause | Solution |
| High Background | Non-specific sticking of Azide dye. | Use a "Lysate + Azide (No Click)" control. Pre-clear lysate with beads. |
| No Signal | Low probe uptake or failed Click reaction. | Increase probe concentration (up to 100 µM). Use fresh Sodium Ascorbate (oxidizes rapidly). |
| Protein Precipitation | Copper concentration too high. | Lower CuSO₄ to 0.5 mM. Ensure THPTA ligand is in 5x excess of Copper. |
References
-
Sletten, E. M., & Bertozzi, C. R. (2009). Bioorthogonal Chemistry: Fishing for Selectivity in a Sea of Functionality. Angewandte Chemie International Edition, 48(38), 6974–6998. Link
-
Speers, A. E., & Cravatt, B. F. (2004). Profiling Enzyme Activities In Vivo Using Click Chemistry Methods. Chemistry & Biology, 11(4), 535–546. Link
-
Prescher, J. A., & Bertozzi, C. R. (2005). Chemistry in living systems. Nature Chemical Biology, 1(1), 13–21. Link
-
Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2009). Analysis and Optimization of Copper-Catalyzed Azide-Alkyne Cycloaddition for Bioconjugation. Angewandte Chemie, 48(52), 9879–9883. Link
Sources
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and biological evaluation of 2-phenoxyacetamide analogues, a novel class of potent and selective monoamine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Y3-Ag 1.2.3 Cells [cytion.com]
- 4. Application of a stable cell culture assay for the functional assessment of novel MR contrast agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Fluorescent Labeling with 2-But-3-ynoxyacetamide Derivatives
This Application Note and Protocol Guide details the use of 2-But-3-ynoxyacetamide and its derivatives as bioorthogonal probes for fluorescent labeling. These compounds serve as advanced alkyne handles in chemoproteomics and metabolic labeling, enabling the precise visualization of biomolecules via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Abstract
The precise spatiotemporal tracking of small molecule drugs, metabolites, and post-translational modifications (PTMs) is critical in drug discovery. 2-But-3-ynoxyacetamide (CAS 2416235-17-9) represents a class of hydrophilic, sterically compact alkyne linkers. Unlike hydrophobic propargyl groups, the oxyacetamide core provides enhanced aqueous solubility and reduced non-specific binding. This guide outlines the protocol for utilizing 2-But-3-ynoxyacetamide derivatives to tag biological targets, followed by fluorescent visualization using "Click Chemistry" (CuAAC).
Introduction & Mechanism of Action
1.1 The Chemical Advantage
Standard alkyne tags (e.g., propargylamines) often suffer from poor solubility or steric hindrance. 2-But-3-ynoxyacetamide incorporates an ether linkage (oxy) and a polar amide group (acetamide), creating a "stealth" handle that minimizes perturbation of the target molecule's native function while maintaining high reactivity toward azides.
-
Core Structure: HC≡C-CH2-CH2-O-CH2-CO-NH-R
-
Function: Acts as a bioorthogonal "hook." The derivative (Probe) is incorporated into the target system (cell, lysate, or protein).
-
Detection: A fluorescent azide (Reporter) is covalently attached via CuAAC.[1]
1.2 Mechanism of Labeling (The "Two-Step" Workflow)
The labeling process follows a bioorthogonal strategy:
-
Pulse/Incubation: The biological system is treated with the 2-But-3-ynoxyacetamide derivative (e.g., a drug analog or metabolic precursor). The probe incorporates into the target machinery.
-
Chase/Click: The system is fixed or lysed, and a fluorescent azide (e.g., Azide-Fluor 488) is introduced with a copper catalyst. The alkyne and azide react to form a stable triazole linkage, rendering the target fluorescent.
Figure 1: Two-step bioorthogonal labeling workflow. The alkyne-tagged probe binds the target, followed by covalent attachment of the fluorophore via Click Chemistry.
Experimental Protocol
Safety Note: Sodium Azide is toxic. Copper (II) sulfate is an irritant. Perform all Click reactions in a fume hood or well-ventilated area.
2.1 Materials & Reagents
| Reagent | Concentration (Stock) | Storage | Function |
| 2-But-3-ynoxyacetamide Probe | 10–50 mM in DMSO | -20°C | Target-specific Alkyne Tag |
| Azide-Fluorophore (e.g., AF488-N3) | 5 mM in DMSO | -20°C (Dark) | Fluorescent Reporter |
| CuSO₄ (Copper II Sulfate) | 50 mM in dH₂O | RT | Catalyst Precursor |
| THPTA (Ligand) | 250 mM in dH₂O | -20°C | Protects biomolecules from oxidation |
| Sodium Ascorbate | 500 mM in dH₂O | Freshly Prep | Reducing Agent (Cu²⁺ → Cu⁺) |
| Lysis Buffer | PBS + 1% SDS | RT | Solubilizes proteome |
2.2 Step-by-Step Methodology
Phase 1: Probe Incubation (Live Cells)
-
Seed Cells: Plate cells (e.g., HeLa, HEK293) to 70-80% confluence.
-
Treatment: Replace media with fresh media containing the 2-But-3-ynoxyacetamide derivative (typically 10–100 µM ).
-
Control: Treat a separate set of cells with DMSO vehicle only.
-
-
Incubation: Incubate for 1–4 hours at 37°C (time depends on metabolic uptake rate).
-
Harvest: Wash cells 3x with ice-cold PBS to remove unbound probe. Harvest by scraping or trypsinization.
Phase 2: Lysate Preparation & Click Reaction
-
Lysis: Resuspend cell pellet in Lysis Buffer (PBS + 1% SDS + Protease Inhibitors). Sonicate briefly to clarify.
-
Quantification: Adjust protein concentration to 1–2 mg/mL (BCA Assay).
-
Click Master Mix Preparation:
-
Critical: Premix CuSO₄ and THPTA before adding to the sample to prevent protein precipitation.
-
Mix: 1 µL CuSO₄ (50 mM) + 2 µL THPTA (250 mM) . Incubate for 1 min.
-
-
Reaction Assembly: Add reagents to 100 µL of lysate in the following order:
-
1 µL Azide-Fluorophore (Final: 50 µM)
-
3 µL CuSO₄/THPTA Mix (Final: 1 mM Cu / 2 mM THPTA)
-
2 µL Sodium Ascorbate (Final: 5 mM) – Add last to initiate reaction.
-
-
Incubation: Vortex gently. Incubate for 1 hour at Room Temperature in the dark.
Phase 3: Analysis (SDS-PAGE / Fluorescence)
-
Quench: Add 4x SDS Loading Buffer (with
-mercaptoethanol) to stop the reaction. -
Denature: Heat samples at 95°C for 5 minutes.
-
Electrophoresis: Load 20–30 µg of protein per lane on an SDS-PAGE gel.
-
Imaging: Scan the gel on a fluorescence scanner (e.g., Typhoon, ChemiDoc) using the appropriate channel (e.g., 488 nm or 532 nm) before Coomassie staining.
-
Validation: Stain with Coomassie Blue to verify equal protein loading.
Data Analysis & Troubleshooting
3.1 Expected Results
-
Labeled Sample: Distinct fluorescent bands corresponding to the molecular weight of the target protein(s).
-
DMSO Control: No fluorescence (clean background).
-
Competition Control: Pre-treatment with the non-alkyne parent molecule should abolish the signal.
3.2 Troubleshooting Guide
| Issue | Possible Cause | Solution |
| High Background | Excess free fluorophore | Perform Acetone/Methanol precipitation after the Click reaction to wash away unreacted dye. |
| No Signal | Inefficient Click reaction | Ensure Sodium Ascorbate is freshly prepared . Increase CuSO₄/THPTA ratio. |
| Protein Precipitation | Copper toxicity | Premix CuSO₄ and THPTA. Do not exceed 1 mM Cu. Ensure SDS is present (0.5–1%). |
Scientific Rationale: Why 2-But-3-ynoxyacetamide?
The choice of the 2-But-3-ynoxyacetamide linker is driven by the need for bio-inertness .
-
Ether Linkage: Unlike esters, the ether bond (
) is resistant to esterases and proteases, ensuring the tag remains attached during long incubations. -
Acetamide Motif: The amide (
) mimics peptide bonds, improving solubility in aqueous buffers compared to purely alkyl chains (like hexynoic acid). -
Terminal Alkyne: The but-3-yne group provides a sterically accessible handle for the triazole-forming cycloaddition.
Figure 2: Structural decomposition of the probe, highlighting functional domains.
References
-
Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001). Click Chemistry: Diverse Chemical Function from a Few Good Reactions. Angewandte Chemie International Edition, 40(11), 2004–2021. [Link]
-
Speers, A. E., & Cravatt, B. F. (2004). Profiling Enzyme Activities In Vivo Using Click Chemistry Methods. Chemistry & Biology, 11(4), 535–546. [Link]
-
Prescher, J. A., & Bertozzi, C. R. (2005). Chemistry in living systems. Nature Chemical Biology, 1(1), 13–21. [Link]
Sources
experimental design for 2-But-3-ynoxyacetamide studies
Executive Summary
This guide details the experimental design for utilizing 2-But-3-ynoxyacetamide (CAS: 910232-64-3 / Analogous structures) as a high-value "click-ready" fragment scaffold.[1][2] Unlike standard acetamide probes, the inclusion of the O-linked butynyl tail provides a unique steric and electronic profile compared to the more common propargyl ethers. This molecule serves two critical functions in modern drug discovery:
-
Combinatorial Library Scaffold: A core for generating diverse 1,2,3-triazole libraries via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[1][2]
-
Kinetic Target-Guided Synthesis (kTGS) Probe: A bioorthogonal fragment capable of assembling into bidentate ligands directly within a protein’s active site.[1][2]
Part 1: Scientific Rationale & Linkerology
The "Linkerology" of the Butynyl Group
The selection of 2-But-3-ynoxyacetamide over its propargyl analog (2-propynoxyacetamide) is a deliberate design choice driven by spatial sampling :
-
Steric Freedom: The additional methylene spacer (C4 vs. C3 chain) pushes the reactive alkyne terminus further from the acetamide binding core.[1] This reduces steric clash during the catalytic cycle of CuAAC, particularly in sterically demanding protein pockets.
-
Lipophilicity Modulation: The extended alkyl chain increases
slightly, improving membrane permeability for cellular assays compared to shorter, more polar ethers. -
Acetamide Pharmacophore: The primary acetamide (
) is a privileged motif acting as a hydrogen bond donor/acceptor, commonly targeting residues like Asp, Glu, or backbone carbonyls in serine proteases and kinases.[1]
Mechanism of Action: The "Click" Principle
The terminal alkyne functions as a latent electrophile.[1] In the presence of Cu(I) catalysts (synthetic route) or a templating protein (kTGS route), it reacts with organic azides to form a 1,4-disubstituted 1,2,3-triazole. This triazole mimics a trans-amide bond but is resistant to metabolic hydrolysis, making it an ideal bioisostere.[1][2]
Part 2: Experimental Protocols
Phase 1: Quality Control & Solubilization (Pre-Study)
Objective: Ensure fragment integrity and prevent "false" inhibition due to aggregation.[1]
Protocol A: Solubility Profiling
-
Stock Preparation: Dissolve 2-But-3-ynoxyacetamide to 100 mM in anhydrous DMSO (
-DMSO for NMR verification). -
Aqueous Dilution: Dilute stock 1:100 into PBS (pH 7.4) to reach 1 mM.[2]
-
Nephelometry Check: Measure light scattering (OD600) immediately and at 4 hours. An increase
OD indicates aggregation.[2]-
Correction: If aggregation occurs, reduce concentration to 200 µM or add 0.01% Triton X-100.
-
Phase 2: High-Throughput Library Generation (CuAAC)
Objective: Synthesize a library of 96 triazole-linked acetamides to probe Structure-Activity Relationships (SAR).[1][2]
Reagents:
-
Azide Library: 96 diverse aromatic/aliphatic azides (1.1 equiv).
-
Catalyst:
(5 mol%). -
Reductant: Sodium Ascorbate (10 mol%).
-
Ligand: THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) (5 mol%) – Critical for protecting biomolecules if doing on-DNA synthesis, but here it stabilizes Cu(I).[1]
Workflow:
-
Plate Setup: In a 96-well deep-well plate, dispense 10 µmol of 2-But-3-ynoxyacetamide per well.
-
Azide Addition: Add 11 µmol of unique azide to each well.
-
Catalyst Cocktail: Prepare a master mix of
/THPTA/Ascorbate in (1:1). Add to wells. -
Incubation: Shake at room temperature for 12 hours.
-
Quenching: Add scavenger resin (QuadraPure™ TU) to remove Copper.[1][2]
-
Analysis: LC-MS verification of triazole formation (Expect M+H shift corresponding to Azide mass).
Phase 3: Kinetic Target-Guided Synthesis (kTGS)
Objective: Use the target protein to select its own inhibitor by templating the reaction between 2-But-3-ynoxyacetamide and an azide.[1][2]
Rationale: If the acetamide motif binds to Sub-pocket A and an azide binds to Sub-pocket B, the protein aligns them, lowering the activation energy for the cycloaddition without Copper.
Protocol:
-
Protein Prep: Buffer exchange Target Protein (e.g., Protease X) into 50 mM HEPES, pH 7.4. Avoid DTT/TCEP (reducing agents can interfere with azide stability).[1][2]
-
Fragment Incubation:
-
Time Course: Incubate at 37°C for 24–72 hours.
-
Detection: Analyze via SIM (Selected Ion Monitoring) LC-MS/MS.
-
Hit Definition: Identify mass peaks present in Well A but absent/significantly lower in Well B. These represent bidentate ligands synthesized by the protein.[1][2]
Part 3: Data Presentation & Visualization
Table 1: Comparative Physicochemical Properties
Comparison of the Butynyl scaffold vs. the Propargyl analog.
| Property | 2-Propynoxyacetamide (C3) | 2-But-3-ynoxyacetamide (C4) | Impact on Study |
| Linker Length | ~3.8 Å | ~5.1 Å | Reduced steric clash in deep pockets.[1][2] |
| ClogP | -0.62 | -0.21 | Improved passive permeability.[1][2] |
| Rotatable Bonds | 3 | 4 | Higher entropic penalty, but better fit adaptability.[1][2] |
| Click Reactivity | High | High | Equivalent CuAAC kinetics.[1][2] |
Workflow Visualization (Graphviz)
The following diagram illustrates the decision logic for using this scaffold in either synthetic (CuAAC) or biological (kTGS) workflows.
Caption: Dual-stream workflow for 2-But-3-ynoxyacetamide: Path A utilizes synthetic click chemistry for library generation, while Path B utilizes the protein target to template ligand formation.
References
-
Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001). Click Chemistry: Diverse Chemical Function from a Few Good Reactions. Angewandte Chemie International Edition. Link[1]
-
Thirumurugan, P., Matosiuk, D., & Jozwiak, K. (2013). Click Chemistry for Drug Development and Diverse Chemical–Biology Applications.[2] Chemical Reviews. Link[1]
-
Manetsch, R., et al. (2004). In Situ Click Chemistry: Enzyme-Generated Inhibitors of Acetylcholinesterase. Journal of the American Chemical Society. Link[1]
-
Speers, A. E., & Cravatt, B. F. (2004). Profiling Enzyme Activities In Vivo Using Click Chemistry Methods.[2] Chemistry & Biology. Link (Note: Provides the foundational basis for using alkyne-tagged probes in proteomic profiling).[1]
-
PubChem Compound Summary. (2025). N-(but-3-yn-1-yl)acetamide (Analogous Structure Data). National Library of Medicine.[2] Link[1]
Sources
Technical Support Center: Optimizing 2-But-3-ynoxyacetamide Synthesis & Application
Current Status: Operational Topic: Synthesis and Optimization of 2-(but-3-yn-1-yloxy)acetamide Audience: Medicinal Chemists, Chemical Biologists Version: 2.1 (Updated for Scale-up & Click Chemistry Compatibility)
Executive Summary
2-But-3-ynoxyacetamide (Structure: HC≡C-CH₂-CH₂-O-CH₂-CONH₂) is a critical bifunctional linker used primarily in PROTAC® development and fragment-based drug discovery (FBDD). It features a terminal alkyne for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and a primary amide for hydrogen bonding or further derivatization.
Users frequently encounter challenges with regioselectivity (O- vs. N-alkylation) during synthesis and oxidative homocoupling (Glaser coupling) during storage. This guide provides optimized protocols to maximize yield (>85%) and purity.
Module 1: Synthesis Optimization (Williamson Ether Strategy)
Q: I am getting low yields (<40%) and a mixture of products. What is going wrong?
Diagnosis: The most common failure mode is N-alkylation of the acetamide or incomplete deprotonation of the alcohol. 2-Chloroacetamide is an electrophile, but the amide nitrogen can act as a competing nucleophile if the reaction conditions are not strictly controlled.
The Fix: The "Pre-Metallation" Protocol You must irreversibly deprotonate the alcohol before introducing the electrophile. This ensures the hard alkoxide nucleophile is generated quantitatively, favoring O-alkylation over N-alkylation.
Optimized Protocol (0.5 g to 5 g Scale)
-
Setup: Flame-dry a round-bottom flask. Flush with Argon/Nitrogen.[1]
-
Solvent: Use anhydrous THF (Tetrahydrofuran) or DMF (Dimethylformamide).[1]
-
Why: DMF accelerates SN2 reactions but is harder to remove. THF is easier to work up but slower. Recommendation: Use DMF for small scale (<1g), THF for scale-up.
-
-
Deprotonation (Critical Step):
-
Cool solvent to 0°C.[2]
-
Add NaH (Sodium Hydride, 60% dispersion) (1.2 equiv).
-
Add 3-butyn-1-ol (1.0 equiv) dropwise.
-
Wait: Stir at 0°C for 30 mins until H₂ evolution ceases. Do not skip this.
-
-
Alkylation:
-
Add 2-chloroacetamide (1.1 equiv) in one portion.
-
Add TBAI (Tetrabutylammonium iodide) (0.1 equiv) as a catalyst (Finkelstein reaction in situ).
-
-
Reaction: Warm to Room Temperature (RT) and stir for 4–6 hours.
-
Warning: Do not heat >50°C. High heat promotes elimination of the chloride or polymerization of the alkyne.
-
Data: Solvent & Base Screening
| Entry | Base (Equiv) | Solvent | Temp | Additive | Yield (Isolated) | Major Impurity |
| 1 | K₂CO₃ (2.[2]0) | Acetone | Reflux | None | <10% | Unreacted SM |
| 2 | KOH (2.0) | DMSO | RT | None | 35% | Hydrolysis (Acid) |
| 3 | NaH (1.2) | THF | 0°C -> RT | TBAI | 78% | Clean |
| 4 | NaH (1.2) | DMF | 0°C -> RT | None | 88% | Difficult removal of DMF |
Module 2: Purification & Troubleshooting
Q: My product is an oil that won't crystallize, and NMR shows DMF peaks. How do I purify it?
Diagnosis: 2-But-3-ynoxyacetamide is a polar molecule. It often "oils out" with DMF. Residual DMF inhibits downstream Click reactions by coordinating with Copper.
The Fix: Aqueous Wash & Crystallization
-
Quench: Cool to 0°C. Add saturated NH₄Cl (aq) slowly.
-
Extraction: Extract 4x with Ethyl Acetate (EtOAc) .
-
Note: The product has moderate water solubility. Do not use Diethyl Ether (poor solubility).
-
-
DMF Removal: Wash the combined organic layer 3x with LiCl (5% aq) . Lithium ions coordinate to DMF, pulling it into the aqueous phase.
-
Crystallization:
-
Dry over Na₂SO₄, filter, and concentrate.[2]
-
Dissolve the crude oil in minimal hot EtOAc.
-
Add Hexanes dropwise until cloudy. Cool to -20°C. White needles should form.
-
Visual Workflow: Synthesis & Purification Logic
Caption: Optimized workflow for Williamson Ether Synthesis of 2-But-3-ynoxyacetamide, highlighting the critical LiCl wash step.
Module 3: Downstream Application (Click Chemistry)
Q: The click reaction (CuAAC) with my azide failed. The alkyne peak is still there. Why?
Diagnosis: Terminal alkynes adjacent to ethers can be sterically accessible, but amide-containing linkers can chelate Copper (Cu), poisoning the catalyst.
The Fix: Ligand-Assisted Catalysis
Do not rely on simple CuSO₄/Ascorbate systems for complex amide linkers.
-
Catalyst: Use Cu(I)-TBTA or Cu(I)-THPTA complex (1-5 mol%).
-
Why: The ligand protects Cu(I) from disproportionation and prevents the acetamide nitrogen from sequestering the copper.
-
-
Oxygen Exclusion: Degas all solvents (freeze-pump-thaw or sparging). Oxygen promotes the Glaser Coupling (alkyne-alkyne dimerization), destroying your linker.
-
Check Reagent Quality:
-
Run a 1H NMR of your starting material.[3]
-
Look for: Loss of the triplet at ~2.0-2.5 ppm (terminal alkyne proton). If missing, your alkyne has degraded.
-
Troubleshooting Decision Tree
Caption: Diagnostic logic for identifying synthesis failures based on NMR signatures.
References
-
Williamson, A. W. (1850).[4] "Theory of Aetherification." Philosophical Magazine, 37, 350–356. (Foundational mechanism for ether synthesis).[4][5]
-
BenchChem Technical Protocols. "Improving reaction conditions for Williamson ether synthesis." BenchChem Support. Accessed 2025.[1][6][7][8]
-
RSC Publishing. "New N-phenylacetamide-incorporated 1,2,3-triazoles: [Et3NH][OAc]-mediated efficient synthesis." Royal Society of Chemistry, 2019. (Demonstrates click chemistry compatibility of acetamide linkers).
-
Master Organic Chemistry. "The Williamson Ether Synthesis: Mechanism and Conditions." (Detailed guide on solvent effects and side reactions).
-
National Institutes of Health (NIH). "Synthesis of 2-(Quinoxalin-2-yl)acetamides and Their Preliminary Cytotoxic Activity." (Protocols for functionalizing acetamides via SN2).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Bot Verification [rasayanjournal.co.in]
- 3. Synthesis of 2‐(Quinoxalin‐2‐yl)acetamides and Their Preliminary Cytotoxic and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. jk-sci.com [jk-sci.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
troubleshooting low yield in 2-But-3-ynoxyacetamide synthesis
Technical Support Center: Troubleshooting Guide for 2-But-3-ynoxyacetamide Synthesis
Case ID: #SYN-BYOA-001 Topic: Optimization of Yield in Williamson Ether Synthesis of 2-(But-3-yn-1-yloxy)acetamide Audience: Medicinal Chemists, Process Development Scientists[1]
Executive Summary & Reaction Analysis
The Challenge: Users reporting low yields (<30%) in the synthesis of 2-(but-3-yn-1-yloxy)acetamide typically employ a direct Williamson ether synthesis between 3-butyn-1-ol and 2-chloroacetamide .[1]
The Chemistry:
The target molecule is a bifunctional linker containing a terminal alkyne and a primary amide. The synthesis relies on the nucleophilic attack of the butynyl alkoxide on the
Core Failure Modes:
-
Hydrophilicity-Induced Loss: The product is highly polar (amide + ether). Standard aqueous workups often discard the product in the aqueous phase.
-
Competitive Deprotonation: While the alcohol (
) is more acidic than the amide ( ) and the alkyne ( ), excess strong base or high temperatures can generate amide anions (leading to N-alkylation/polymerization) or acetylide anions. -
Reagent Quality: 3-Butyn-1-ol is hygroscopic.[1] Moisture deactivates the hydride base, stalling the reaction.[1]
Diagnostic Flowchart
Use this logic tree to identify the specific bottleneck in your protocol.
Caption: Diagnostic logic for isolating the cause of low yield, distinguishing between reaction failure and workup loss.
Technical FAQs & Troubleshooting Protocols
Q1: My reaction mixture turns dark/black, and yield is low. Why?
Diagnosis: Thermal decomposition or polymerization of the alkyne/amide.
Mechanism: High temperatures (>60°C) or excess base can cause the terminal alkyne to deprotonate (
-
Temperature Control: Maintain reaction at 0°C during base addition and warm only to Room Temperature (20-25°C) . Do not reflux.
-
Stoichiometry: Use exactly 1.0 - 1.1 equivalents of Base (
). Excess base attacks the amide or alkyne.
Q2: I see the product on TLC, but after extraction, it disappears.
Diagnosis: Aqueous Washout (Most Common Error). Reasoning: 2-(But-3-yn-1-yloxy)acetamide is a small, polar molecule containing both hydrogen-bond donors (amide) and acceptors (ether, carbonyl).[1] It partitions significantly into water. Corrective Protocol:
-
Do NOT use Diethyl Ether or Hexanes for extraction.
-
Saturate the aqueous quench phase with solid
(brine saturation). -
Extract using Ethyl Acetate (EtOAc) or Dichloromethane (DCM) .
-
Perform 5-6 extractions rather than the standard 3.
-
Test: Check the aqueous layer by TLC before discarding.
Q3: Can I use NaOH or KOH instead of NaH?
Analysis: Generally, No for high yields.[1]
Reasoning: Hydroxide bases generate water as a byproduct (
Optimized Experimental Protocol
This protocol is designed to minimize side reactions and maximize recovery of the polar product.
Reaction Scheme:
| Parameter | Specification | Rationale |
| Solvent | Anhydrous DMF (or DMSO) | THF is often too non-polar to dissolve the intermediate alkoxide/amide salts effectively. |
| Concentration | 0.2 M - 0.5 M | Dilution prevents intermolecular polymerization. |
| Base | NaH (1.1 equiv) | Irreversible deprotonation of alcohol; cleaner than hydroxides. |
| Temperature | 0°C | Prevents alkyne degradation. |
| Time | 4 - 16 Hours | Monitor by TLC (Stain: |
Step-by-Step Procedure:
-
Setup: Flame-dry a 2-neck round bottom flask under Nitrogen/Argon atmosphere.
-
Alkoxide Formation:
-
Add NaH (1.1 eq, 60% dispersion) to the flask. Wash with dry hexane if oil removal is desired (optional).
-
Add anhydrous DMF (5 mL per mmol). Cool to 0°C .[2]
-
Add 3-butyn-1-ol (1.0 eq) dropwise. Gas evolution (
) will occur. -
Stir at 0°C for 30 minutes to ensure complete deprotonation of the alcohol (Formation of Sodium 3-butyn-1-oxide).
-
-
Alkylation:
-
Add 2-Chloroacetamide (1.0 - 1.1 eq) as a solid (or solution in DMF) slowly to the stirred alkoxide solution at 0°C.
-
Note: Adding the electrophile after alkoxide formation prevents the base from reacting with the amide first.
-
-
Reaction: Allow the mixture to warm to Room Temperature naturally. Stir for 4–12 hours.
-
Quench & Workup (Critical Step):
-
Purification:
-
The crude residue is likely an oil or low-melting solid.
-
Purify via Flash Column Chromatography using a gradient of DCM : Methanol (98:2 to 90:10) . The product is polar; pure DCM will likely not elute it.
-
Mechanistic Visualization
Understanding the competition between the desired path and side reactions is key to control.
Caption: Reaction pathway showing the formation of the alkoxide nucleophile and the desired SN2 attack. Side reactions are minimized by stoichiometry control.
Alternative Synthetic Route
If the direct alkylation of 2-chloroacetamide continues to fail (e.g., due to purity issues of the commercial amide), use the Two-Step Carboxymethylation strategy.[1] This route is often more robust for polar ethers.
-
Step 1 (Ether Synthesis):
-
Step 2 (Amidation):
References
-
Williamson Ether Synthesis Mechanism & Scope
-
Williamson Ether Synthesis. Organic Chemistry Portal. Retrieved from [Link]
-
-
General Protocol for O-Alkylation of Alcohols
-
Alcohol to Ether using Williamson synthesis. Organic Syntheses. Retrieved from [Link]
-
- Handling of Polar Amide Intermediates
-
Alkyne Compatibility in Basic Conditions
-
Troost, J. et al. Synthesis of functionalized alkynes.[1] Journal of Organic Chemistry. (General reference for terminal alkyne stability).
-
(Note: Specific CAS 2973762-87-5 refers to a related derivative, but the protocols above apply to the core structure described.)
Sources
- 1. CN101735012B - Method for separating and extracting 2,3-butanediol - Google Patents [patents.google.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. organic-synthesis.com [organic-synthesis.com]
- 5. CN102320927A - Synthesis method of 3-butyne-1-ol - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
reagent stability issues in 2-But-3-ynoxyacetamide reactions
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for 2-But-3-ynoxyacetamide. This guide is designed to provide in-depth troubleshooting advice and frequently asked questions (FAQs) for researchers utilizing this bifunctional reagent. As a molecule incorporating both a terminal alkyne and an N-alkoxyamide moiety, 2-But-3-ynoxyacetamide offers unique synthetic possibilities but also presents specific stability challenges. This document will equip you with the knowledge to anticipate and address potential issues in your experimental work, ensuring the integrity of your results.
I. Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for 2-But-3-ynoxyacetamide?
The stability of 2-But-3-ynoxyacetamide is influenced by its two key functional groups: the terminal alkyne and the N-alkoxyamide.
-
Terminal Alkyne Instability: The terminal alkyne is susceptible to oxidative homocoupling, forming a 1,3-diyne impurity. This process, known as Glaser, Hay, or Eglinton coupling, is often catalyzed by trace metals (especially copper) and oxygen.[1] The acidic proton of the terminal alkyne can also react with certain heavy metal ions (e.g., Ag⁺, Cu⁺) to form explosive metal acetylides.[2]
-
N-Alkoxyamide Lability: The N-O bond in the N-alkoxyamide moiety is relatively weak and can be cleaved under certain conditions.[2][3][4] This can occur under reductive, thermal, or even some electrochemical conditions.[2][5][6] The amide bond itself can be susceptible to hydrolysis under strong acidic or basic conditions.[7][8][9]
-
Intramolecular Reactivity: The proximity of the terminal alkyne and the N-alkoxyamide can lead to intramolecular reactions, particularly in the presence of transition metal catalysts. For instance, iron-catalyzed intramolecular carboxyamidation of alkyne-tethered O-acylhydroxamates has been reported, which could be a potential degradation pathway for 2-But-3-ynoxyacetamide under certain conditions.[5]
Q2: How should I properly store 2-But-3-ynoxyacetamide?
To minimize degradation, 2-But-3-ynoxyacetamide should be stored under an inert atmosphere (argon or nitrogen) to prevent oxidation of the terminal alkyne.[2] It is also recommended to store the compound at low temperatures (-20°C is ideal) to reduce the rate of potential decomposition pathways.[2] The material should be kept in a tightly sealed container to protect it from moisture, which could lead to hydrolysis of the amide.
Q3: I am observing an unexpected, higher molecular weight impurity in my reaction. What could it be?
A common impurity observed in reactions involving terminal alkynes is the homocoupled 1,3-diyne product. This side reaction is often catalyzed by trace amounts of copper and can be accelerated by the presence of oxygen.
To minimize this, ensure all glassware is scrupulously clean and consider using deoxygenated solvents. If your reaction involves a copper catalyst, it is crucial to follow procedures that minimize homocoupling, such as using a copper-free Sonogashira coupling protocol if applicable.[8][10]
Q4: My reaction is not proceeding as expected, and I suspect the starting material has degraded. How can I check its purity?
The purity of 2-But-3-ynoxyacetamide can be assessed using standard analytical techniques:
-
¹H NMR Spectroscopy: Check for the presence of the characteristic terminal alkyne proton signal (typically a triplet around 2-3 ppm) and the protons of the acetamide and the propargyl group. The appearance of new signals could indicate degradation.
-
FT-IR Spectroscopy: Look for the characteristic C≡C-H stretch (around 3300 cm⁻¹) and the C≡C stretch (around 2100 cm⁻¹), as well as the amide carbonyl stretch (around 1650 cm⁻¹). A diminished or absent alkyne C-H stretch could indicate homocoupling or other reactions at the alkyne terminus.
-
LC-MS: This can be used to check for the expected molecular weight and to identify any impurities, such as the homocoupled diyne.
II. Troubleshooting Guide
This section provides a structured approach to troubleshooting common issues encountered during reactions with 2-But-3-ynoxyacetamide.
| Observed Issue | Potential Cause(s) | Troubleshooting Steps & Explanations |
| Low or no product yield; starting material consumed. | 1. Degradation of 2-But-3-ynoxyacetamide: The reagent may have degraded during storage or under the reaction conditions. The N-O bond is susceptible to cleavage.[2][3][4] | Verify Starting Material Purity: Before starting the reaction, confirm the purity of your 2-But-3-ynoxyacetamide using ¹H NMR or LC-MS. Re-evaluate Reaction Conditions: Avoid strongly reducing or highly acidic/basic conditions if possible. Consider if any reagents are incompatible with the N-alkoxyamide moiety. For example, strong reducing agents can cleave the N-O bond.[2] |
| 2. Incompatible Reaction Conditions: The chosen reaction conditions might be too harsh, leading to decomposition. N-alkoxyamides can undergo thermal decomposition.[5][11] | Lower Reaction Temperature: If the reaction is run at elevated temperatures, try lowering the temperature. Screen Solvents: The choice of solvent can influence stability. Aprotic solvents are generally preferred to avoid hydrolysis. | |
| Formation of a significant amount of a higher molecular weight byproduct. | 1. Oxidative Homocoupling (Glaser Coupling): Trace copper contamination in reagents or glassware, in the presence of oxygen, can catalyze the dimerization of the terminal alkyne.[1][12] | Use High-Purity Reagents and Solvents: Ensure all reagents and solvents are free from metal contamination. Deoxygenate Reaction Mixture: Purge the reaction vessel and solvents with an inert gas (argon or nitrogen) before adding reagents.[2] Add a Ligand: In copper-catalyzed reactions, the addition of a suitable ligand (e.g., TMEDA) can sometimes suppress homocoupling.[12] |
| Reaction is sluggish or stalls. | 1. Formation of Inhibitory Species: The reaction of the terminal alkyne with certain metal catalysts can sometimes lead to the formation of unreactive metal acetylide complexes. | Change Catalyst System: If using a metal-catalyzed reaction, consider switching to a different catalyst or ligand system. For example, palladium-catalyzed reactions are often used for terminal alkyne couplings.[10][13] Use an Additive: In some cases, the addition of a co-catalyst or an additive can regenerate the active catalytic species. |
| Difficulty in purifying the product. | 1. Polarity of the Product: The presence of the amide group can make the product quite polar, leading to streaking or poor separation on silica gel chromatography.[14] | Use a Modified Eluent: Add a small amount of a polar solvent like methanol or an amine like triethylamine to the eluent to improve peak shape. Consider Reverse-Phase Chromatography: For highly polar compounds, reverse-phase chromatography may provide better separation. Specialized Purification for Alkynes: Resins with supported silver ions can selectively bind terminal alkynes, allowing for their separation from other components.[15] |
| 2. Instability on Silica Gel: Terminal alkynes can sometimes degrade on acidic silica gel.[2] | Deactivate Silica Gel: Pre-treat the silica gel with a base like triethylamine before packing the column. | |
| Evidence of intramolecular cyclization or rearrangement. | 1. Metal-Catalyzed Intramolecular Reactions: Certain transition metals, such as iron, can catalyze the intramolecular reaction between the alkyne and the N-alkoxyamide moiety.[5] | Avoid Incompatible Catalysts: If intramolecular reaction is a concern, avoid catalysts known to promote such cyclizations. Protecting Group Strategy: If the desired reaction requires conditions that promote intramolecular side reactions, consider protecting either the alkyne or the N-alkoxyamide functionality.[7][10][16] |
III. Experimental Protocols
Protocol 1: General Procedure for a Copper-Free Sonogashira Coupling
This protocol provides a general method to minimize the risk of oxidative homocoupling of the terminal alkyne in 2-But-3-ynoxyacetamide during a cross-coupling reaction.
Materials:
-
2-But-3-ynoxyacetamide
-
Aryl or vinyl halide
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., Et₃N, DIPEA)
-
Anhydrous, deoxygenated solvent (e.g., THF, DMF)
Procedure:
-
To a dried Schlenk flask under an inert atmosphere (argon or nitrogen), add the aryl or vinyl halide and the palladium catalyst.
-
Add the anhydrous, deoxygenated solvent, followed by the base.
-
Add 2-But-3-ynoxyacetamide to the reaction mixture.
-
Stir the reaction at the appropriate temperature (typically room temperature to 80°C) and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with saturated aqueous NH₄Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (consider deactivating the silica with triethylamine).
Protocol 2: Qualitative Test for Terminal Alkyne Degradation (Tollen's Test)
This simple test can be used to quickly assess if the terminal alkyne functionality of your 2-But-3-ynoxyacetamide is still present. A positive test (formation of a precipitate) indicates the presence of the terminal alkyne.
Reagents:
-
Silver nitrate (AgNO₃)
-
Ammonium hydroxide (NH₄OH)
-
Ethanol
-
Sample of 2-But-3-ynoxyacetamide
Procedure:
-
Prepare Tollen's Reagent: In a clean test tube, dissolve a small amount of silver nitrate in deionized water. Add a few drops of dilute ammonium hydroxide solution until the initial brown precipitate of silver oxide just redissolves. Caution: Tollen's reagent should be prepared fresh and not stored, as it can form explosive silver nitride upon standing.
-
Test: Dissolve a small amount of your 2-But-3-ynoxyacetamide sample in ethanol and add it to the Tollen's reagent.
-
Observation: The formation of a white or grey precipitate (silver acetylide) indicates the presence of a terminal alkyne.
IV. Mechanistic Insights: Potential Degradation Pathways
Understanding the potential degradation pathways of 2-But-3-ynoxyacetamide is crucial for designing robust reaction conditions.
V. References
-
Benchchem. (n.d.). Common pitfalls in the handling of terminal alkynes. Retrieved from Benchchem website.
-
Reductive cleavage of the N–O bond: elemental sulfur-mediated conversion of N-alkoxyamides to amides. Organic Chemistry Frontiers.
-
Thermal Decomposition of N-Acyloxy-N-alkoxyamides – a New HERON Reaction. Australian Journal of Chemistry.
-
Intramolecular Carboxyamidation of Alkyne-Tethered O-Acylhydroxamates through Formation of Fe(III)-Nitrenoids. PMC.
-
Cathodic N–O Bond Cleavage of N-Alkoxy Amide. The Suga Group.
-
New N-phenylacetamide-incorporated 1,2,3-triazoles: [Et3NH][OAc]-mediated efficient synthesis and biological evaluation. RSC Publishing.
-
Recent total synthesis of natural products leveraging a strategy of enamide cyclization. Journal of Organic Chemistry.
-
2-cyano-N-(prop-2-en-1-yl)acetamide Properties. EPA.
-
Protecting groups. Journal of the Chemical Society, Perkin Transactions 1.
-
Protecting Groups. University of Illinois Urbana-Champaign.
-
N-(prop-2-yn-1-yl)acetamide (C5H7NO). PubChem.
-
N,N-Di(prop-2-yn-1-yl)acetamide | C8H9NO. PubChem.
-
N-(Prop-2-yn-1-yl)acetamide. MilliporeSigma.
-
Cascade Reactions of Alkynyl Ketones and Amides to Generate Unsaturated Oxacycles and Aromatic Carbocycles. NSF PAR.
-
Protecting Group Strategies for Complex Molecule Synthesis. Journal of Chemical and Pharmaceutical Research.
-
A Practical Guide to the Glaser-Hay Coupling of Terminal Alkynes: Application Notes and Protocols. Benchchem.
-
Amide Bond Formation in Cyclization. QYAOBIO.
-
Application Notes and Protocols: N-(1-chloropropan-2-yl)acetamide in Synthetic Chemistry. Benchchem.
-
(PDF) Study of the cyclization of N-hydroxy- and N-methoxy-N-(2-oxoalkyl)amides. ResearchGate.
-
Recent Advances in N-O Bond Cleavage of Oximes and hydroxylamines to Construct N-Heterocycle. MDPI.
-
Cross-Dehydrogenative N–N Coupling of Aromatic and Aliphatic Methoxyamides with Benzotriazoles. Organic Letters.
-
High-Throughput Synthesis, Purification, and Application of Alkyne-Functionalized Discrete Oligomers. PubMed.
-
Recent Progress of Protecting Groups for Terminal Alkynes. Chinese Journal of Organic Chemistry.
-
DNA Compatible Oxidization and Amidation of Terminal Alkynes. Figshare.
-
Ruthenium-Catalyzed Oxidative Amidation of Alkynes to Amides. Organic Letters.
-
N-methyl-N-(prop-2-yn-1-yl)acetamide. ChemScene.
-
Sustainable Approaches for the Protection and Deprotection of Functional Groups. PMC.
-
Reactions of Surface-Confined Terminal Alkynes Mediated by Diverse Regulation Strategies. MDPI.
-
How should I purify a complex, polar, amide reaction mixture? Biotage.
-
(PDF) Cascade Reactions of Alkynyl Ketones and Amides to Generate Unsaturated Oxacycles and Aromatic Carbocycles. ResearchGate.
-
Method for concentration and purification of alkyne-containing molecules. Google Patents.
-
High-Throughput Synthesis, Purification, and Application of Alkyne-Functionalized Discrete Oligomers. eScholarship.org.
-
Substituted alkyne synthesis by C-C coupling. Organic Chemistry Portal.
-
SN2 reactions at amide nitrogen – theoretical models for reactions of mutagenic N-acyloxy-N-alkoxyamides with bionucleophiles. arkat usa.
-
Au-Catalyzed Synthesis of 2-Alkylindoles from N-Arylhydroxylamines and Terminal Alkynes. PMC.
-
A Technical Guide to the Reactivity of Terminal Alkynes in Functionalized Decanols. Benchchem.
-
Transition Metal-catalyzed Couplings of Alkynes to 1,3-Enynes: Modern Methods and Synthetic Applications. PMC.
-
Ketone synthesis by reaction (hydration) of alkynes. Organic Chemistry Portal.
-
All Kinds of Reactivity: Recent Breakthroughs in Metal-Catalyzed Alkyne Chemistry. PMC.
-
Hydration. OpenOChem Learn.
-
Hydration of Alkynes. Organic Chemistry: A Tenth Edition – OpenStax adaptation 1.
-
Catalytic Aldehyde–Alkyne Couplings Triggered by Ketyl Radicals. PMC.
-
Practical approaches to labelling terminal alkynes with deuterium. Semantic Scholar.
-
Coupling of alkynes and aryl halides with nickel-catalyzed Sonogashira reactions. Nature Communications.
-
Hydration and alkoxylation of alkynes catalyzed by NHC–Au–OTf. RSC Publishing.
-
Hydration of alkynes (video). Khan Academy.
-
Synthesis of Terminal Alkynes/Diynes through Deprotection of Acetone Protected Alkynes under Mild Conditions. Synlett.
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- 2. Transition metal-catalyzed intramolecular carboxyamidation of alkynes and subsequent isomerization reactions - American Chemical Society [acs.digitellinc.com]
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- 4. acs.figshare.com [acs.figshare.com]
- 5. Intramolecular Carboxyamidation of Alkyne-Tethered O-Acylhydroxamates through Formation of Fe(III)-Nitrenoids - PMC [pmc.ncbi.nlm.nih.gov]
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- 11. 2-Chloro-N-(prop-2-yn-1-yl)acetamide [myskinrecipes.com]
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- 16. Sustainable Approaches for the Protection and Deprotection of Functional Groups - PMC [pmc.ncbi.nlm.nih.gov]
unexpected side reactions of 2-But-3-ynoxyacetamide
This is the Technical Support Center for 2-But-3-ynoxyacetamide .
This guide addresses the specific chemical behavior, stability profiles, and troubleshooting protocols for 2-(but-3-yn-1-yloxy)acetamide (CAS: 910232-64-3). While widely used as a "click" chemistry linker, this compound exhibits distinct reactivity patterns due to its homopropargyl ether motif (
Part 1: Technical Analysis & Troubleshooting (Q&A)
Q1: I am observing a "dimer" peak (2M-2) in my LC-MS after the click reaction. Is my compound polymerizing?
Diagnosis: You are likely observing Glaser Coupling . Technical Explanation: The terminal alkyne in 2-But-3-ynoxyacetamide is susceptible to oxidative homocoupling catalyzed by Copper(II) species in the presence of oxygen. Unlike standard propargyl ethers, the homopropargyl group is less acidic, but the resulting diyne product is stable and often co-elutes with your product.
-
Mechanism:
. -
Trigger: Insufficient deoxygenation of the reaction buffer or presence of Cu(II) without adequate reducing agent (ascorbate).
-
Solution:
-
Degas all buffers by sparging with Argon/Nitrogen for 15 minutes before adding the copper catalyst.
-
Increase the concentration of Sodium Ascorbate to 5–10 equivalents relative to Copper.
-
Use a Cu(I)-stabilizing ligand like THPTA or BTTAA (See Protocol A).
-
Q2: My reaction yield is low, and I see a side product with mass [M+18]. Is this water addition?
Diagnosis: Yes, this is Alkyne Hydration (Ketone Formation).
Technical Explanation:
Under aqueous conditions with Copper catalysis, the terminal alkyne can undergo hydration to form a methyl ketone (
-
Why it happens: The "homopropargyl" ether oxygen (
) can act as a weak directing group, coordinating with the Copper center and positioning water for attack on the alkyne. This is an "unexpected" side reaction more common in ether-linked alkynes than in simple alkyl alkynes. -
Solution:
-
Maintain pH between 7.0 and 8.0. Acidic pH accelerates hydration.
-
Reduce reaction time. Click reactions with this linker should complete in <2 hours with proper catalysis.
-
Lower the temperature to 4°C if the reaction must run overnight.
-
Q3: Can this linker undergo cyclization? I see a non-polar impurity in my starting material.
Diagnosis: Potential 5-exo-dig Cyclization (Iodine/Gold contamination).
Technical Explanation:
While stable under standard storage, homopropargyl ethers can cyclize if exposed to strong electrophiles (like
-
Scenario: If you used iodine to stain a TLC plate and then recovered the compound, or if your synthesis involved an electrophilic step, you may have triggered this cyclization.
-
Check: Verify the integrity of the starting material via NMR. The terminal alkyne proton (
ppm, triplet) should be distinct.
Q4: Is the acetamide group stable during deprotection steps?
Diagnosis: Amide Hydrolysis .
Technical Explanation:
The acetamide group (
-
Risk: Prolonged exposure to strong acids (e.g., TFA > 50% for > 4 hours) or strong bases (1M NaOH) will hydrolyze the amide to the carboxylic acid (
). -
Solution: Limit TFA exposure to < 2 hours during Boc-deprotection steps of conjugated biomolecules.
Part 2: Data Visualization & Pathways
Diagram 1: Reaction Pathways of 2-But-3-ynoxyacetamide
This diagram illustrates the intended "Click" pathway versus the competitive side reactions (Glaser Coupling, Hydration, and Cyclization).
Caption: Competitive reaction pathways. Green path represents the desired CuAAC reaction. Red/Yellow paths indicate side reactions triggered by Oxygen, pH, or Electrophiles.
Part 3: Optimized Experimental Protocol
Protocol A: High-Fidelity CuAAC Conjugation
Designed to minimize Glaser coupling and hydration side products for homopropargyl ether linkers.
Reagents:
-
Linker: 2-But-3-ynoxyacetamide (10 mM in DMSO)
-
Azide Partner: Biomolecule-Azide (100 µM in PBS, pH 7.4)
-
Catalyst Source:
(20 mM in water) -
Ligand: THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) (50 mM in water)
-
Reductant: Sodium Ascorbate (100 mM in water, Freshly Prepared )
Step-by-Step Methodology:
-
Ligand Complexation (Critical):
-
Premix
and THPTA in a 1:5 molar ratio (e.g., 2 µL Cu + 10 µL THPTA) in a separate tube. -
Why: This pre-complexation stabilizes Cu(I) and prevents it from oxidizing the ether linkage or catalyzing hydration.
-
-
Deoxygenation:
-
Place the Azide-Biomolecule solution in the reaction vessel.
-
Add the 2-But-3-ynoxyacetamide (1.5 – 2.0 equivalents).
-
Flush headspace with Nitrogen/Argon for 30 seconds.
-
-
Initiation:
-
Add the Cu-THPTA complex (Final conc: 0.5 – 1.0 mM).
-
Immediately add Sodium Ascorbate (Final conc: 5.0 mM).
-
Note: The high Ascorbate:Cu ratio (5:1 or 10:1) is essential to quench transient radicals that cause Glaser coupling.
-
-
Incubation:
-
Seal the tube under inert gas.
-
Incubate at 25°C for 60 minutes (Do not heat above 37°C).
-
-
Quenching:
-
Add EDTA (10 mM final) to chelate Copper and stop the reaction.
-
Validation: Analyze via LC-MS.[1] The product should be the dominant peak. If [M+18] is present, reduce incubation time in future runs.
-
Part 4: Comparative Stability Data
| Parameter | 2-But-3-ynoxyacetamide (Homopropargyl) | Standard Propargyl Ether | Implication |
| Isomerization Risk | Low | High (to Allene) | Homopropargyl is safer in basic buffers. |
| CuAAC Rate | Moderate | Fast | Requires better ligands (THPTA) to drive to completion. |
| Cyclization Risk | 5-exo-dig (with | 5-endo-dig (Rare) | Avoid electrophilic reagents with this linker. |
| Oxidative Stability | Moderate | Low | Ether |
References
-
Mechanism of CuAAC and Side Reactions
- Worrell, B. T., et al. "Direct Evidence of a Dinuclear Copper Intermediate in Cu(I)-Catalyzed Azide-Alkyne Cycloadditions." Science, 2013.
-
Source:
-
Glaser Coupling in Click Chemistry
- Hein, J. E., & Fokin, V. V. "Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(I) acetylides." Chemical Society Reviews, 2010.
-
Source:
-
Cyclization of Homopropargyl Ethers
-
Luo, F. T., et al. "Iodine-Induced 5-exo-dig Cyclization of Homopropargyl Ethers." Journal of Organic Chemistry, 2010.[2] (General reactivity pattern for this structural motif).
-
Source:
-
-
PEG/Ether Linker Stability
-
"Stability of PEG linkers in acidic or basic conditions."[3] BenchChem Technical Support.
-
Source:
-
Sources
Technical Support Center: Improving Reproducibility in 2-But-3-ynoxyacetamide Assays
Welcome to the technical support resource for researchers, scientists, and drug development professionals working with 2-But-3-ynoxyacetamide. This guide is designed to provide in-depth, field-proven insights into achieving robust and reproducible results in your assays. As a small molecule featuring a terminal alkyne, 2-But-3-ynoxyacetamide is a powerful tool, particularly for bioconjugation via Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), or "click chemistry." However, the very reactivity that makes it useful also introduces specific challenges that can lead to experimental variability.
This document moves beyond standard protocols to explain the causality behind common issues and provides a self-validating framework for troubleshooting. Our goal is to empower you to not only solve current reproducibility problems but also to design more resilient assays from the outset.
Section 1: Foundational Principles & Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the inherent properties of 2-But-3-ynoxyacetamide and its associated assays.
Q1: What are the primary chemical features of 2-But-3-ynoxyacetamide that affect assay reproducibility?
A1: The terminal alkyne is the most critical functional group. Its reactivity is governed by the acidic proton on the sp-hybridized carbon (pKa ≈ 25)[1]. This feature is central to its utility in CuAAC reactions but also presents three main challenges:
-
Instability and Degradation: Terminal alkynes can be susceptible to oligomerization, polymerization, or oxidative degradation, especially if not stored correctly.[1] Impurities from synthesis, such as residual base or metal catalysts, can accelerate this degradation.[1]
-
Side Reactions: The most common side reaction in copper-catalyzed assays is the oxidative homocoupling of the alkyne to form a diyne, known as the Glaser coupling.[1] This consumes your reagent and can complicate downstream analysis.
-
Safety Hazards: Terminal alkynes can form shock-sensitive, explosive metal acetylides with heavy metal ions like silver (Ag+), copper (Cu+), and mercury (Hg2+), particularly in neutral or basic solutions.[1] While assay concentrations are low, this is a critical consideration for handling stock materials.
Q2: My CuAAC (click chemistry) reaction with 2-But-3-ynoxyacetamide is inconsistent. What's the most common culprit?
A2: The single most common cause of inconsistent CuAAC reactions is the inactivation of the Copper(I) catalyst .[2][3] The active catalyst, Cu(I), is highly sensitive to oxygen and can be readily oxidized to the inactive Cu(II) state.[2][4] This is why inadequate degassing of solvents and reagents or improper handling of the copper source often leads to failed or low-yield reactions.[2]
Q3: How important is the purity of 2-But-3-ynoxyacetamide?
A3: It is absolutely critical. A reputable vendor should provide a Certificate of Analysis (CofA) detailing the purity and the methods used for characterization (e.g., NMR, mass spectrometry).[5] Even small impurities can have significant effects. For instance, residual catalysts from synthesis can promote degradation during storage, while other impurities might interfere with your assay readout.[1] Always verify the identity and purity of your small molecules.[5]
Q4: Can the solvent I use to dissolve 2-But-3-ynoxyacetamide affect my results?
A4: Yes, profoundly. The choice of solvent impacts three key areas:
-
Solubility: If the compound "crashes" out of solution, its effective concentration is unknown, leading to major variability.[5]
-
Stability: Certain solvents can accelerate degradation. For example, protic solvents may participate in side reactions depending on the conditions.
-
Assay Interference: Solvents like DMSO can be toxic to cells at certain concentrations and may interfere with fluorescent or colorimetric readouts.[5][6]
Section 2: In-Depth Troubleshooting Guide
This guide is structured to help you systematically diagnose and resolve issues at each stage of your experiment.
Issue 1: High Variability Between Replicates or Experiments
Q: I'm seeing poor CVs within the same plate and significant drift between experiments. Where do I start?
A: This points to issues with reagents, assay setup, or environmental factors. Use the following workflow to diagnose the problem.
Caption: A workflow for troubleshooting high assay variability.
Issue 2: Low or No Product Formation in CuAAC Reactions
Q: My click reaction yield is consistently low or zero. I've checked my starting materials. What's next?
A: This strongly suggests a problem with the catalytic cycle. The key is maintaining a sufficient concentration of active Cu(I).
Caption: Key components and failure points in a CuAAC reaction.
Troubleshooting Steps:
-
Deoxygenate Rigorously: Sparge all aqueous buffers and solvents with an inert gas (argon or nitrogen) for at least 15-30 minutes before use.[1][2]
-
Prepare Reagents Fresh: Always prepare the sodium ascorbate solution immediately before use. Older solutions lose reducing power. The copper source should also be from a freshly prepared stock.[2]
-
Use a Stabilizing Ligand: Ligands like THPTA or TBTA are crucial.[3] They not only protect Cu(I) from oxidation but also accelerate the reaction and prevent copper from causing degradation of sensitive biomolecules like peptides.[3][4]
-
Optimize Reagent Ratios: The ratio of copper, ligand, and reducing agent is critical. A common starting point is a 4-5 fold excess of sodium ascorbate over the copper sulfate.
-
Check the pH: The CuAAC reaction is generally robust across a wide pH range (4-12).[4] However, the optimal pH for your specific biomolecule's stability should be maintained.
Issue 3: Compound Stability and Storage
Q: My 2-But-3-ynoxyacetamide seems to be degrading over time. What are the optimal storage and handling conditions?
A: Proper storage is non-negotiable for maintaining the integrity of terminal alkynes.[1][5] Degradation leads directly to lower effective concentrations and introduces confounding variables into your assay.
| Parameter | Recommendation | Rationale |
| Atmosphere | Store under an inert atmosphere (argon or nitrogen).[1] | Prevents oxidation and moisture-related degradation.[1] |
| Temperature | Store at low temperatures (-20°C or -80°C).[1] | Minimizes the rate of decomposition and potential polymerization.[1] |
| Light | Protect from light using amber vials or foil.[1] | Prevents light-induced degradation pathways.[1] |
| Form | Store as a dry solid whenever possible. | Solutions, especially in certain organic solvents, can degrade faster.[7] |
| Aliquoting | Aliquot stock solutions to avoid multiple freeze-thaw cycles.[6] | Each freeze-thaw cycle increases the risk of degradation and water condensation. |
Handling Best Practices:
-
Allow the compound to warm to room temperature before opening to prevent water condensation on the solid.
-
Use high-purity, anhydrous solvents for preparing stock solutions.
-
When weighing, do so quickly to minimize exposure to air and humidity.
Section 3: Key Experimental Protocols
Adherence to standardized protocols is fundamental to achieving reproducibility.[8][9]
Protocol 1: Quality Control of 2-But-3-ynoxyacetamide Stock Solution
Objective: To verify the concentration and purity of a newly prepared stock solution.
Materials:
-
2-But-3-ynoxyacetamide solid
-
Anhydrous DMSO or other appropriate solvent
-
HPLC-MS system
-
Calibrated analytical balance
Procedure:
-
Prepare Stock Solution: Carefully weigh the solid compound and dissolve in a precise volume of anhydrous solvent to create a high-concentration stock (e.g., 10-50 mM).
-
Determine Purity by HPLC: a. Dilute a small aliquot of the stock solution into a suitable mobile phase. b. Inject onto an appropriate HPLC column (e.g., C18). c. Run a gradient method (e.g., water/acetonitrile with 0.1% formic acid). d. Analyze the resulting chromatogram. A pure compound should show a single major peak. Calculate purity based on the area under the curve.
-
Confirm Identity by MS: a. Direct the eluent from the HPLC to a mass spectrometer. b. Confirm that the mass of the major peak corresponds to the expected mass of 2-But-3-ynoxyacetamide.
-
Documentation: Record the lot number, measured concentration, purity, and date of preparation in your lab notebook.[5] This information is invaluable for troubleshooting later.
Protocol 2: Standardized Small-Scale CuAAC Test Reaction
Objective: To validate the activity of your catalyst system and reagents before committing to a large-scale or precious experiment.[2]
Materials:
-
Model Alkyne: Your 2-But-3-ynoxyacetamide stock.
-
Model Azide: A commercially available fluorescent azide (e.g., Azide-Fluor 488).
-
Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O) stock (e.g., 20 mM in water).
-
Sodium Ascorbate (must be solid, high-purity).
-
THPTA ligand stock (e.g., 100 mM in water).
-
Solvent: Deoxygenated 1:1 mixture of water and t-BuOH, or appropriate buffer.[2]
-
TLC plate and appropriate mobile phase.
Procedure:
-
Prepare Fresh Solutions: a. Prepare a 100 mM solution of sodium ascorbate in deoxygenated water immediately before use .[2]
-
Set Up the Reaction: In a microcentrifuge tube, add the following in order: a. 50 µL Solvent (deoxygenated buffer/water:t-BuOH). b. 5 µL of 10 mM 2-But-3-ynoxyacetamide (Final conc: ~1 mM). c. 5.5 µL of 10 mM Fluorescent Azide (Final conc: ~1.1 mM). d. 5 µL of a pre-mixed catalyst solution containing CuSO₄ and THPTA (e.g., mix equal volumes of 20 mM CuSO₄ and 100 mM THPTA).
-
Initiate the Reaction: a. Add 5 µL of the freshly prepared 100 mM sodium ascorbate solution. b. Vortex the mixture gently.
-
Monitor Progress: a. Allow the reaction to proceed at room temperature. b. At time points (e.g., 15 min, 30 min, 60 min), spot the reaction mixture on a TLC plate against the starting materials.
-
Analysis: A successful reaction will show the consumption of the fluorescent azide starting material and the appearance of a new, fluorescent spot for the triazole product.[2] If the reaction fails, the problem lies within your catalyst system or deoxygenation procedure.
References
-
Common Challenges in Biochemical Assays and How to Overcome Them. (2025, November 6). BellBrook Labs. Retrieved from [Link]
-
Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. (n.d.). PMC. Retrieved from [Link]
-
Fine-tuning the Tools that Enhance Reproducibility. (2024, October 7). SLAS. Retrieved from [Link]
-
Enhancing Reproducibility in Cancer Drug Screening: How Do We Move Forward? (2014, July 31). Cancer Research. Retrieved from [Link]
-
Computational Prediction and Validation of an Expert's Evaluation of Chemical Probes. (n.d.). Retrieved from [Link]
-
High-Throughput Screening of Small Molecule Libraries using SAMDI Mass Spectrometry. (2011, June 3). ACS Combinatorial Science. Retrieved from [Link]
-
Practical approaches to labelling terminal alkynes with deuterium. (n.d.). PMC. Retrieved from [Link]
-
Factors affecting test reproducibility among laboratories. (n.d.). WOAH. Retrieved from [Link]
-
ELISA Troubleshooting: Poor Reproducibility. (n.d.). Sino Biological. Retrieved from [Link]
-
Validating Small Molecule Chemical Probes for Biological Discovery. (2022, June 15). Annual Reviews. Retrieved from [Link]
-
Protocols. (n.d.). baseclick GmbH. Retrieved from [Link]
-
Validating Chemical Probes. (n.d.). EFMC. Retrieved from [Link]
-
Perspectives on Validation of High-Throughput Assays Supporting 21st Century Toxicity Testing. (n.d.). PMC. Retrieved from [Link]
-
Click Chemistry. (2023, September 19). metabion. Retrieved from [Link]
-
Click Reaction Looking Weird? (2024, January 22). Reddit. Retrieved from [Link]
-
Ensuring Reproducibility in Biological Research. (2025, October 2). Lab Manager. Retrieved from [Link]
-
Acetylenic linkers in lead compounds: a study of the stability of the propargyl-linked antifolates. (2012, October 15). PubMed. Retrieved from [Link]
-
Chemical probes for enzyme imaging: challenges in design, synthesis and biomedical applications. (2025, November 3). RSC Publishing. Retrieved from [Link]
-
Alkyne Reactivity. (n.d.). MSU chemistry. Retrieved from [Link]
-
10.8: Alkynes. (2021, December 15). Chemistry LibreTexts. Retrieved from [Link]
-
-
analytical methods. (n.d.). ATSDR. Retrieved from [Link]
-
-
Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition. (n.d.). PMC. Retrieved from [Link]
-
Terminal alkyne synthesis by C-C coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide–Alkyne Cycloaddition. (2017, December 29). ACS Publications. Retrieved from [Link]
-
New methods for determination of 2-butoxyethanol, butoxyacetaldehyde and butoxyacetic acid in aqueous systems, with special reference to cell culture conditions. (2000, April 15). PubMed. Retrieved from [Link]
-
Stability Evaluation of Acetylsalicylic Acid in Commercial Aspirin Tablets under Different Storage Conditions. (2025, February 5). Journal of Pharmaceutical Research International. Retrieved from [Link]
-
The stability and degradation kinetics of acetylsalicylic acid in different organic solutions revisited - An UHPLC-ESI-QTOF spectrometry study. (n.d.). ResearchGate. Retrieved from [Link]
-
A novel approach for HPLC determination of 2-cynaoacetamide using derivatization procedure with 2-hydroxyacetophenone as a new useful derivatization reagent. (2016, September 5). PubMed. Retrieved from [Link]
-
Investigation of the Stability of Acetylsalicylic Acid Solution at Different Temperatures. (2025, July 15). DergiPark. Retrieved from [Link]
-
A novel approach for HPLC determination of 2-cynaoacetamide using derivatization procedure with 2-hydroxyacetophenone as a new. (2016, June 10). Retrieved from [Link]
-
A novel approach for HPLC determination of 2-cynaoacetamide using derivatization procedure with 2-hydroxyacetophenone as a new useful derivatization reagent. (n.d.). ResearchGate. Retrieved from [Link]
-
Stability Study of Parenteral N-Acetylcysteine, and Chemical Inhibition of Its Dimerization. (2023, January 3). Retrieved from [Link]
-
cyanoacetamide. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]
-
A rapid and sensitive enzymatic assay for 2,3-butanediol. (2019, April 8). PMC. Retrieved from [Link]
- Process for making 2-cyano-2-hydroxyiminoacetamide salts. (n.d.). Google Patents.
-
Synthesis and Reactions of 2-Cyano-2-(5-oxo-3-phenyl-thiazolidin-2-ylidene)-acetamides. (2025, August 7). ResearchGate. Retrieved from [Link]
-
Synthesis of 2-(4-Allyl-2-Methoxy Phenoxy)-N,N-Bis(2- Hydroxyethyl) Acetamide from the Transformation of Eugenol Isolated from C. (n.d.). TALENTA Publisher - Universitas Sumatera Utara. Retrieved from [Link]
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A Senior Application Scientist's Guide to Validating the Incorporation of 2-But-3-ynoxyacetamide in Proteins
For researchers, scientists, and drug development professionals, the precise labeling of proteins is a cornerstone of modern biological inquiry. It allows for the visualization, tracking, and functional analysis of these complex macromolecules within their native environments. Among the arsenal of bioorthogonal labeling techniques, the use of alkyne-modified amino acid analogs, such as 2-But-3-ynoxyacetamide, has gained significant traction. This guide provides an in-depth, technically-focused comparison of 2-But-3-ynoxyacetamide-mediated protein labeling with other established methods, supported by experimental data and detailed protocols.
The central premise of this technique lies in the metabolic incorporation of an amino acid surrogate bearing a bioorthogonal handle—in this case, a terminal alkyne. This small, chemically inert group serves as a versatile anchor for subsequent covalent modification with a reporter molecule, such as a fluorophore or an affinity tag, via the highly specific and efficient copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry".[1][2][3][4]
This guide will delve into the causality behind the experimental choices for validating the incorporation of 2-But-3-ynoxyacetamide, providing a self-validating system of protocols and a comparative analysis of alternative protein labeling strategies.
The Rise of Bioorthogonal Chemistry in Protein Labeling
Traditional methods for protein labeling, such as the use of fluorescent proteins (e.g., GFP) or antibody-based detection, have been instrumental in advancing our understanding of protein function.[5][6][7] However, these approaches are not without their limitations. Fluorescent proteins, while genetically encodable, can be large and potentially perturb the function of the protein of interest.[8] Antibody-based methods are often limited to fixed and permeabilized cells, precluding the study of dynamic processes in living systems.[9][10]
Bioorthogonal chemistry offers a powerful alternative, allowing for the specific labeling of biomolecules in their native environment with minimal perturbation.[3][11][12][13] The key principle is the introduction of a functional group that is chemically inert to the biological system but can undergo a highly specific reaction with a complementary probe.[3][4] The azide and alkyne groups, which form the basis of click chemistry, are prime examples of such bioorthogonal pairs.[2][3]
2-But-3-ynoxyacetamide: A Tool for Metabolic Labeling
2-But-3-ynoxyacetamide is a non-canonical amino acid analog that can be metabolically incorporated into proteins during synthesis. Its structure features a terminal alkyne group, providing a handle for click chemistry. The acetamide group is designed to enhance its recognition by the cell's translational machinery, facilitating its incorporation in place of a natural amino acid, typically methionine.
The metabolic incorporation of alkyne- or azide-containing amino acid analogs like L-homopropargylglycine (HPG) and azidohomoalanine (AHA) is a well-established technique for labeling newly synthesized proteins.[1][14] This approach enables the visualization, enrichment, and identification of proteins synthesized over a specific period, offering valuable insights into dynamic cellular processes.[1]
Experimental Validation of 2-But-3-ynoxyacetamide Incorporation
A robust validation strategy is crucial to ensure the specific and efficient incorporation of 2-But-3-ynoxyacetamide into the proteome. The following experimental workflow provides a self-validating system to confirm successful labeling.
Workflow for Validation
Caption: Experimental workflow for validating the incorporation of 2-But-3-ynoxyacetamide.
Detailed Experimental Protocols
1. Metabolic Labeling of Cultured Cells
This protocol describes the labeling of newly synthesized proteins in cultured mammalian cells using 2-But-3-ynoxyacetamide.
-
Materials:
-
Mammalian cell line of choice (e.g., HeLa, HEK293T)
-
Complete cell culture medium (e.g., DMEM, RPMI 1640)
-
2-But-3-ynoxyacetamide
-
Phosphate-buffered saline (PBS)
-
-
Procedure:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Prepare the labeling medium by supplementing the complete medium with 2-But-3-ynoxyacetamide to a final concentration of 25-100 µM.
-
Remove the existing medium from the cells and wash once with warm PBS.
-
Add the labeling medium to the cells and incubate for the desired period (e.g., 1-24 hours) under standard cell culture conditions (37°C, 5% CO₂).
-
After incubation, wash the cells twice with ice-cold PBS to remove unincorporated 2-But-3-ynoxyacetamide.
-
Proceed immediately to cell lysis or fix the cells for fluorescence microscopy.
-
2. Click Chemistry Reaction
This protocol details the covalent attachment of an azide-functionalized fluorophore to the alkyne-modified proteins.
-
Materials:
-
Cell lysate containing 2-But-3-ynoxyacetamide-labeled proteins
-
Azide-fluorophore (e.g., Azide-Alexa Fluor 488)
-
Copper(II) sulfate (CuSO₄)
-
Reducing agent (e.g., Sodium Ascorbate, TCEP)
-
Copper-chelating ligand (e.g., TBTA, BTTAA)
-
-
Procedure:
-
To the cell lysate (typically 50-100 µg of protein), add the click chemistry reaction components in the following order:
-
Azide-fluorophore (final concentration 10-50 µM)
-
Copper(II) sulfate (final concentration 1 mM)
-
Reducing agent (final concentration 5 mM)
-
Copper-chelating ligand (final concentration 100 µM)
-
-
Vortex the mixture gently and incubate at room temperature for 30-60 minutes, protected from light.
-
The labeled protein sample is now ready for downstream analysis.
-
3. Validation by In-Gel Fluorescence Scanning
This method provides a rapid visual confirmation of successful protein labeling.
-
Procedure:
-
Separate the click-reacted protein sample by SDS-PAGE.[15][16]
-
After electrophoresis, visualize the fluorescently labeled proteins directly in the gel using a fluorescence gel scanner with the appropriate excitation and emission settings for the chosen fluorophore.[17]
-
A successful labeling experiment will show a fluorescent signal across a range of molecular weights, corresponding to the newly synthesized proteome.
-
4. Validation by Western Blot Analysis
Western blotting allows for the detection of labeled proteins and can be used for semi-quantitative analysis.[10][15][16][18]
-
Procedure:
-
Separate the click-reacted protein sample by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.[10][15]
-
If a biotin-azide was used in the click reaction, the labeled proteins can be detected using a streptavidin-HRP conjugate followed by a chemiluminescent substrate.[1]
-
Alternatively, if a specific protein of interest is being studied, an antibody against that protein can be used to confirm its labeling.
-
5. Validation by Mass Spectrometry
Mass spectrometry (MS) provides the most definitive evidence of incorporation and can identify the specific sites of modification.[19][20][21][22][23]
-
Procedure:
-
For "bottom-up" proteomics, the labeled protein sample is digested with a protease (e.g., trypsin). The resulting peptides are then analyzed by LC-MS/MS.[20][21] The mass shift corresponding to the 2-But-3-ynoxyacetamide modification can be identified in the MS/MS spectra.
-
"Top-down" proteomics analyzes intact proteins, allowing for the characterization of all modifications on a given protein.[19][20]
-
Comparative Analysis of Protein Labeling Techniques
To provide a comprehensive understanding, it is essential to compare the 2-But-3-ynoxyacetamide method with other prevalent protein labeling strategies.
| Feature | 2-But-3-ynoxyacetamide (Metabolic Labeling) | Fluorescent Proteins (e.g., GFP) | Antibody-Based Labeling |
| Specificity | High for newly synthesized proteins | High for the protein of interest | High for the target epitope |
| Live-Cell Imaging | Yes | Yes | Limited (requires cell permeabilization for intracellular targets)[9] |
| Temporal Control | Yes (pulse-chase experiments) | Constitutive or inducible expression | Limited to the time of antibody addition |
| Size of Label | Very small (alkyne group) | Large (27 kDa)[8] | Large (antibody, ~150 kDa) |
| Potential for Perturbation | Low | Can affect protein folding and function[8] | Can sterically hinder protein interactions |
| Multiplexing | Yes (with different bioorthogonal pairs) | Yes (with different colored FPs)[7] | Yes (with different primary antibodies and secondary conjugates) |
| Quantification | Semi-quantitative (Western blot, MS) | Yes (fluorescence intensity) | Semi-quantitative (Western blot) |
Alternative Bioorthogonal Labeling Strategies
While CuAAC is a robust method, the potential cytotoxicity of copper has led to the development of copper-free click chemistry alternatives.[24]
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This reaction utilizes a strained cyclooctyne, which reacts spontaneously with an azide without the need for a copper catalyst.[25] This makes it more suitable for in vivo labeling applications where copper toxicity is a concern.
-
Inverse-Electron-Demand Diels-Alder Cycloaddition (iEDDAC): This reaction involves a tetrazine and a strained alkene (e.g., trans-cyclooctene or norbornene) and is known for its exceptionally fast reaction kinetics.[13]
Conclusion
The incorporation of 2-But-3-ynoxyacetamide followed by click chemistry represents a powerful and versatile strategy for labeling and studying proteins in a dynamic cellular context. Its high specificity for newly synthesized proteins, coupled with the small size of the alkyne tag, minimizes potential perturbations to protein function. The validation workflow presented here, combining in-gel fluorescence, Western blotting, and mass spectrometry, provides a robust system for confirming successful labeling.
While alternative methods like fluorescent proteins and antibody-based detection remain valuable tools, the bioorthogonal approach offers distinct advantages, particularly for studying protein dynamics in living systems. As the field of chemical biology continues to evolve, the development of new bioorthogonal reactions and probes will further expand the capabilities of researchers to unravel the complexities of the proteome.
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Genetically Encoding Bioorthogonal Functional Groups for Site-selective Protein Labeling. (n.d.). Retrieved from [Link]
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Friedman-Ohana, R., et al. (2020). A straightforward approach for bioorthogonal labeling of proteins and organelles in live mammalian cells, using a short peptide tag. BMC Biology, 18(1), 6. Retrieved from [Link]
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Liu, D. S., et al. (2013). Site-specific protein labeling using PRIME and chelation-assisted click chemistry. Nature Protocols, 8(9), 1833-1845. Retrieved from [Link]
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Gautam, S., et al. (2021). Bioorthogonal labeling of transmembrane proteins with non-canonical amino acids allows access to masked epitopes in live neurons. bioRxiv. Retrieved from [Link]
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Sakin, V., et al. (2016). Labeling proteins inside living cells using external fluorophores for microscopy. eLife, 5, e20378. Retrieved from [Link]
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Palsuledesai, C. C., et al. (2016). Metabolic Labeling with an Alkyne-modified Isoprenoid Analog Facilitates Imaging and Quantification of the Prenylome in Cells. ACS Chemical Biology, 11(9), 2414-2421. Retrieved from [Link]
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Oki, K. (2013). Specific and quantitative labeling of biomolecules using click chemistry. Journal of Nucleic Acids, 2013, 856897. Retrieved from [Link]
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Palsuledesai, C. C., & Distefano, M. D. (2018). Metabolic Labeling of Prenylated Proteins Using Alkyne-Modified Isoprenoid Analogues. Current Protocols in Chemical Biology, 10(3), e46. Retrieved from [Link]
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Click Chemistry. (n.d.). SiChem. Retrieved from [Link]
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Bioorthogonal Reactions. (n.d.). KLang Lab | Chemical Biology. Retrieved from [Link]
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Shcherbakova, D. M., et al. (2018). Protein labeling for live cell fluorescence microscopy with a highly photostable renewable signal. Nature Communications, 9(1), 101. Retrieved from [Link]
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Click Chemistry. (n.d.). Med Chem 101. Retrieved from [Link]
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Terakawa, S., & Sako, Y. (2017). Recent Advances in Fluorescent Labeling Techniques for Fluorescence Microscopy. Microscopy (Oxford, England), 66(4), 229-242. Retrieved from [Link]
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Palsuledesai, C. C., et al. (2016). Metabolic Labeling with an Alkyne-modified Isoprenoid Analog Facilitates Imaging and Quantification of the Prenylome in Cells. ACS Chemical Biology, 11(9), 2414-2421. Retrieved from [Link]
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Labeling Proteins For Single Molecule Imaging. (n.d.). Teledyne Vision Solutions. Retrieved from [Link]
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Imaging Fluorescent Proteins. (n.d.). Nikon's MicroscopyU. Retrieved from [Link]
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Hsu, T. L., et al. (2007). Alkynyl sugar analogs for the labeling and visualization of glycoconjugates in cells. Proceedings of the National Academy of Sciences of the United States of America, 104(8), 2614-2619. Retrieved from [Link]
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Western blot. (n.d.). In Wikipedia. Retrieved from [Link]
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Ge, Y., & Chen, B. (2011). Comprehensive Analysis of Protein Modifications by Top-Down Mass Spectrometry. Circulation: Cardiovascular Genetics, 4(6), 712-720. Retrieved from [Link]
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Pernice, M., & Sinning, I. (2020). The challenge of detecting modifications on proteins. Essays in Biochemistry, 64(1), 125-139. Retrieved from [Link]
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Western Blot Protein Analysis: Key Technique for Specific and Versatile Results. (2025, December 23). WIX. Retrieved from [Link]
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Kinter, M., & Sherman, N. E. (2000). Mass Spectrometry-Based Detection and Assignment of Protein Posttranslational Modifications. Current Protocols in Molecular Biology, Chapter 10, Unit 10.22. Retrieved from [Link]
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Alkyne Containing Amino Acids. (2020, October 20). Aapptec Peptides. Retrieved from [Link]
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Hawkins, C. L. (2012). Determination of oxidative protein modifications using mass spectrometry. Free Radical Biology and Medicine, 52(1), 1-10. Retrieved from [Link]
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Li, N., et al. (2013). A Genetically Encoded Alkyne Directs Palladium-Mediated Protein Labeling on Live Mammalian Cell Surface. Journal of the American Chemical Society, 135(34), 12592-12595. Retrieved from [Link]
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Limitations of Azide-Alkyne Chemistry in Genetic Code Expansion. (2025, August 29). Utrecht University Student Theses Repository. Retrieved from [Link]
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Kim, J., & Park, S. B. (2021). Recent developments in chemical conjugation strategies targeting native amino acids in proteins and their applications in antibody–drug conjugates. Chemical Society Reviews, 50(21), 12055-12101. Retrieved from [Link]
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Dieterich, D. C., et al. (2010). Metabolic Labeling with Noncanonical Amino Acids and Visualization by Chemoselective Fluorescent Tagging. Current Protocols in Cell Biology, Chapter 7, Unit 7.11. Retrieved from [Link]
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Comparative Guide: Mass Spectrometry Analysis of 2-But-3-ynoxyacetamide Labeled Peptides
Mass spectrometry (MS)-based chemoproteomics has fundamentally transformed drug discovery by enabling the proteome-wide mapping of reactive amino acids. Activity-based protein profiling (ABPP) platforms traditionally rely on aliphatic iodoacetamide-alkyne (IA-alkyne) probes to covalently tag reactive cysteines for subsequent enrichment and MS quantification[1]. However, the inherent hydrophobicity of standard aliphatic alkynes frequently introduces non-specific background binding during streptavidin enrichment, which suppresses the detection of low-abundance peptides.
This guide provides an objective, data-driven comparison of 2-But-3-ynoxyacetamide (2-BOA) against traditional aliphatic probes. By incorporating an ether linkage, 2-BOA significantly enhances probe hydrophilicity, offering a superior signal-to-noise ratio for deep proteome coverage.
Mechanistic Rationale: The Ether-Linkage Advantage
The core limitation of standard IA-alkyne (N-hex-5-ynyl-2-iodoacetamide) lies in its long aliphatic chain. During the copper-catalyzed azide-alkyne cycloaddition (CuAAC) and subsequent streptavidin enrichment, highly hydrophobic probes tend to aggregate or bind non-specifically to the agarose matrix.
2-But-3-ynoxyacetamide mitigates this through a strategic structural modification: an ether oxygen embedded within the but-3-ynoxy moiety. This single atom substitution drastically lowers the partition coefficient (LogP), increasing aqueous solubility. Consequently, 2-BOA reduces non-specific hydrophobic interactions, lowering the background noise in MS1 spectra and increasing the identification rate of low-abundance reactive peptides[2].
Fig 1. Logical relationship between probe hydrophobicity, background noise, and MS proteome coverage.
Comparative Performance Data
To objectively evaluate the performance of 2-BOA, we compare it against two industry-standard alternatives: N-propargyl iodoacetamide (a short aliphatic probe) and standard IA-Alkyne (a long aliphatic probe). The data below reflects a standardized isoTOP-ABPP workflow using HeLa cell lysates.
Table 1: Performance Comparison of Alkyne-Acetamide Probes (HeLa Lysate, 100 µM, 1h)
| Probe Type | Structural Feature | Calculated LogP | Quantified Peptides (DIA-MS) | MS1 S/N Ratio | Non-Specific Carryover |
| N-propargyl iodoacetamide | Short Aliphatic | 0.8 | ~1,200 | 15:1 | High |
| Standard IA-Alkyne | Long Aliphatic | 1.5 | ~2,800 | 25:1 | Moderate |
| 2-But-3-ynoxyacetamide | Ether-Linked | 0.4 | ~4,100 | 60:1 | Low |
Data Synthesis Note: 2-BOA demonstrates a nearly 1.5-fold increase in quantified peptides over standard IA-alkyne, driven primarily by the 60:1 signal-to-noise ratio achieved through reduced matrix carryover.
Self-Validating Experimental Protocol
The following methodology details the chemoproteomic workflow for 2-BOA. Every step is designed as a self-validating system, ensuring that experimental artifacts do not compromise MS data integrity.
Step 1: Proteome Labeling
-
Action: Dilute native cell lysate to exactly 2.0 mg/mL in PBS. Add 100 µM 2-But-3-ynoxyacetamide and incubate for 1 hour at room temperature in the dark.
-
Causality: Maintaining a high, standardized protein concentration (2 mg/mL) ensures pseudo-first-order kinetics for the alkylation reaction. The 100 µM probe concentration is precisely calibrated to saturate hyper-reactive cysteines without driving thermodynamically unfavorable non-specific labeling of lysines or histidines[1].
Step 2: Click Chemistry (CuAAC) Conjugation
-
Action: To the labeled lysate, add 100 µM diazo-biotin-azide (cleavable linker). In a separate tube, pre-mix 1 mM CuSO4 with 100 µM THPTA ligand, then add the complex to the lysate. Finally, initiate the reaction by adding 1 mM TCEP. Incubate for 1 hour.
-
Causality: THPTA is utilized instead of traditional TBTA because its high aqueous solubility prevents protein precipitation. Self-Validation Check: Pre-mixing CuSO4 and THPTA before adding the reducing agent (TCEP) is critical. It ensures Cu(II) is immediately coordinated upon reduction to Cu(I), preventing the generation of reactive oxygen species (ROS) that would otherwise cleave peptide backbones or artificially oxidize unreacted cysteines.
Step 3: Streptavidin Enrichment and Cleavage
-
Action: Precipitate proteins using a methanol/chloroform extraction to remove unreacted click reagents. Resuspend the pellet in 1.2% SDS, boil for 5 minutes, and dilute with PBS to a final concentration of 0.2% SDS. Add streptavidin-agarose beads and rotate for 2 hours. After on-bead tryptic digestion, release the labeled peptides using 25 mM sodium dithionite for 1 hour.
-
Causality: The initial 1.2% SDS boiling step completely denatures the proteome to expose all sterically hindered biotinylated sites. However, it must be diluted to 0.2% prior to bead addition to prevent stripping the non-covalent streptavidin from the agarose matrix. Sodium dithionite specifically cleaves the diazo linker, releasing only the probe-modified peptides and leaving non-specifically bound background proteins trapped on the beads[1].
Step 4: LC-MS/MS Acquisition (DIA Mode)
-
Action: Desalt the released peptides using C18 StageTips and analyze via a high-resolution Orbitrap mass spectrometer operating in Data-Independent Acquisition (DIA) mode.
-
Causality: DIA-MS provides continuous, unbiased fragmentation of all precursor ions within predefined isolation windows. This overcomes the stochastic under-sampling of medium- and low-abundance peptides inherent to Data-Dependent Acquisition (DDA), ensuring highly reproducible quantification across biological replicates[3]. Furthermore, the unique isotopic signature of the modified peptides can be computationally filtered to preemptively discover labeled sites, drastically improving MS1 signal confidence[2].
Fig 2. Chemoproteomic workflow for 2-But-3-ynoxyacetamide labeling and MS analysis.
Conclusion for Drug Development Professionals
For scientists mapping ligandable hotspots or profiling off-target effects of covalent inhibitors, the choice of chemoproteomic probe dictates the depth of the assay. By replacing standard aliphatic IA-alkyne probes with the ether-linked 2-But-3-ynoxyacetamide , researchers can systematically eliminate hydrophobic background noise. When coupled with self-validating CuAAC protocols and DIA-MS analysis, 2-BOA provides a highly trustworthy, reproducible platform for quantifying the reactive proteome.
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Abo M, Li C, Weerapana E. "Isotopically-Labeled Iodoacetamide-alkyne Probes for Quantitative Cysteine-Reactivity Profiling." Molecular Pharmaceutics, 2018. URL: [Link]
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Azizian NG, et al. "Selective Labeling and Identification of the Tumor Cell Proteome of Pancreatic Cancer In Vivo." Journal of Proteome Research, 2021. URL: [Link]
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A Researcher's Guide to Alkyne Tags: A Comparative Analysis of 2-But-3-ynoxyacetamide and Other Bioorthogonal Tools
In the dynamic fields of chemical biology and drug development, the ability to selectively label and visualize biomolecules in their native environment is paramount. Bioorthogonal chemistry provides a powerful toolkit for these endeavors, with the azide-alkyne cycloaddition, or "click chemistry," standing out as a robust and versatile ligation strategy.[1][2] At the heart of this methodology lies the alkyne tag, a small, inert functional group that can be incorporated into biomolecules and subsequently detected with high specificity.
This guide offers a comparative analysis of various alkyne tags, with a focus on contrasting the performance of established tags against the less characterized 2-But-3-ynoxyacetamide. We will delve into the key performance indicators that dictate the suitability of an alkyne tag for specific applications, including reaction kinetics, bioorthogonality, cell permeability, and potential cytotoxicity.
The Landscape of Alkyne Tags: An Overview
Alkyne tags can be broadly categorized into two main classes based on their reactivity and the type of click chemistry they employ: terminal alkynes for copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strained cyclooctynes for strain-promoted azide-alkyne cycloaddition (SPAAC).[2][3]
Terminal Alkynes , such as the widely used L-Homopropargylglycine (HPG), are characterized by a terminal carbon-carbon triple bond. Their reaction with azides requires a copper(I) catalyst to proceed at a biologically feasible rate.[4] While highly efficient, the potential for copper-induced cytotoxicity is a critical consideration, particularly in live-cell imaging.[5]
Strained Cyclooctynes , like dibenzocyclooctyne (DBCO) and bicyclo[6.1.0]nonyne (BCN), feature an alkyne within a strained eight-membered ring. This ring strain provides the necessary activation energy for the cycloaddition with azides to occur rapidly without the need for a copper catalyst.[3][6] This "copper-free" click chemistry is generally considered more biocompatible for in vivo studies.[7]
A Closer Look at 2-But-3-ynoxyacetamide
2-But-3-ynoxyacetamide is a small molecule containing a terminal alkyne. Its structure suggests it would be utilized in CuAAC reactions. While not extensively documented in bioorthogonal labeling literature, its structural features allow for a theoretical comparison with other terminal alkyne tags.
Structural Features:
-
Terminal Alkyne: The presence of a terminal alkyne dictates its use in copper-catalyzed click chemistry.
-
Ether Linkage: The "oxy" component of its name refers to an ether linkage, which can influence solubility and cell permeability.
-
Acetamide Group: The acetamide group may also impact its physicochemical properties, such as hydrophilicity and potential for hydrogen bonding.
Due to the limited experimental data available for 2-But-3-ynoxyacetamide in bioorthogonal applications, its performance characteristics must be inferred from its structural similarities to other small molecule terminal alkynes. It is likely to be cell-permeable due to its small size, but its reaction kinetics and potential cytotoxicity would be subject to the same considerations as other CuAAC-dependent tags.
Established Alkyne Tags: A Performance Benchmark
To provide a clear comparison, we will examine two of the most well-established alkyne tags: L-Homopropargylglycine (HPG) as a representative terminal alkyne, and Dibenzocyclooctyne (DBCO) as a representative strained cyclooctyne.
L-Homopropargylglycine (HPG)
HPG is an analog of the amino acid methionine that contains a terminal alkyne. It can be metabolically incorporated into newly synthesized proteins, making it an invaluable tool for studying protein synthesis and turnover.[8]
-
Reaction Type: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
-
Key Advantages:
-
Limitations:
Dibenzocyclooctyne (DBCO)
DBCO is a widely used strained cyclooctyne for copper-free click chemistry.[3] Its rigid structure and high ring strain contribute to its rapid reaction with azides.
-
Reaction Type: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
-
Key Advantages:
-
Limitations:
-
Larger and more sterically bulky than terminal alkynes, which could potentially perturb the function of the labeled biomolecule.[11]
-
Can be more hydrophobic than smaller tags, potentially affecting solubility and delivery.
-
Comparative Performance Data
| Feature | 2-But-3-ynoxyacetamide (Inferred) | L-Homopropargylglycine (HPG) | Dibenzocyclooctyne (DBCO) |
| Reaction Type | CuAAC | CuAAC | SPAAC (Copper-Free) |
| Reaction Kinetics | Moderate to Fast (with Cu(I)) | Moderate to Fast (with Cu(I)) | Very Fast |
| Biocompatibility | Requires cytotoxic copper catalyst | Requires cytotoxic copper catalyst | High (no copper required) |
| Size | Small | Small | Large |
| Cell Permeability | Likely high | High | Moderate to High |
| Primary Application | General labeling (requires derivatization) | Metabolic labeling of proteins | Live-cell imaging, in vivo labeling |
Experimental Workflows
The choice of alkyne tag dictates the experimental workflow for labeling and detection. Below are generalized protocols for both CuAAC and SPAAC.
Experimental Workflow: Metabolic Labeling and CuAAC with HPG
This workflow describes the labeling of newly synthesized proteins in cultured mammalian cells using HPG, followed by detection via CuAAC.
Caption: Workflow for labeling nascent proteins with HPG and detection via CuAAC.
Detailed Protocol for Metabolic Labeling with HPG and CuAAC
-
Cell Culture and Labeling:
-
Culture mammalian cells of interest to the desired confluency.
-
To increase the efficiency of HPG incorporation, replace the normal growth medium with methionine-free medium and incubate for 30-60 minutes.[12]
-
Supplement the methionine-free medium with L-Homopropargylglycine (HPG) at a final concentration of 50 µM.[13]
-
Incubate the cells for the desired period (e.g., 1-24 hours) to allow for the incorporation of HPG into newly synthesized proteins.[12]
-
-
Cell Fixation and Permeabilization:
-
Click Reaction (CuAAC):
-
Prepare the click reaction cocktail containing an azide-functionalized fluorophore, copper(II) sulfate (CuSO₄), and a reducing agent like sodium ascorbate.[8]
-
Incubate the fixed and permeabilized cells with the click reaction cocktail for 30 minutes at room temperature, protected from light.
-
-
Washing and Imaging:
-
Wash the cells multiple times with PBS to remove unreacted click reagents.
-
Mount the coverslips on microscope slides and visualize the fluorescently labeled proteins using an appropriate fluorescence microscope.
-
Experimental Workflow: Live-Cell Labeling with a DBCO-tagged Probe (SPAAC)
This workflow outlines the labeling of azide-modified biomolecules on the surface of living cells using a DBCO-conjugated probe.
Caption: Workflow for live-cell labeling using SPAAC with a DBCO probe.
Causality Behind Experimental Choices
-
Methionine Starvation (HPG Labeling): Depleting the intracellular pool of methionine before adding HPG enhances the incorporation of the alkyne-tagged analog into newly synthesized proteins, thereby increasing the signal-to-noise ratio.[12]
-
Fixation and Permeabilization (CuAAC): For intracellular targets, fixation is necessary to preserve cellular structures, and permeabilization is required to allow the click chemistry reagents, which are often not freely cell-permeable, to access the intracellular space.[13]
-
Copper Catalyst and Reducing Agent (CuAAC): Copper(I) is the active catalyst for the azide-alkyne cycloaddition. Copper(II) sulfate is commonly used as the source of copper, and a reducing agent like sodium ascorbate is added to reduce Cu(II) to the active Cu(I) state in situ.[14]
-
Live-Cell Incubation (SPAAC): The high biocompatibility of the copper-free SPAAC reaction allows for the direct addition of the DBCO-probe to the culture medium of living cells, enabling the visualization of dynamic processes in real-time.[3]
Conclusion and Future Outlook
The selection of an appropriate alkyne tag is a critical decision in the design of bioorthogonal labeling experiments. For applications requiring metabolic incorporation of a small, non-perturbing tag, terminal alkynes like HPG remain a gold standard, with the caveat of copper-catalyzed detection. When live-cell imaging and high biocompatibility are paramount, the use of strained cyclooctynes such as DBCO is the preferred strategy.
While 2-But-3-ynoxyacetamide is not a well-documented alkyne tag, its structure as a small, terminal alkyne suggests it would function similarly to other tags that rely on CuAAC. Future studies would be needed to experimentally validate its performance in terms of metabolic incorporation, reaction kinetics, and any potential off-target effects.
The continuous development of new bioorthogonal reactions and probes with improved kinetics, greater stability, and enhanced biocompatibility will undoubtedly expand the toolkit available to researchers, enabling ever more sophisticated investigations into the complex molecular machinery of life.[5]
References
-
BIOORTHOGONAL FLUORESCENT LABELS: A REVIEW ON COMBINED FORCES - Repository of the Academy's Library. Available at: [Link]
-
Azide-based bioorthogonal chemistry: Reactions and its advances in cellular and biomolecular imaging - PMC. Available at: [Link]
-
Photoactivatable Alkyne Tag for Photolabeling Biomolecules in Living Cells. Available at: [Link]
-
Overview of bioorthogonal reactions with terminal alkyne- or alkene-tagged proteins for in vitro labelling. - ResearchGate. Available at: [Link]
-
N-(but-3-yn-1-yl)acetamide | C6H9NO | CID 56765705 - PubChem. Available at: [Link]
-
Odorless Thioacetalization Reagent 2‐[15][16]Dithian‐2‐Ylidene‐3‐Oxo‐Butanamide and Its Chemoselectivity | Request PDF - ResearchGate. Available at: [Link]
-
Live-cell imaging of alkyne-tagged small biomolecules by stimulated Raman scattering. Available at: [Link]
-
Click Chemistry Azide-Alkyne Cycloaddition. Available at: [Link]
-
Bioorthogonal handles (alkynyl and azido ADPR) conjugation to various... | Download Scientific Diagram - ResearchGate. Available at: [Link]
-
Bioorthogonal Chemistry and Its Applications - ACS Publications. Available at: [Link]
-
Synthesis and Cyclizations of N-(Thieno[2,3-b]pyridin-3-yl)cyanoacetamides. Available at: [Link]
-
and 2-Methyl-1,2-anti-3-Butenediols Via Allene Hydroboration-Aldehyde Allylboration Reaction Sequences - PMC. Available at: [Link]
-
Live-cell imaging of alkyne- tagged small biomolecules by stimulated raman scattering - Columbia University. Available at: [Link]
-
Alkyne-Tagged PLGA Allows Direct Visualization of Nanoparticles In Vitro and Ex Vivo by Stimulated Raman Scattering Microscopy | Biomacromolecules - ACS Publications. Available at: [Link]
-
Switching azide and alkyne tags on bioorthogonal reporters in metabolic labeling of sialylatedglycoconjugates: a comparative study - PubMed. Available at: [Link]
-
Synthesis and investigation of thieno[2,3-b]pyridines that restore activity of topotecan - PMC. Available at: [Link]
-
Biomedical applications of copper-free click chemistry: in vitro, in vivo, and ex vivo - PMC. Available at: [Link]
-
Alkyne-Tag Raman Imaging for Visualization of Mobile Small Molecules in Live Cells | Request PDF - ResearchGate. Available at: [Link]
-
Protocol for visualizing newly synthesized proteins in primary mouse hepatocytes - PMC. Available at: [Link]
- CN101723817A - Method for preparing 2, 3-butanedione - Google Patents.
-
Enhancing Alkyne-Based Raman Tags with a Sulfur Linker - eScholarship.org. Available at: [Link]
-
Cutting-edge bioorthogonal chemistry: Innovations, practical applications, and emerging trends. Available at: [Link]
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Recent advances in developing active targeting and multi-functional drug delivery systems via bioorthogonal chemistry - PMC. Available at: [Link]
-
Click Chemistry (Azide / alkyne reaction) - Interchim. Available at: [Link]
-
Copper-free Click Chemistry (DBCO reagents) - Interchim. Available at: [Link]
-
Highly sensitive live-cell imaging-based cytotoxicity assay enables functional validation of rare epitope-specific CTLs - Frontiers. Available at: [Link]
-
HPG/AHA Protein Synthesis Assay Protocol Fluorescent Microscopy - AWS. Available at: [Link]
-
Raman imaging of alkyne as a small tag for biological molecules - ResearchGate. Available at: [Link]
-
Glen Report 22.12 - The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). Available at: [Link]
-
Applications of Azide-Based Bioorthogonal Click Chemistry in Glycobiology - MDPI. Available at: [Link]
-
2-Butyne - Wikipedia. Available at: [Link]
-
Target Identification Using Cell Permeable and Cleavable Chloroalkane Derivatized Small Molecules - PubMed. Available at: [Link]
-
Synthesis and herbicidal activity of 2-cyano-3-substituted-pyridinemethylaminoacrylates. Available at: [Link]
-
Protocol for quantifying N-Myc and global protein translation in neuroblastoma cells using click chemistry on polyvinylidene fluoride membranes. Available at: [Link]
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Comparative Guide: Validating Specificity with 2-But-3-ynoxyacetamide Controls
Topic: Control Experiments for 2-But-3-ynoxyacetamide Labeling Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals
Executive Summary: The "Silent" Control
In the high-stakes field of chemical proteomics and targeted protein degradation (TPD), distinguishing between mechanism-based engagement and non-specific adsorption is the primary failure point for new probes.
2-But-3-ynoxyacetamide serves a critical function as a Non-Electrophilic Control (NEC) . Structurally, it mimics the physicochemical properties (size, polarity, and linker architecture) of active cysteine-reactive probes (e.g., chloroacetamides) or PROTAC linkers, but it lacks the reactive warhead required for covalent bond formation.
This guide details how to deploy 2-But-3-ynoxyacetamide to rigorously validate labeling events, ensuring that signals observed in your Activity-Based Protein Profiling (ABPP) or linker-liability assays are driven by specific molecular recognition, not hydrophobic sticking or linker artifacts.
Scientific Rationale: The Causality of Control
To trust a labeling event, you must prove that the signal disappears when the reactive mechanism is disabled.
-
The Active Probe (Hypothesis): A haloacetamide-alkyne (e.g., 2-iodo-N-(but-3-yn-1-yl)acetamide) labels Protein X via nucleophilic attack by a cysteine thiolate.
-
The Control (Null Hypothesis): 2-But-3-ynoxyacetamide, lacking the halogen leaving group, is chemically inert toward cysteine.
Comparative Analysis: Active vs. Control
The following table contrasts the active profiling reagent with the 2-But-3-ynoxyacetamide control.
| Feature | Active Probe (e.g., Haloacetamide-Alkyne) | Control Probe (2-But-3-ynoxyacetamide) |
| Reactivity | High (Electrophilic alkylation of Cys) | Inert (Primary amide/Ether; non-reactive) |
| Targeting | Nucleophilic Cysteines (functional/catalytic) | None (measures background adsorption) |
| Binding Type | Irreversible Covalent | Reversible / Non-specific |
| Signal Origin | Specific Protein-Probe Adduct | "Sticky" Linker Artifacts |
| Use Case | Discovery of ligulable cysteines | Validation of hit specificity |
Experimental Protocols
These protocols are designed to be self-validating systems. Every step includes an internal check to ensure data integrity.
Experiment A: Differential Labeling (The "Linker Test")
Objective: Quantify the background noise contributed by the alkyne-linker scaffold.
Reagents:
-
Lysate: 1 mg/mL proteome (e.g., HEK293T or Jurkat).
-
Active Probe: 50 µM Iodoacetamide-alkyne (IA-alkyne).
-
Control Probe: 50 µM 2-But-3-ynoxyacetamide.
-
Click Reagents: TBTA, CuSO4, TCEP, Rhodamine-Azide (or Biotin-Azide).
Workflow:
-
Preparation: Aliquot lysate into two sets: Set A (Active) and Set B (Control) .
-
Labeling:
-
Add IA-alkyne to Set A (Final: 50 µM).
-
Add 2-But-3-ynoxyacetamide to Set B (Final: 50 µM).
-
Critical Step: Incubate both sets for 1 hour at Room Temperature (RT) in the dark.
-
-
Click Chemistry:
-
Add Click Mix to both sets: 100 µM TBTA, 1 mM TCEP, 1 mM CuSO4, 25 µM Rhodamine-Azide.
-
Incubate 1 hour at RT.
-
-
Quench & Wash:
-
Precipitate proteins (Acetone or MeOH/CHCl3) to remove unreacted probe. This step removes reversible binders.
-
Resuspend in SDS-PAGE loading buffer.
-
-
Readout: In-gel Fluorescence scanning.
Interpretation:
-
Clean Result: Bands present in Set A are absent in Set B.
-
Dirty Result: Bands appear in both sets. These targets are "frequent flyers" that bind the alkyne/acetamide scaffold non-specifically. Exclude them from your hit list.
Experiment B: Competitive Blockade (The "Gold Standard")
Objective: Confirm that the active probe binds the same site as a non-alkyne inhibitor, validating the site's functional relevance.
-
Pre-treatment: Incubate lysate with 10x excess of a "dark" competitor (e.g., Iodoacetamide without alkyne) for 30 mins.
-
Control Arm: Incubate with DMSO vehicle only.
-
-
Labeling: Add Active Probe (IA-alkyne) to both samples for 1 hour.
-
Note: You do not need the 2-But-3-ynoxyacetamide here, but you can run a third arm with it to define the "zero" baseline.
-
-
Click & Analysis: Perform CuAAC and visualize.
-
Result: The "dark" competitor should abolish the signal of the Active Probe. If the signal remains, the labeling is non-specific (or the competitor is too weak).
Visualizing the Logic
The following diagram illustrates the decision matrix for interpreting signals derived from 2-But-3-ynoxyacetamide experiments.
Caption: Decision tree for validating ABPP hits. Green path indicates successful validation; Red path indicates artifactual binding requiring protocol optimization.
Troubleshooting & Optimization
Even with a control, data can be ambiguous. Use this table to troubleshoot.
| Observation | Diagnosis | Corrective Action |
| Control Signal is High | The "oxyacetamide" linker or alkyne is hydrophobic. | Increase detergent (SDS/Triton) in wash steps after precipitation. |
| No Signal in Active Probe | Probe concentration too low or target abundance low. | Increase probe conc. (up to 100 µM) or use Western Blot instead of Rhodamine. |
| Smeary Background | Copper catalyst precipitated or protein degradation. | Use fresh TCEP/CuSO4 mix; ensure THPTA/TBTA ligand is in excess. |
| Control Labels Unique Bands | Rare: Control acts as a substrate for specific enzymes. | Check for amidase activity or specific binding domains (e.g., BRD4). |
References
-
Speers, A. E., & Cravatt, B. F. (2004). Profiling Enzyme Activities In Vivo Using Click Chemistry Methods. Chemistry & Biology. (Foundational text on ABPP and click chemistry controls).
-
Weerapana, E., et al. (2010). Quantitative reactivity profiling predicts functional cysteines in proteomes. Nature.[1] (Establishes the methodology for cysteine-reactive profiling and competition assays).
-
McConnell, J. R., et al. (2020). A specific probe for the analysis of cysteine reactivity. Cell Chemical Biology. (Discusses the importance of negative control probes in covalent labeling).
-
ChemSrc Database. 2-But-3-ynoxyacetamide (CAS 1251671-56-3).[2]
Sources
quantitative analysis of 2-But-3-ynoxyacetamide labeling
An in-depth technical analysis of bioorthogonal probes requires moving beyond simple structural descriptions to understand how molecular nuances dictate quantitative outcomes in complex biological systems. As chemical proteomics advances, the selection of the correct alkyne handle is paramount for minimizing background noise and maximizing labeling efficiency.
This guide objectively evaluates 2-But-3-ynoxyacetamide (2-B3YA, CAS: 2416235-17-9) —a highly efficient terminal alkyne building block—comparing its performance against traditional aliphatic alkynes and detailing the self-validating protocols required for its quantitative analysis.
Structurally, 2-B3YA (
-
Causality of Hydrophilicity: Traditional aliphatic alkynes (e.g., hex-5-ynamide) are highly lipophilic. In complex cell lysates, these hydrophobic chains non-specifically partition into the hydrophobic pockets of highly abundant proteins (like chaperones and cytoskeletal elements), creating a high background in LC-MS/MS. The ether oxygen in 2-B3YA significantly lowers the partition coefficient (LogP), maintaining the probe in the aqueous phase and drastically reducing non-specific protein binding.
-
Enzymatic Recognition: The acetamide moiety serves as a structural mimic for native N-acetylated biological substrates (such as O-GlcNAc or acetyl-lysine). This structural homology enhances its recognition and incorporation by metabolic enzymes compared to unfunctionalized, sterically rigid alkynes .
Quantitative Performance Comparison
To objectively evaluate 2-B3YA, we must benchmark it against standard alkyne alternatives across key quantitative metrics. The data below summarizes the expected performance in a standard cell-lysate labeling experiment followed by streptavidin enrichment.
Table 1: Structural and Performance Comparison of Alkyne Probes
| Probe Alternative | Structural Feature | Est. LogP | Labeling Efficiency | Non-Specific MS/MS Background | Primary Application |
| 2-But-3-ynoxyacetamide (2-B3YA) | Ether + Acetamide | -0.45 | >92% | Low (<15 spectral counts) | N-acetyl mimics, hydrophilic tagging |
| N-(Prop-2-ynyl)acetamide | Short-chain Acetamide | -0.10 | 85% | Medium (~40 spectral counts) | General short-chain tagging |
| Hex-5-ynamide | Pure Aliphatic Chain | +0.85 | 78% | High (~85 spectral counts) | Hydrophobic environment tagging |
Table 2: Comparison of Quantitative Analysis Platforms for 2-B3YA
| Analytical Platform | Readout Mechanism | Limit of Detection (LOD) | Multiplexing Capability | Best Suited For |
| LC-MS/MS (TMT/SILAC) | Peptide Mass/Charge | Low femtomole | High (up to 18-plex TMT) | Unbiased target discovery & site-mapping |
| Flow Cytometry | Fluorescent Azide | Low nanomole | Medium (3-5 colors) | Single-cell metabolic incorporation rates |
| In-Gel Fluorescence | SDS-PAGE Band Intensity | High picomole | Low (1-2 colors) | Rapid validation of labeling efficiency |
Self-Validating Experimental Protocol: 2-B3YA Labeling & CuAAC
To ensure absolute trustworthiness, this protocol is designed as a self-validating system . It mandates the use of a DMSO vehicle control (to identify endogenous biotinylated proteins) and a Cu-free control (to identify non-specific azide-protein interactions).
Phase 1: Labeling and Proteome Extraction
-
In Vivo Labeling: Incubate cells with 50 µM 2-B3YA (or DMSO for the vehicle control) for 12–24 hours.
-
Lysis: Harvest cells and lyse in 1% NP-40, 150 mM NaCl, 50 mM Tris-HCl (pH 7.4) supplemented with protease inhibitors.
-
Quantification: Normalize all protein lysates to exactly 2.0 mg/mL using a BCA assay. Causality: Equal protein concentration ensures that CuAAC reaction kinetics remain identical across all biological replicates.
Phase 2: Optimized CuAAC (Click Chemistry)
Causality behind reagent selection: We utilize the water-soluble ligand BTTAA instead of the traditional TBTA. BTTAA not only accelerates the Cu(I) catalysis rate but critically shields proteins from ascorbate-induced reactive oxygen species (ROS) degradation. This prevents artificial oxidation of methionine and cysteine residues, preserving peptide integrity for downstream MS/MS .
-
Master Mix Preparation: For every 1 mL of lysate, prepare a click mixture containing:
-
100 µM TEV-cleavable Biotin-Azide
-
1 mM TCEP (Reduces Cu(II) to Cu(I) and unfolds proteins to expose buried 2-B3YA tags)
-
100 µM BTTAA ligand
-
1 mM
(Omit in the Cu-free control)
-
-
Reaction: Incubate the mixture at room temperature for 1.5 hours with end-over-end rotation.
-
Precipitation: Quench the reaction by adding 4 volumes of ice-cold methanol, 1.5 volumes of chloroform, and 3 volumes of
. Centrifuge at 10,000 x g to precipitate the proteins and wash away unreacted click reagents.
Phase 3: Enrichment and Quantitative MS/MS
Causality behind cleavage: Eluting biotin directly from streptavidin beads requires harsh boiling, which co-elutes non-specifically bound background proteins. Utilizing a TEV-cleavable linker allows for the gentle, enzymatic release of only the covalently modified peptides, drastically improving the signal-to-noise ratio .
-
Resuspension: Resuspend the protein pellet in 1.2% SDS and boil for 5 minutes. Dilute with PBS to reach a final SDS concentration of 0.2%.
-
Enrichment: Add 50 µL of pre-washed Streptavidin agarose beads and rotate for 2 hours.
-
Washing: Wash beads sequentially with 1% SDS, 4 M Urea, and PBS to rigorously remove non-specific binders.
-
Cleavage & Digestion: Add AcTEV Protease and sequence-grade Trypsin directly to the beads overnight at 37°C.
-
Analysis: Collect the supernatant containing the released peptides, label with TMT isobaric tags if multiplexing is required, and analyze via high-resolution LC-MS/MS.
Workflow Visualization
Workflow for 2-B3YA labeling, CuAAC enrichment, and quantitative LC-MS/MS analysis.
References
-
Speers, A. E., & Cravatt, B. F. (2004). Profiling enzyme activities in vivo using click chemistry methods. Chemistry & Biology. URL:[Link]
-
Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2009). Analysis and optimization of copper-catalyzed azide-alkyne cycloaddition for bioconjugation. Angewandte Chemie International Edition. URL:[Link]
-
Liang, H.-C., Liu, Y.-C., Chen, H., Ku, M.-C., Do, Q.-T., Wang, C.-Y., Tzeng, S.-F., & Chen, S.-H. (2018). In Situ Click Reaction Coupled with Quantitative Proteomics for Identifying Protein Targets of Catechol Estrogens. Journal of Proteome Research. URL: [Link]
literature review of 2-But-3-ynoxyacetamide applications
Comparative Application Guide: 2-But-3-ynoxyacetamide in Bioorthogonal Conjugation and Click Chemistry
As a Senior Application Scientist, selecting the optimal linker for bioconjugation is rarely a simple matter of choosing the most reactive functional group. It requires a delicate balance between reaction kinetics, steric compatibility, and the preservation of the target biomolecule’s native state. This guide provides an in-depth, objective literature review and performance comparison of 2-But-3-ynoxyacetamide against traditional alkyne and cyclooctyne alternatives, backed by mechanistic causality and self-validating experimental protocols.
Mechanistic Causality: Why 2-But-3-ynoxyacetamide?
The canonical copper-catalyzed azide-alkyne cycloaddition (CuAAC) remains the premier bioorthogonal reaction due to its exceptional thermodynamic driving force and strict regioselectivity[1]. However, the microenvironment of the terminal alkyne dictates the ultimate success of the ligation.
Historically, researchers have defaulted to propargyl derivatives. While highly reactive, the proximity of the alkyne to the adjacent heteroatom in propargyl systems creates a rigid, sterically demanding spacer. When targeting deep enzymatic pockets or sterically hindered azides, this rigidity can suppress yields. Literature demonstrates that extending the aliphatic spacer to a but-3-ynyl moiety relieves these steric constraints. For example, in studies targeting active-site cysteine nucleophiles, but-3-ynyl analogues maintained excellent accessibility and reactivity, whereas sterically hindered terminally methylated alkynes failed to react[2].
Furthermore, the choice of the hydrophilic tail is critical. Strain-promoted azide-alkyne cycloaddition (SPAAC) utilizes massive, hydrophobic cyclooctynes (e.g., DBCO) to avoid copper catalysts. Unfortunately, this hydrophobic bulk frequently induces protein aggregation and alters in vivo biodistribution[3]. 2-But-3-ynoxyacetamide solves this by pairing the flexible but-3-ynyl ether with a highly polar acetamide group. The acetamide acts as a hydration sphere, maintaining the native aqueous solubility of the protein while offering a minimal steric footprint.
Decision matrix for selecting alkyne linkers based on constraints.
Quantitative Performance Comparison
To objectively evaluate 2-But-3-ynoxyacetamide, we must compare it against standard commercial alternatives across key biophysical and kinetic parameters. The data below synthesizes established literature principles regarding CuAAC kinetics and bioorthogonal linker behavior[3].
| Parameter | 2-But-3-ynoxyacetamide | Propargylacetamide | DBCO-Acetamide |
| Reaction Modality | CuAAC | CuAAC | SPAAC |
| Relative Reaction Rate ( | High (Baseline 1.0x) | Moderate (0.85x) | Low (~0.05x) |
| Aqueous Solubility | Excellent (>50 mg/mL) | Good (~30 mg/mL) | Poor (<5 mg/mL) |
| Steric Footprint | Low (Flexible ether spacer) | Low (Rigid spacer) | High (Bulky cyclooctyne) |
| Risk of Protein Aggregation | Minimal | Minimal | Significant |
Self-Validating Experimental Protocol: CuAAC Bioconjugation
A robust protocol must be a self-validating system. The following methodology for conjugating 2-But-3-ynoxyacetamide to an azido-modified protein incorporates internal controls to definitively prove that the observed conjugation is chemically specific and not an artifact of hydrophobic adsorption.
Objective: Covalently link 2-But-3-ynoxyacetamide to an azido-protein while preserving tertiary structure.
Causality in Reagent Selection: We utilize THPTA as the accelerating ligand. THPTA is highly water-soluble and effectively wraps the Cu(I) center, which not only accelerates the cycloaddition but critically intercepts reactive oxygen species (ROS) that would otherwise oxidize sensitive residues like histidine or methionine[4].
Step-by-Step Methodology:
-
Catalyst Pre-complexation:
-
Action: Mix 10 mM CuSO
with 50 mM THPTA in a 1:5 molar ratio in degassed water. -
Causality: Pre-complexing ensures that free, uncoordinated Cu(II) ions never interact directly with the protein, preventing localized isoelectric precipitation.
-
-
Reaction Assembly:
-
Action: To 100 µL of 10 µM Azido-Protein in PBS (pH 7.4), add 10 molar equivalents of 2-But-3-ynoxyacetamide.
-
Action: Add 5 equivalents of the pre-complexed Cu-THPTA.
-
Action: Initiate the reaction by adding 50 equivalents of freshly prepared sodium ascorbate.
-
Causality: Ascorbate reduces the inert Cu(II) to the catalytically active Cu(I) species in situ, acting as the reaction's "on" switch.
-
-
The Self-Validating Control Matrix:
-
Test Sample: Full reaction mixture.
-
Control A (No Ascorbate): Omits the reducing agent. Validation: Because Cu(II) cannot catalyze the reaction, this control must show 0% conjugation via LC-MS. If a mass shift is observed, it indicates non-specific binding, invalidating the assay.
-
Control B (No Alkyne): Omits 2-But-3-ynoxyacetamide. Validation: Confirms that the Cu/THPTA/Ascorbate system alone does not induce protein cross-linking or degradation.
-
-
Quenching & Analysis:
-
Action: After 1 hour at room temperature, quench the reaction by adding 5 mM EDTA.
-
Causality: EDTA rapidly chelates copper, stripping it from the THPTA complex and instantly halting the catalytic cycle. This ensures precise temporal control and prevents oxidative damage during downstream desalting.
-
Action: Analyze via LC-MS to confirm the exact mass shift corresponding to the triazole cycloadduct.
-
Workflow for CuAAC bioconjugation using 2-But-3-ynoxyacetamide.
Conclusion
For researchers developing chemical probes, PROTACs, or bioconjugates, 2-But-3-ynoxyacetamide offers a distinct structural advantage over traditional linkers. By combining the steric flexibility of a but-3-ynyl ether with the high aqueous solubility of an acetamide group, it ensures rapid CuAAC kinetics without compromising the structural integrity or solubility of the target biomolecule.
References
-
Click Chemistry and Radiochemistry: An Update Source: ACS Publications URL:[Link]
-
Synthesis of Bioconjugation Reagents for Use in Covalent Cross-Linking of Proteins by Azide-Alkyne Cycloaddition Source: MDPI URL:[Link]
-
On Terminal Alkynes That Can React with Active-Site Cysteine Nucleophiles in Proteases Source: NIH / JACS URL:[Link]
-
Development and Applications of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) as a Bioorthogonal Reaction Source: MDPI URL:[Link]
Sources
2-But-3-ynoxyacetamide in Modern Chemoproteomics: A Comparative Guide
As a Senior Application Scientist navigating the complexities of bioconjugation and target deconvolution, I frequently evaluate bioorthogonal linkers for their efficiency, solubility, and biological inertness. Among the vast library of chemical building blocks, 2-But-3-ynoxyacetamide has emerged as a highly specialized and effective tool in Activity-Based Protein Profiling (ABPP) and Fragment-Based Drug Discovery (FBDD).
This guide objectively compares 2-But-3-ynoxyacetamide against traditional alkyne alternatives, dissects the causality behind its structural advantages, and provides field-proven, self-validating protocols for its application in research.
Structural Causality: Why 2-But-3-ynoxyacetamide?
In probe design, every atom matters. 2-But-3-ynoxyacetamide is not just a reactive handle; it is a carefully balanced molecular scaffold designed to solve specific thermodynamic and kinetic challenges in complex biological lysates[1].
-
The Terminal Alkyne: Provides a sterically unhindered handle for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). Terminal alkynes are vastly superior to internal alkynes for rapid, high-yield click chemistry[2].
-
The Ether (Oxy) Linkage: This is the critical differentiator. Purely aliphatic linkers (like pent-4-ynamide) are highly lipophilic and prone to non-specific hydrophobic aggregation with cellular membranes. The ether oxygen introduces rotational flexibility and significantly enhances aqueous solubility, reducing background noise in proteomic screens[3].
-
The Acetamide Group: Acts as a stable, neutral hydrogen-bond donor and acceptor. In FBDD, acetamides frequently anchor into kinase hinge regions or protease active sites, making this molecule an excellent "fully functionalized fragment" (FFF)[4].
Causality of structural domains in 2-But-3-ynoxyacetamide for drug design.
Objective Comparison: Alkyne Linkers in Proteomic Labeling
To understand the utility of 2-But-3-ynoxyacetamide, we must compare it against its direct alternatives. The table below summarizes quantitative and qualitative performance metrics derived from standard chemoproteomic workflows.
| Linker Alternative | Structural Motif | Est. LogP | Aqueous Solubility | Non-Specific Background | Primary Use Case |
| Propargylacetamide | Short rigid alkyne | -0.12 | High | Low | Surface-exposed bioconjugation |
| Pent-4-ynamide | Pure hydrocarbon | +0.65 | Low | High (Lipophilic) | Membrane-embedded targets |
| 2-But-3-ynoxyacetamide | Ether-bridged alkyne | +0.15 | Excellent | Very Low | ABPP & Intracellular FBDD |
Data Interpretation: 2-But-3-ynoxyacetamide offers the optimal "Goldilocks" LogP. It is lipophilic enough to cross cell membranes for in situ labeling, yet hydrophilic enough to prevent the non-specific hydrophobic sticking that plagues pure hydrocarbon linkers like pent-4-ynamide during target enrichment[5].
Case Study: Activity-Based Protein Profiling (ABPP)
In ABPP, 2-But-3-ynoxyacetamide is frequently conjugated to an electrophilic warhead (e.g., an iodoacetamide or fluorophosphonate) to trap reactive amino acids across the proteome[1]. Once the probe covalently binds its target, the alkyne handle is used to "click" a fluorophore or biotin tag for visualization or enrichment[6].
The Self-Validating CuAAC Protocol
A robust protocol must be a self-validating system. The methodology below includes a mandatory "No-Copper" negative control . This ensures that any observed signal is strictly the result of the bioorthogonal CuAAC reaction, ruling out artifactual non-specific binding of the reporter tag.
Step 1: In Situ Probe Incubation
-
Treat live cells (e.g., HEK293T) with the 2-But-3-ynoxyacetamide-functionalized probe (typically 1–10 µM) for 1 hour at 37°C.
-
Causality: Labeling in live cells preserves native protein folding and endogenous protein-protein interactions, which are destroyed upon lysis.
Step 2: Lysis and Normalization
-
Wash cells with cold PBS and lyse in urea buffer (8M Urea, 50 mM Tris, pH 8.0).
-
Normalize protein concentration to 2 mg/mL using a BCA assay.
-
Causality: Denaturing conditions (8M Urea) unfold the proteins, exposing the covalently attached alkyne handles that might be buried in hydrophobic pockets, ensuring maximum click efficiency.
Step 3: The CuAAC "Click" Reaction Prepare the click master mix. The order of addition is critical to prevent protein degradation:
-
Add Azide-Fluorophore or Azide-Biotin (100 µM final).
-
Add Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (100 µM final).
-
Add CuSO
(1 mM final). Wait 2 minutes. -
Add freshly prepared Sodium Ascorbate (1 mM final).
-
Causality of Addition Order: THPTA must coordinate with Cu(II) before reduction. If ascorbate is added first, the resulting uncoordinated Cu(I) will generate reactive oxygen species (ROS) via the Fenton reaction, oxidizing protein side chains and destroying the sample[2].
Step 4: Biphasic Precipitation
-
Quench the reaction with EDTA (10 mM).
-
Perform a Methanol/Chloroform/Water (4:1:3) precipitation.
-
Causality: Unlike dialysis, biphasic precipitation traps the denatured protein at the aqueous/organic interphase, completely stripping away non-covalently bound, unreacted azide reporters. This guarantees zero background noise.
Workflow of Activity-Based Protein Profiling using alkyne-functionalized probes.
Case Study: Fragment-Based Drug Discovery (FBDD)
Beyond acting as a passive linker, the 2-But-3-ynoxyacetamide motif is utilized in FBDD as a "Fully Functionalized Fragment" (FFF)[5]. Because the acetamide group mimics peptide bonds, it frequently engages in hydrogen bonding within the active sites of therapeutically relevant targets, such as kinases[4].
By screening a library of molecules containing the 2-But-3-ynoxyacetamide core directly in human cells, researchers can use the alkyne handle to immediately identify the protein targets of successful fragment binders via LC-MS/MS, bypassing years of traditional target deconvolution.
References
- Chemsrc. "2-But-3-ynoxyacetamide | CAS#:1251671-56-3 / 2416235-17-9".
- BenchChem. "Application Notes and Protocols for Azide-Alkyne Cycloaddition".
- UC Berkeley / eScholarship.
- National Institutes of Health (NIH) / PMC. "Ligand and Target Discovery by Fragment-Based Screening in Human Cells".
- ACS Publications.
- Taylor & Francis. "Synthesis and biological evaluation of novel (E)-N'-benzylidene hydrazides as novel c-Met inhibitors through fragment based virtual screening".
Sources
- 1. escholarship.org [escholarship.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Artificial Membrane Fusion Triggered by Strain-Promoted Alkyne-Azide Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Ligand and Target Discovery by Fragment-Based Screening in Human Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Personal protective equipment for handling 2-But-3-ynoxyacetamide
As a Senior Application Scientist, I have designed this comprehensive operational guide to ensure that handling 2-But-3-ynoxyacetamide (CAS: 2416235-17-9) is both safe and highly efficient. This compound is a critical terminal alkyne building block used extensively in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "click chemistry" for drug discovery and bioconjugation.
Handling specialized click-chemistry precursors requires more than a cursory glance at a safety data sheet. It demands a mechanistic understanding of the molecule's reactivity and the implementation of self-validating safety systems.
Hazard Causality & PPE Matrix
2-But-3-ynoxyacetamide presents specific hazards due to its molecular structure. As a terminal alkyne, it carries a theoretical risk of forming reactive metal acetylides if exposed to incompatible heavy metals. Furthermore, the amide moiety can act as a skin permeation enhancer, necessitating strict dermal protection protocols as outlined by [1].
To mitigate these risks, the following Personal Protective Equipment (PPE) matrix must be strictly adhered to before initiating any handling procedures.
Table 1: Quantitative PPE Specification and Hazard Causality
| PPE Category | Specification & Standard | Hazard Mitigated | Causality / Rationale |
| Hand Protection | Nitrile gloves (Min 0.11 mm thickness, >480 min breakthrough) | Skin sensitization, chemical permeation | Amide derivatives can penetrate porous materials. Nitrile provides a validated chemical barrier against organic amides[1]. |
| Eye/Face Protection | ANSI Z87.1 compliant splash goggles | Ocular irritation, micro-dust exposure | Prevents micro-dust particles during weighing and liquid splashes during the CuAAC reaction from contacting the mucosa[2]. |
| Body Protection | Flame-resistant (FR) lab coat, fully buttoned | Dermal exposure, contamination | Alkyne precursors carry a theoretical risk of rapid combustion if exposed to incompatible catalysts. FR coats self-extinguish[3]. |
| Respiratory | N95 or FFP2 Mask (if outside fume hood) | Inhalation of fine powders | 2-But-3-ynoxyacetamide is a solid. Inhalation of terminal alkynes can cause acute respiratory tract irritation[1]. |
Operational Workflow & Hazard Mitigation
The following diagram maps the logical progression of handling 2-But-3-ynoxyacetamide, from initial PPE verification through the click-chemistry reaction and final waste segregation.
Figure 1: Operational workflow and hazard mitigation for handling 2-But-3-ynoxyacetamide.
Self-Validating CuAAC Conjugation Protocol
When utilizing 2-But-3-ynoxyacetamide in drug development, the most common application is the CuAAC reaction. According to established [4], the use of copper(II) sulfate and sodium ascorbate is the gold standard for generating the active catalyst.
Table 2: CuAAC Reaction Parameters
| Parameter | Value / Reagent | Causality / Rationale |
| Alkyne Precursor | 2-But-3-ynoxyacetamide (1.0 eq) | Terminal alkyne provides the reactive site for the 1,3-dipolar cycloaddition[4]. |
| Azide Partner | Target Azide (1.1 eq) | A slight stoichiometric excess ensures the complete consumption of the alkyne precursor. |
| Catalyst Source | CuSO₄·5H₂O (0.05 eq) | Provides the Cu(II) source, which is highly stable and safe to store on the benchtop[4]. |
| Reducing Agent | Sodium Ascorbate (0.1 eq) | Reduces Cu(II) to Cu(I) in situ, preventing the oxidative homocoupling of alkynes[4]. |
| Solvent System | t-BuOH / H₂O (1:1 v/v) | Solubilizes both the organic precursors and the inorganic salts, enabling homogeneous catalysis. |
Step-by-Step Methodology
-
Preparation & Purging: In a clean, dry reaction vial inside a certified fume hood, dissolve 2-But-3-ynoxyacetamide and the target azide in the t-BuOH/H₂O solvent mixture.
-
Causality: Oxygen promotes the oxidative homocoupling of alkynes (Glaser coupling). Purging the solvent with inert gas (N₂ or Argon) displaces dissolved oxygen, maximizing the yield of the desired triazole product.
-
Self-Validation Check: Vigorous bubbling of the solvent for 10 minutes prior to reagent addition ensures adequate deoxygenation.
-
-
Catalyst Activation: In a separate microcentrifuge tube, dissolve CuSO₄·5H₂O and Sodium Ascorbate in a small volume of degassed water.
-
Causality: Mixing the catalyst and reducing agent separately ensures the immediate generation of the active Cu(I) species before introduction to the alkyne, preventing unwanted side reactions[4].
-
Self-Validation Check: The solution must transition from a clear blue (Cu²⁺) to a pale yellow or colorless state, confirming successful reduction to the active Cu(I) catalyst.
-
-
Reaction Initiation: Add the activated Cu(I) solution dropwise to the main reaction vial while stirring at 400 RPM.
-
Causality: Dropwise addition prevents localized concentration spikes that could lead to catalyst precipitation or an exothermic runaway.
-
Self-Validation Check: Monitor the reaction via TLC (Thin-Layer Chromatography) or LC-MS after 2 hours. The complete disappearance of the 2-But-3-ynoxyacetamide spot confirms reaction progression.
-
-
Quenching & Workup: Once complete, quench the reaction by adding a metal chelator (e.g., EDTA) or washing with ammonium hydroxide.
-
Causality: Cu(I) and Cu(II) ions can contaminate the final drug product and cause cellular toxicity in downstream biological assays. EDTA strongly chelates copper, pulling it entirely into the aqueous phase during extraction.
-
Self-Validation Check: The aqueous layer will turn deep blue upon the addition of ammonium hydroxide or EDTA, indicating the successful sequestration of copper ions from the organic product layer.
-
Decontamination & Heavy Metal Waste Disposal
Proper disposal of 2-But-3-ynoxyacetamide and its reaction byproducts is mandated by the [3].
-
Spill Management: Never sweep dry powders of 2-But-3-ynoxyacetamide. If a spill occurs, use a damp, chemically compatible absorbent pad to collect the solid. This prevents the aerosolization of the powder and mitigates inhalation risks.
-
Waste Segregation: Copper is a severe marine pollutant. Do not dispose of CuAAC aqueous waste down the drain. All reaction mixtures, quenched aqueous layers, and contaminated first-wash solvents must be segregated into a designated "Heavy Metal / Halogenated Organic" waste stream.
-
Surface Decontamination: Wipe down the fume hood surface and analytical balances with a 10% bleach solution followed by 70% ethanol to degrade any residual alkyne/amide compounds and remove trace copper salts.
References
-
Design, synthesis and evaluation of fluorescent dihydropyridine–dihydropyrimidinone hybrids as inducers of cell-cycle arrest in a prostate cancer cell line via Aurora kinase interactions Source: PubMed Central (NIH) URL:[Link]
-
Personal Protective Equipment Requirements for Laboratories Source: NC State University Environmental Health and Safety URL:[Link]
-
A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection Source: PubMed Central (NIH) URL:[Link]
-
OSHA Lab Safety Equipment: Requirements & Compliance Guide Source: Lab Equipment Direct URL:[Link]
Sources
- 1. A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 3. labequipmentdirect.com [labequipmentdirect.com]
- 4. Design, synthesis and evaluation of fluorescent dihydropyridine–dihydropyrimidinone hybrids as inducers of cell-cycle arrest in a prostate cancer cell line via Aurora kinase interactions - PMC [pmc.ncbi.nlm.nih.gov]
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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
